molecular formula C6H15ClN2O B1526412 (S)-2-Amino-3,3-dimethylbutanamide hydrochloride CAS No. 75158-12-2

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Cat. No.: B1526412
CAS No.: 75158-12-2
M. Wt: 166.65 g/mol
InChI Key: ZTHDYUDIZSIFRY-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3,3-dimethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHDYUDIZSIFRY-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75158-12-2
Record name tert-Leucinamide hydrochloride, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075158122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERT-LEUCINAMIDE HYDROCHLORIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S02ZHK1QN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Spectroscopic Guide to (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride: Structure, Characterization, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride, a chiral derivative of tert-leucine, is a valuable building block in medicinal chemistry and drug development. Its unique structural features, including a primary amide, a chiral center, and a sterically demanding tert-butyl group, impart specific physicochemical properties that are of interest in the design of novel therapeutic agents.[1] A thorough understanding of its molecular structure and purity is paramount for its effective application, and this is primarily achieved through a suite of spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not only on the presentation of the data but also on the rationale behind the spectral features and the experimental methodologies for their acquisition. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Molecular Structure and Key Features

The molecular structure of this compound is characterized by a butane backbone with an amino group and an amide group attached to the chiral carbon at the 2-position. The presence of the bulky tert-butyl group at the 3-position significantly influences the molecule's conformation and spectroscopic properties. The hydrochloride salt form means the primary amino group is protonated, existing as an ammonium chloride salt.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of a publicly available experimental spectrum for this compound, the following data is a well-founded prediction based on established chemical shift theory and data from analogous structures. Online prediction tools were also consulted to refine the expected values.[1][2][3][4][5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The hydrochloride salt form, with the protonated amine (NH₃⁺), will influence the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm) compared to the free base.

Predicted ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.10s1HH-2 (α-H)The α-proton is adjacent to the electron-withdrawing ammonium and carbonyl groups, leading to a significant downfield shift. The lack of adjacent protons results in a singlet.
~1.15s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet due to their chemical and magnetic equivalence and the absence of coupling to other protons.
~7.5-8.0br s2H-CONH₂The amide protons are typically broad due to quadrupole effects of the nitrogen atom and exchange with the solvent. Their chemical shift can be variable.
~8.5br s3H-N⁺H₃The protons on the ammonium group are also broad and their chemical shift is highly dependent on solvent and concentration. They will exchange with D₂O, and this peak would disappear upon a D₂O shake.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
~175C=O (Amide Carbonyl)The carbonyl carbon of a primary amide typically resonates in this downfield region.[7][8][9]
~60C-2 (α-Carbon)The α-carbon is attached to the electron-withdrawing ammonium and carbonyl groups, shifting it downfield.
~35C-3 (Quaternary Carbon)The quaternary carbon of the tert-butyl group.
~27-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean vial.[10] For hydrochloride salts, polar solvents are generally required for good solubility.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • The final sample height in the tube should be approximately 4-5 cm.[10]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. For quantitative analysis, ensure a sufficient relaxation delay.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3400-3100Strong, BroadN-HStretching (Ammonium and Amide)
~2960Medium-StrongC-HStretching (tert-butyl)
~1680-1650StrongC=OStretching (Amide I band)[1]
~1650-1620MediumN-HBending (Amide II band)[11]
~1470, 1370MediumC-HBending (tert-butyl)

Interpretation:

  • The broad absorption in the 3400-3100 cm⁻¹ region is characteristic of N-H stretching vibrations from both the primary amide and the ammonium hydrochloride. Hydrogen bonding in the solid state contributes to the broadening of these peaks.[11]

  • The strong, sharp peak around 1680-1650 cm⁻¹ is the characteristic Amide I band, arising from the C=O stretching vibration.[1]

  • The Amide II band, resulting from N-H bending, is expected to appear around 1650-1620 cm⁻¹.[11]

  • The presence of the tert-butyl group will be confirmed by C-H stretching and bending vibrations.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

  • Transfer the powder to a pellet die.

  • Press the powder under high pressure using a hydraulic press to form a transparent or translucent pellet.[12]

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the background spectrum (air).

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation and confirmation. For this compound, electrospray ionization (ESI) would be a suitable technique.

Expected Fragmentation Pattern (ESI-MS)

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 131.11789 (for the free base, C₆H₁₄N₂O).[13]

  • Major Fragments: A common fragmentation pathway for α-amino acid amides is the loss of ammonia (NH₃) from the protonated molecule.[14] Another likely fragmentation is the loss of the tert-butyl group.

MS_Fragmentation parent [M+H]⁺ m/z = 131 frag1 Loss of NH₃ [M+H-NH₃]⁺ m/z = 114 parent->frag1 -NH₃ frag2 Loss of C₄H₉ [M+H-C₄H₉]⁺ m/z = 74 parent->frag2 -C₄H₉

Caption: Proposed ESI-MS fragmentation pathway.

Overall Spectroscopic Workflow

The comprehensive characterization of this compound involves a logical workflow employing the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis (S)-2-Amino-3,3-dimethylbutanoic acid + Reagents This compound ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern synthesis->ms ir Infrared (IR) Spectroscopy - Functional Group Identification synthesis->ir nmr NMR Spectroscopy (¹H & ¹³C) - Carbon-Hydrogen Framework - Stereochemistry synthesis->nmr confirmation Confirmed Structure & Purity ms->confirmation ir->confirmation nmr->confirmation

Caption: Workflow for the spectroscopic characterization of the title compound.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles. The provided experimental protocols offer a starting point for obtaining high-quality data. While a publicly available, complete experimental dataset is not readily accessible, the predictive and comparative analysis presented here serves as a robust framework for the structural verification and quality assessment of this important chemical entity.

References

  • CASCADE - Colorado State University. ChemicAl Shift CAlculation with DEep learning. Available at: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Gomez, J. L., et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.
  • PubChemLite. (2s)-2-amino-3,3-dimethylbutanamide hydrochloride (C6H14N2O). Available at: [Link]

  • PROSPRE - 1H NMR Predictor. 1H Chemical Shift Prediction. Available at: [Link]

  • CASPRE - 13C NMR Predictor. 13C Chemical Shift Prediction. Available at: [Link]

  • ChemAxon. NMR Predictor. Available at: [Link]

  • ACD/Labs. NMR Prediction. Available at: [Link]

  • Wiley-VCH. nmrshiftdb2 - open nmr database on the web. Available at: [Link]

  • University of California, Davis. IR Absorption Table. Available at: [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

  • University of Cambridge. Chemical shifts. Available at: [Link]

  • University of Wisconsin-Madison. Identifying amino acids in protein NMR spectra. Available at: [Link]

  • Che, F. Y., & Li, L. (2010). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry, 21(8), 1364–1371.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-17.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Available at: [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Available at: [Link]

  • ResearchGate. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Available at: [Link]

  • YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy. Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Available at: [Link]

  • ResearchGate. Table 4. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Available at: [Link]

  • YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy. Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • University of California, Davis. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

  • University of California, Davis. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Available at: [Link]

  • Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Available at: [Link]

  • PubMed Central. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Available at: [Link]

  • ResearchGate. Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of.... Available at: [Link]

  • PubMed. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Available at: [Link]

  • ResearchGate. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Available at: [Link]

  • Sci-Hub. 1H NMR spectra. Part 30: 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amid. Available at: [Link]

  • PubMed. α-proton Chemical Shift Index and Amide Proton Chemical Shift Temperature Coefficient of Melittin in Methanol: Indicators for a Helix Structure and an Intra-Molecular Hydrogen Bond?. Available at: [Link]

  • MDPI. Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. Available at: [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Available at: [Link]

  • Google Patents. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.
  • New Drug Approvals. (2015, April 5). (S)-2-amino-butanamide hydrochloride………. Key intermediate of Levetiracetam. Available at: [Link]

  • Google Patents. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
  • Eureka | Patsnap. Chemical synthesis method for of 2-amino-butanamide hydrochloride. Available at: [Link]

  • Medizinische Fakultät Münster. Amino acids. Available at: [Link]

  • OSTI.GOV. Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. Available at: [Link]

  • Journal of the American Chemical Society. The Mass Spectra of the α-Amino Acids. Available at: [Link]

  • PubMed Central. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. Available at: [Link]

  • Varian. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Available at: [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]

Sources

An In-depth Technical Guide on (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride: Properties, Structure, and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key technical data to facilitate its use as a building block in medicinal chemistry and other scientific endeavors.

Introduction

This compound is a chiral amino acid derivative characterized by a sterically hindered tert-butyl group adjacent to the stereocenter.[1] This structural feature imparts unique conformational constraints that are of significant interest in the design of novel therapeutic agents. The presence of both a primary amine and a primary amide functional group allows for diverse chemical modifications, making it a versatile scaffold for library synthesis and lead optimization in drug discovery.[1] While research on this specific compound is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with biological targets, particularly within the central nervous system.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical and structural properties of this compound is paramount for its effective application in research and development.

General Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name (2S)-2-amino-3,3-dimethylbutanamide;hydrochloride[1]
CAS Number 359844-68-1[1]
Molecular Formula C₆H₁₅ClN₂O[1]
Molecular Weight 166.65 g/mol [1]
Appearance White to Off-White Solid[2]
Structural Elucidation

The chemical structure of this compound has been characterized by various analytical techniques.

Molecular Structure Diagram:

Synthesis A (S)-2-Amino-3,3-dimethylbutanoic acid B Activation of Carboxylic Acid A->B e.g., SOCl₂, oxalyl chloride C Amidation B->C NH₃ or NH₄OH D (S)-2-Amino-3,3-dimethylbutanamide C->D E This compound D->E HCl

Sources

Biological activity of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride

Authored by: A Senior Application Scientist

Foreword: Charting the Unexplored Potential of a Tert-Leucine Derivative

In the vast landscape of chemical compounds with therapeutic promise, many remain in the shadows, their biological activities largely uncharted. This compound, the amide derivative of the non-proteinogenic amino acid tert-leucine, is one such molecule. While direct and extensive research on this specific compound is nascent, its structural motifs are present in a variety of biologically active agents. This guide, therefore, serves as a pioneering exploration into its potential. By dissecting its structure, drawing parallels with related compounds, and proposing robust experimental frameworks, we aim to provide researchers, scientists, and drug development professionals with a comprehensive roadmap to unlock the therapeutic possibilities of this intriguing molecule. We will navigate from its fundamental chemical properties to hypothesized mechanisms of action and potential therapeutic applications, all while maintaining rigorous scientific integrity.

Molecular Profile and Physicochemical Characteristics

This compound is a chiral compound characterized by a primary amide of (S)-2-amino-3,3-dimethylbutanoic acid, also known as L-tert-leucine.[1] The presence of a bulky tert-butyl group, a primary amine, and an amide functionality within a compact structure suggests the potential for specific interactions with biological macromolecules.[2]

PropertyValueSource
Molecular Formula C6H15ClN2O[2]
Molecular Weight 166.65 g/mol [2]
CAS Number 75158-12-2
Appearance White to off-white solid[1]
Chirality (S)-enantiomer[2]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous properties for experimental handling and potential formulation.

Synthesis and Purification

The synthesis of this compound is a straightforward process commencing from its parent amino acid, (S)-2-amino-3,3-dimethylbutanoic acid.[2] The general synthetic route involves the amidation of the carboxylic acid, followed by the formation of the hydrochloride salt.

General Synthesis Protocol

A common approach involves the following key steps:

  • Carboxyl Group Activation: The carboxylic acid of (S)-2-amino-3,3-dimethylbutanoic acid is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as thionyl chloride or by forming an activated ester.

  • Ammonolysis: The activated carboxyl group is then reacted with ammonia to form the primary amide.

  • Hydrochloride Salt Formation: The resulting (S)-2-Amino-3,3-dimethylbutanamide is treated with hydrochloric acid in an appropriate solvent (e.g., isopropanol) to precipitate the hydrochloride salt.[3]

  • Purification: The final product is purified by recrystallization to achieve high purity.

Synthesis Workflow Diagram

Synthesis_Workflow Start (S)-2-amino-3,3-dimethylbutanoic acid Step1 Carboxyl Group Activation (e.g., with Thionyl Chloride) Start->Step1 Step2 Ammonolysis (Reaction with Ammonia) Step1->Step2 Step3 Hydrochloride Salt Formation (Addition of HCl) Step2->Step3 End (S)-2-Amino-3,3-dimethylbutanamide HCl Step3->End

Caption: A generalized workflow for the synthesis of this compound.

Postulated Biological Activities and Mechanisms of Action

While direct studies are limited, the structural components of this compound allow for informed hypotheses regarding its biological activities. The bulky, hydrophobic tert-butyl group can engage in van der Waals interactions within protein binding pockets, while the amino and amide groups can participate in hydrogen bonding.

Potential as an Enzyme Inhibitor

Derivatives of amino acids, including amides, are known to act as enzyme inhibitors, particularly for proteases and kinases. The amide bond can mimic the peptide bond of a natural substrate, allowing the molecule to bind to the active site of an enzyme and block its activity. The tert-leucine scaffold is of particular interest in the design of protease inhibitors due to its ability to fill hydrophobic pockets.

3.1.1. Hypothetical Mechanism: Competitive Inhibition

As a competitive inhibitor, this compound could bind reversibly to the active site of an enzyme, preventing the natural substrate from binding. The inhibitory potency (Ki) would depend on its affinity for the active site.

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Inhibited Reaction E Enzyme ES Enzyme-Substrate Complex E->ES + S S Substrate ES->E + P P Product E_i Enzyme EI Enzyme-Inhibitor Complex (Inactive) E_i->EI + I I (S)-2-Amino-3,3-dimethylbutanamide HCl

Caption: A diagram illustrating the principle of competitive enzyme inhibition.

Modulation of Neurological Pathways

There are preliminary suggestions that this compound may modulate neurotransmitter systems.[2] Its structure, being a derivative of an amino acid, could allow it to interact with receptors or transporters in the central nervous system.[2] For instance, it could act as an antagonist or allosteric modulator of receptors that normally bind amino acid neurotransmitters.

Proposed Experimental Protocols for Biological Characterization

To validate the hypothesized biological activities, a systematic screening cascade is necessary. The following protocols provide a starting point for a comprehensive investigation.

In Vitro Enzyme Inhibition Assay (Example: Trypsin)

This protocol is designed to determine if the compound can inhibit the activity of a model serine protease.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of bovine trypsin in the same buffer.

    • Prepare a stock solution of a chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound.

    • Add a fixed concentration of trypsin to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the absorbance at 405 nm over time using a plate reader. The rate of increase in absorbance is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Radioligand Binding Assay for Receptor Interaction

This protocol can be used to assess the compound's ability to bind to a specific neurotransmitter receptor (e.g., GABA-A receptor).

  • Membrane Preparation:

    • Prepare crude synaptic membranes from rat brain tissue.

  • Binding Assay:

    • In a reaction tube, combine the membrane preparation, a radiolabeled ligand for the target receptor (e.g., [3H]muscimol for GABA-A), and varying concentrations of the test compound.

    • Incubate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand).

    • Calculate the percentage of displacement of the radioligand by the test compound.

    • Determine the Ki value from the IC50 using the Cheng-Prusoff equation.

Comprehensive Biological Screening Workflow

Screening_Cascade Start Compound Synthesis & QC Primary Primary Screening (e.g., Enzyme Inhibition Panel) Start->Primary Secondary Secondary Assays (Dose-Response & Selectivity) Primary->Secondary Cellular Cell-Based Assays (Cytotoxicity & Efficacy) Secondary->Cellular Mechanism Mechanism of Action Studies (e.g., Binding Assays) Cellular->Mechanism Lead Lead Candidate Mechanism->Lead

Caption: A proposed workflow for the biological screening of this compound.

Potential Therapeutic Applications

Based on its inferred biological activities, this compound could be a starting point for the development of therapeutics in several areas:

  • Oncology: As a potential protease or kinase inhibitor, it could interfere with cancer cell proliferation, invasion, and metastasis.

  • Neurodegenerative Diseases: If it modulates neurotransmitter systems, it could have applications in conditions like Alzheimer's or Parkinson's disease.[4]

  • Inflammatory Disorders: Inhibition of certain proteases is a known strategy for treating inflammatory diseases.

Conclusion and Future Perspectives

This compound represents a molecule with untapped biological potential. While current direct research is sparse, its structural relationship to known bioactive compounds provides a strong rationale for further investigation. The proposed experimental workflows in this guide offer a clear path forward for elucidating its mechanism of action and exploring its therapeutic utility. Future research should focus on a broad primary screening to identify its biological targets, followed by more focused secondary and cell-based assays to validate these findings. The journey from a simple chemical entity to a potential therapeutic agent is long and challenging, but for this compound, the journey has just begun.

References

Unraveling the Enigma: The Case of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the existing scientific literature reveals a notable absence of detailed information regarding the mechanism of action for (S)-2-Amino-3,3-dimethylbutanamide hydrochloride. While its chemical properties are documented, its biological targets and downstream signaling pathways remain largely unexplored, presenting a significant knowledge gap for researchers and drug development professionals.

This compound, a derivative of the amino acid leucine, possesses a chemical structure that suggests potential for biological activity.[1] However, a thorough investigation of scientific databases indicates that its specific interactions with biological molecules and its broader mechanism of action in biological systems are currently unknown.[2] This lack of research presents both a challenge and an opportunity for the scientific community.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₆H₁₅ClN₂O.[3] Its structure, characterized by an amino group and a dimethylbutanamide moiety, provides a foundation for potential interactions with biological targets.[2] The presence of these functional groups suggests that the compound could participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are fundamental to its potential role in medicinal chemistry.[2]

PropertyValueSource
Molecular FormulaC₆H₁₅ClN₂O[3]
Molecular Weight166.6491 g/mol [3]
AppearanceSolid[3]
Purity95%[3]

Postulated, Yet Unverified, Biological Relevance

As a derivative of leucine, it is conceivable that this compound could influence pathways associated with amino acid metabolism and signaling. Amino acids and their derivatives are known to play roles in the secretion of anabolic hormones, serve as fuel during physical activity, and potentially impact mental performance.[1] However, it is crucial to emphasize that these are general characteristics of the broader class of molecules and have not been specifically demonstrated for this compound.

One structurally related, yet significantly more complex molecule, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride, has been identified as a "Protein degrader 1 hydrochloride".[4] This raises the intriguing possibility that the (S)-2-amino-3,3-dimethylbutanoyl fragment could be involved in protein degradation pathways. However, without direct experimental evidence, this remains purely speculative.

Future Directions: A Call for Investigation

The current void in the understanding of this compound's mechanism of action necessitates a foundational research program to elucidate its biological function. The following experimental workflow outlines a potential starting point for such an investigation.

Proposed Initial Research Workflow

Figure 1. A proposed experimental workflow for the initial investigation of this compound's mechanism of action.

Experimental Protocols

1. Target Identification using Affinity Chromatography:

  • Objective: To identify potential protein binding partners of this compound.

  • Methodology:

    • Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., agarose beads).

    • Prepare a cell lysate from a relevant cell line or tissue.

    • Incubate the lysate with the immobilized compound to allow for binding.

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins.

    • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Treat intact cells with this compound.

    • Heat the cells to various temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions.

    • Analyze the soluble fraction for the presence of the putative target protein by Western blotting or other quantitative methods. A shift in the melting temperature of the target protein in the presence of the compound indicates binding.

Conclusion

In its current state, this compound represents a molecule of unknown biological significance. The lack of published research on its mechanism of action means that any discussion of its role in cellular processes is purely speculative. The path forward requires a systematic and rigorous scientific investigation, starting from the fundamental identification of its molecular targets. Such studies will be instrumental in determining whether this compound holds any promise for future therapeutic development. Until then, it remains an intriguing but enigmatic molecule for the scientific community.

References

  • (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride. PubChem. [Link]

  • (2s)-2-amino-3,3-dimethylbutanamide hydrochloride (C6H14N2O). PubChemLite. [Link]

  • 2-amino-N,3-dimethylbutanamide | C6H14N2O | CID 13491007. PubChem. [Link]

  • (2R)-2-Amino-3,3-dimethylbutanamide | C6H14N2O | CID 10197708. PubChem. [Link]

  • Butanamide, 2-amino-3,3-dimethyl- | C6H14N2O | CID 3496444. PubChem. [Link]

  • 2-Amino-2,3-dimethylbutanamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379. [Link]

  • 2-Amino-3-methylbutanamide hydrochloride | C5H13ClN2O | CID 13689584. PubChem. [Link]

Sources

The Unseen Scaffolding: A Technical Guide to the Discovery and History of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Chiral Building Block

In the landscape of modern medicinal chemistry, the final, complex architecture of a drug molecule often belies the intricate and elegant simplicity of its constituent parts. (S)-2-Amino-3,3-dimethylbutanamide hydrochloride, a chiral amino acid derivative, represents one such critical, yet often overlooked, building block. While not a therapeutic agent in its own right, its history is inextricably linked to the development of a landmark antiviral drug, serving as a testament to the importance of fundamental synthetic chemistry in the fight against infectious diseases.

This technical guide delves into the discovery and history of this compound, tracing its journey from a synthetic curiosity to a key intermediate in the synthesis of Boceprevir, a first-in-class protease inhibitor for the treatment of Hepatitis C.[1][2] Through an exploration of its synthesis, the scientific rationale behind its use, and its impact on drug development, this document will provide researchers and drug development professionals with a comprehensive understanding of this important chiral scaffold.

The Dawn of a New Era in Hepatitis C Treatment: The Boceprevir Story

The history of this compound is fundamentally the story of the quest for a cure for Hepatitis C. The Hepatitis C virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication, making it a prime target for antiviral therapy.[1] The development of Boceprevir, a potent inhibitor of this enzyme, marked a significant milestone in the treatment of chronic Hepatitis C genotype 1 infection.[1]

Boceprevir is a peptidomimetic inhibitor composed of four key moieties: P1, P2, P3, and a capping group.[2][3] The P3 fragment, (S)-tert-leucine, is derived from this compound.[2][3] The bulky tert-butyl group of the P3 moiety plays a crucial role in the drug's efficacy. Structure-activity relationship (SAR) studies revealed that this group makes strong lipophilic contact with the enzyme's binding pocket, contributing to the high in vitro potency of the inhibitor.[1][4] The selection of the tert-butylglycine at the P3 position was a result of systematic modifications to optimize the drug's binding profile and selectivity against other human proteases.[1]

The journey to Boceprevir was a multi-year endeavor involving extensive medicinal chemistry efforts to transform a large, peptidic lead compound into a smaller, more drug-like molecule with improved pharmacokinetic properties.[1] The incorporation of the (S)-tert-leucine fragment was a critical step in this optimization process, highlighting the importance of non-natural amino acids in modern drug design.

The Synthesis of a Key Intermediate: A Step-by-Step Protocol

The synthesis of enantiomerically pure this compound is a critical step in the overall synthesis of Boceprevir. The following protocol outlines a common method for its preparation, emphasizing the chemical principles and experimental considerations involved.

Experimental Protocol: Synthesis of this compound

This protocol is based on the amidation of the corresponding N-protected (S)-2-amino-3,3-dimethylbutanoic acid.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
N-Boc-(S)-tert-leucineC₁₁H₂₁NO₄231.29
Isobutyl chloroformateC₅H₉ClO₂136.58
N-Methylmorpholine (NMM)C₅H₁₁NO101.15
Ammonia (7N solution in MeOH)NH₃17.03
Dichloromethane (DCM)CH₂Cl₂84.93
Hydrochloric acid (4M in Dioxane)HCl36.46
Diethyl ether(C₂H₅)₂O74.12
Sodium bicarbonate (sat. aq. solution)NaHCO₃84.01
Brine (sat. aq. solution)NaCl58.44
Anhydrous magnesium sulfateMgSO₄120.37

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of N-Boc-(S)-tert-leucine (1.0 eq) in anhydrous dichloromethane (DCM) at -20 °C under an inert atmosphere (e.g., nitrogen or argon), add N-methylmorpholine (NMM) (1.1 eq).

    • Slowly add isobutyl chloroformate (1.05 eq) to the reaction mixture, ensuring the temperature is maintained below -15 °C.

    • Stir the reaction mixture at -20 °C for 30 minutes to form the mixed anhydride intermediate. The formation of this activated species is crucial for the subsequent amidation.

  • Amidation:

    • To the solution containing the mixed anhydride, add a 7N solution of ammonia in methanol (5.0 eq) dropwise, maintaining the temperature below -15 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Extraction:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-(S)-2-amino-3,3-dimethylbutanamide.

  • Deprotection and Salt Formation:

    • Dissolve the crude N-Boc protected amide in a minimal amount of dichloromethane.

    • Add a 4M solution of hydrochloric acid in dioxane (excess, e.g., 5 eq) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as a white solid.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_activation Step 1: Activation cluster_amidation Step 2: Amidation cluster_deprotection Step 3: Deprotection & Salt Formation Boc_Tle N-Boc-(S)-tert-leucine Mixed_Anhydride Mixed Anhydride Intermediate Boc_Tle->Mixed_Anhydride Isobutyl chloroformate, NMM, DCM, -20 °C Boc_Amide N-Boc-(S)-2-amino-3,3-dimethylbutanamide Mixed_Anhydride->Boc_Amide NH3 in MeOH Final_Product (S)-2-Amino-3,3-dimethylbutanamide HCl Boc_Amide->Final_Product HCl in Dioxane

Caption: Synthetic pathway for this compound.

The Significance of Chirality and Structural Rigidity

The stereochemistry of the amino acid is paramount for the biological activity of Boceprevir. The (S)-configuration at the alpha-carbon of the tert-leucine moiety is essential for the correct orientation of the inhibitor within the active site of the HCV NS3/4A protease. This precise three-dimensional arrangement allows for optimal interactions with key amino acid residues of the enzyme, leading to potent inhibition.

The bulky and rigid tert-butyl group of this compound also contributes significantly to the inhibitor's efficacy. This structural feature helps to lock the conformation of the inhibitor, reducing its conformational flexibility and the associated entropic penalty upon binding to the enzyme. This pre-organization of the ligand for binding is a key principle in modern drug design and is exemplified by the use of this non-natural amino acid in Boceprevir.

Logical Relationship of Key Moieties in Boceprevir:

Boceprevir_Structure Boceprevir Boceprevir P1 P1 Moiety Boceprevir->P1 Binds to S1 pocket P2 P2 Moiety Boceprevir->P2 Provides rigidity P3 P3 Moiety ((S)-tert-leucine derivative) Boceprevir->P3 Key lipophilic interactions Cap Cap Group Boceprevir->Cap Enhances properties origin Derived from (S)-2-Amino-3,3-dimethylbutanamide HCl P3->origin P3->origin

Sources

(S)-2-Amino-3,3-dimethylbutanamide Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride, also known as L-tert-leucinamide HCl, is a pivotal chiral building block in modern pharmaceutical synthesis. Its unique sterically hindered tert-butyl group confers specific conformational constraints, making it a valuable component in the design of highly selective therapeutic agents. This technical guide provides an in-depth review of its synthesis, physicochemical properties, analytical characterization, and critical applications, with a particular focus on its role in the synthesis of antiviral drugs. The content herein is curated for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the practical application of this important synthetic intermediate.

Introduction: The Significance of Chiral Scaffolds

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount to ensure target specificity and minimize off-target effects.[1] Chiral building blocks, often derived from natural sources like amino acids, serve as foundational scaffolds for constructing complex active pharmaceutical ingredients (APIs).[2][3] this compound (Figure 1) belongs to this crucial class of molecules. It is a derivative of L-tert-leucine, a non-proteinogenic amino acid characterized by a bulky tert-butyl side chain.[4][5] This steric bulk is not merely a passive feature; it plays an active role in dictating the three-dimensional structure of the final API, influencing its binding affinity to biological targets such as enzymes and receptors.[6][7] Its application is particularly notable in the development of protease inhibitors and other antiviral agents where precise molecular recognition is the key to therapeutic efficacy.[1]

Figure 1: Chemical Structure of this compound

Physicochemical and Crystallographic Properties

A thorough understanding of the physicochemical properties of a starting material is a prerequisite for robust process development and quality control. This compound is a white to off-white solid.[4] Key properties are summarized in Table 1.

PropertyValueSource(s)
Molecular Formula C₆H₁₅ClN₂O[8]
Molecular Weight 166.65 g/mol [9][10]
Appearance White to off-white solid[4]
Purity Typically ≥98%[11]
Crystal System Monoclinic[7]
Space Group P21/c[7]
Unit Cell Parameters a = 12.1766 Å, b = 6.1741 Å, c = 10.2322 Å, β = 94.682°[7]
Calculated Density 1.128 g/cm³[7]

Table 1: Physicochemical and Crystallographic Data

The causality behind focusing on these parameters is rooted in process chemistry. The molecular weight is fundamental for stoichiometric calculations in reaction design. The solid-state properties, such as the crystal system and density, are critical for aspects like material handling, formulation, and storage stability. X-ray crystallography data confirms the compound's three-dimensional structure and stereochemistry, providing ultimate proof of its identity.[7]

Synthesis and Manufacturing Insights

The industrial synthesis of this compound is logically derived from its parent amino acid, L-tert-leucine. The process is designed for efficiency, stereochemical retention, and purity.

Synthetic Pathway Overview

The most common synthetic route involves a two-step process starting from N-protected L-tert-leucine. The choice of protecting group (e.g., Boc or Cbz) is critical; it must be stable during the amidation step but readily removable without racemizing the chiral center. The subsequent amidation and deprotection/salt formation are standard, reliable transformations in peptide chemistry.

G Boc_L_tert_Leucine N-Boc-L-tert-leucine Coupling_Reagents Coupling Reagents (e.g., HATU, BOP) Ammonia Source Boc_L_tert_Leucine->Coupling_Reagents Boc_Amide N-Boc-(S)-2-amino- 3,3-dimethylbutanamide Coupling_Reagents->Boc_Amide HCl_Dioxane HCl in Dioxane or other suitable solvent Final_Product (S)-2-Amino-3,3-dimethylbutanamide hydrochloride Boc_Amide->Final_Product Deprotection HCl_Dioxane->Final_Product

Diagram 1: Generalized Synthetic Workflow.
Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative, self-validating system based on established peptide coupling and deprotection methodologies.[12]

  • Activation & Coupling:

    • Charge a suitable reactor with N-Boc-L-tert-leucine (1.0 eq) and an appropriate solvent (e.g., DCM/DMF).[12]

    • Cool the solution to 0-5 °C. This is a critical step to minimize potential side reactions and prevent racemization during the activation of the carboxylic acid.

    • Add a coupling reagent such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like N-Methylmorpholine (NMM) (3.0 eq).[12] The base neutralizes the acidic protons formed during the reaction, driving it to completion.

    • Introduce a source of ammonia (e.g., ammonia gas bubbled through the solution or an ammonium chloride/base combination) and stir the reaction for several hours.

    • In-process control (IPC): Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. This is a self-validating step; proceeding without confirmation of completion leads to yield loss and purification difficulties.

    • Upon completion, perform an aqueous workup to remove water-soluble reagents and byproducts.

  • Deprotection and Salt Formation:

    • Dissolve the crude N-Boc protected amide intermediate in a minimal amount of a suitable solvent like dioxane or diethyl ether.

    • Add a solution of hydrochloric acid in dioxane (e.g., 4M solution) (1.5-2.0 eq) dropwise at room temperature. The evolution of isobutylene and carbon dioxide gas indicates the removal of the Boc group.

    • Stir for 1-2 hours. IPC: Monitor the deprotection by TLC/LC-MS.

    • The hydrochloride salt typically precipitates from the solution. The solid product is then collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any remaining organic impurities, and dried under vacuum.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is essential. A multi-pronged analytical approach provides a self-validating system of characterization.

MethodPurposeExpected Observations
¹H NMR Structural Confirmation & PuritySignals corresponding to the tert-butyl protons (singlet, ~1.0 ppm), the alpha-proton (singlet, ~3.5-4.0 ppm), and exchangeable protons for the amide and ammonium groups. The integration of these signals should match the expected proton count.[8]
¹³C NMR Structural ConfirmationDistinct signals for the quaternary carbon, the methyl carbons of the tert-butyl group, the alpha-carbon, and the carbonyl carbon.
FTIR Functional Group IdentificationCharacteristic absorption bands for N-H stretching (amine salt), C=O stretching (primary amide), and N-H bending.[7]
HPLC Purity DeterminationA single major peak on a suitable chiral or reversed-phase column indicates high purity. Chiral HPLC is the definitive method to confirm enantiomeric excess (e.e.).
Elemental Analysis Molecular Formula VerificationThe experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the theoretical values (C: 43.25%, H: 9.07%, N: 16.81%, Cl: 21.28%).[7]

Table 2: Key Analytical Methodologies

The causality for using this combination of techniques is robustness. While ¹H NMR provides excellent structural information, HPLC is more sensitive for quantifying impurities. Elemental analysis provides orthogonal confirmation of the bulk sample's composition, validating the molecular formula.

Key Applications in Drug Development: The Case of Remdesivir

The primary value of this compound lies in its role as a chiral precursor for complex APIs. Its most prominent recent application is in the synthesis of the antiviral drug Remdesivir.[11][13]

Remdesivir is a phosphoramidate prodrug of a nucleoside analog that inhibits viral RNA-dependent RNA polymerase.[14] The phosphoramidate moiety is critical for cell permeability and subsequent metabolic activation to the active triphosphate form.[15][] This moiety is constructed using a chiral amino acid derivative to create a phosphorus-centered stereocenter, which can significantly impact the drug's efficacy.

While the final approved version of Remdesivir uses an alanine derivative, L-tert-leucinamide represents a structurally related and highly relevant building block for the synthesis of Remdesivir analogs and other complex phosphoramidates. Its bulky tert-butyl group can be used to modulate properties such as stability and cell penetration.

The synthesis involves coupling the nucleoside core with a pre-formed phosphoramidoyl chloridate, which is synthesized from the amino acid amide.

G Leucinamide (S)-2-Amino-3,3- dimethylbutanamide HCl Phosphorus_Reagent Phosphorus Oxychloride Derivative (e.g., POCl₃) Leucinamide->Phosphorus_Reagent Phosphoramidate Chiral Phosphoramidoyl Chloridate Intermediate Phosphorus_Reagent->Phosphoramidate Final_Drug Remdesivir Analog (Phosphoramidate Prodrug) Phosphoramidate->Final_Drug Coupling Reaction (e.g., with MgCl₂) Nucleoside_Core Protected Nucleoside Analog (e.g., GS-441524) Nucleoside_Core->Final_Drug

Sources

A Technical Guide to (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride: From Chiral Building Block to Advanced Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride, the amide derivative of L-tert-leucine, represents a pivotal chiral building block in modern organic and medicinal chemistry. Its true potential is realized not as a generic reagent, but as a specialized structural motif whose unique steric and conformational properties are exploited to solve complex challenges in drug design. The defining feature of this molecule is its bulky tert-butyl group, which provides a rigid, lipophilic anchor that is critical for potent and selective interactions with biological targets. While its applications in asymmetric catalysis are conceptually plausible, its most significant and field-proven value lies in its role as a peptidomimetic scaffold in the development of potent protease inhibitors, most notably for the Hepatitis C Virus (HCV). This guide provides an in-depth exploration of the core research areas for this compound, focusing on the causality behind its application and providing actionable experimental frameworks for its use.

Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in rational experimental design. The molecule's structure combines a primary amine, an amide, and a sterically demanding tert-butyl group adjacent to the chiral center.

PropertyValueSource
Molecular Formula C₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol
CAS Number 75158-12-2Crysdot
Appearance White to off-white solidGeneric MSDS
Chirality (S)-configurationN/A
Crystal System Monoclinic, space group P21/c[1]

The hydrochloride salt form enhances stability and improves solubility in aqueous media, although it is generally soluble in alcohols like methanol and ethanol, which are common solvents for subsequent reactions.

Synthesis and Chiral Integrity

The primary route to this compound begins with its parent amino acid, L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid), which is commercially available. The synthesis is a straightforward two-step process.

G A L-tert-Leucine B Esterification (e.g., SOCl₂/MeOH) A->B C L-tert-Leucine Methyl Ester HCl B->C D Ammonolysis (e.g., NH₃ in MeOH) C->D E (S)-2-Amino-3,3-dimethylbutanamide HCl D->E

Caption: General synthetic pathway to the target compound.

The critical parameter in this synthesis is the preservation of stereochemical integrity. Both esterification and ammonolysis reactions proceed without affecting the chiral center at the α-carbon. However, it is imperative to validate the enantiomeric purity of the final product, as discussed in the analytical protocols (Section 6).

Potential Research Area: Asymmetric Synthesis

While not its most common application, the structural features of (S)-2-Amino-3,3-dimethylbutanamide suggest potential utility in asymmetric synthesis, primarily as a chiral auxiliary.

Causality of Application: A chiral auxiliary is a molecule temporarily attached to a prochiral substrate to direct a stereoselective reaction.[2] The effectiveness of an auxiliary hinges on its ability to create a sterically biased environment. The bulky tert-butyl group of the title compound is perfectly suited for this role. It can effectively shield one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the opposite, less-hindered face, thereby inducing high diastereoselectivity.[3]

G cluster_0 Conceptual Workflow for Asymmetric Alkylation A Prochiral Substrate (e.g., Carboxylic Acid) B Couple with Auxiliary (S)-tert-Leucinamide A->B C Chiral Imide Intermediate B->C D Deprotonation (e.g., LDA) C->D E Chelated (Z)-Enolate D->E G Diastereomerically Enriched Product E->G F Electrophile (R-X) Approaches from less hindered face F->G H Auxiliary Cleavage (e.g., LiOH/H₂O₂) G->H I Chiral Product H->I J Recovered Auxiliary H->J G cluster_0 HCV NS3 Protease Active Site cluster_1 Protease Inhibitor (e.g., Boceprevir) S1 S1 Pocket Accommodates P1 S2 S2 Pocket Accommodates P2 S3 S3 Pocket Shallow, Hydrophobic P1 P1 Ketoamide Warhead P1->S1 Covalent/ Non-covalent Interaction P2 P2 e.g., Dimethyl- cyclopropylproline P2->S2 H-Bonding/ Hydrophobic P3 P3 L-tert-Leucine Scaffold P3->S3 CRITICAL Hydrophobic Interaction

Caption: Pharmacophore model of L-tert-leucine scaffold in HCV protease inhibitors.

Case Study: Boceprevir (Victrelis®) Boceprevir is a first-generation HCV NS3/4A protease inhibitor. [4]Its synthesis involves the coupling of (S)-2-(3-(tert-butyl)-ureido)-3,3-dimethylbutanoic acid (a derivative of L-tert-leucine) with a bicyclic proline analog (the P2 fragment). [5]This coupling forms a key amide bond, demonstrating the practical application of the L-tert-leucine core as an essential building block in the synthesis of a complex, marketed drug.

Research Opportunities:

  • Scaffold for Other Proteases: The principle of using the tert-butyl group to anchor a molecule in a hydrophobic pocket is transferable. This scaffold could be explored for inhibiting other proteases with similar S3 pocket characteristics, such as those in HIV or human rhinoviruses. [6][7]2. PROTACs and Molecular Glues: The (S)-2-Amino-3,3-dimethylbutanamide moiety can be incorporated into more complex molecules like PROTACs (Proteolysis Targeting Chimeras), where it could serve as the warhead that binds to the target protein of interest. [8]

Experimental Protocols & Methodologies

The following protocols provide validated, step-by-step methods for key workflows involving the title compound and its derivatives.

Protocol 1: Synthesis of a Key Dipeptide Intermediate for Protease Inhibitors

This protocol details the amide coupling of N-Boc-L-tert-leucine with a representative amine, a foundational step in the synthesis of many protease inhibitors.

Objective: To synthesize N-((S)-1-amino-1-oxopropan-2-yl)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamide.

Materials:

  • N-Boc-L-tert-leucine (1.0 eq)

  • L-Alaninamide hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M HCl, Brine, Anhydrous MgSO₄

  • Ethyl acetate (EtOAc), Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask under an argon atmosphere, add N-Boc-L-tert-leucine (1.0 eq) and anhydrous DMF (approx. 0.2 M). Stir until fully dissolved.

  • Amine Addition: Add L-Alaninamide hydrochloride (1.1 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. The mixture may become a slurry.

  • Coupling Agent Addition: Add HATU (1.2 eq) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc mobile phase. The product spot should be significantly less polar than the starting N-Boc-L-tert-leucine.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% EtOAc in hexanes to yield the pure dipeptide product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a self-validating system to confirm the chiral integrity of the title compound or its derivatives.

Objective: To determine the enantiomeric excess (% ee) of (S)-2-Amino-3,3-dimethylbutanamide.

Principle: This is a direct method using a Chiral Stationary Phase (CSP). [9]The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. [10] Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column: Chiralpak AD-H (or similar polysaccharide-based column)

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v)

  • (S)-2-Amino-3,3-dimethylbutanamide sample

  • Racemic (R/S)-2-Amino-3,3-dimethylbutanamide standard (for method development)

Procedure:

  • System Preparation: Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the UV detector to an appropriate wavelength (e.g., 210 nm).

  • Standard Injection (Method Validation):

    • Prepare a standard solution of the racemic compound (approx. 1 mg/mL in mobile phase).

    • Inject 10 µL of the racemic standard.

    • The resulting chromatogram should show two well-resolved peaks of approximately equal area. This confirms the column is performing correctly and establishes the retention times for the (R) and (S) enantiomers.

  • Sample Preparation: Prepare a solution of the (S)-enantiomer sample to be tested at the same concentration as the standard.

  • Sample Injection: Inject 10 µL of the sample solution.

  • Data Analysis:

    • Obtain the chromatogram for the sample.

    • Integrate the area of the major peak (corresponding to the S-enantiomer) and the minor peak (corresponding to the R-enantiomer, if present).

    • Calculate the enantiomeric excess using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

  • System Suitability: The resolution between the two enantiomer peaks in the racemic standard should be >1.5 to ensure accurate quantification.

Conclusion and Future Outlook

This compound and its parent amino acid are more than just chiral synthons; they are enabling tools in drug discovery. The sterically demanding tert-butyl group provides a powerful handle for achieving high-potency binding in challenging biological targets. While its role in asymmetric catalysis remains an area for exploratory research, its impact on the development of protease inhibitors is firmly established. Future research will likely see this scaffold incorporated into novel therapeutic modalities, such as targeted protein degraders and inhibitors for newly identified viral or oncology targets, continuing its legacy as a small molecule with a significant impact.

References

  • Howe, A.Y.M., et al. (2013). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease.
  • Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918-7920. Available at: [Link]

  • Liverton, N.J., et al. (2010). The Discovery and Development of Boceprevir. Journal of Medicinal Chemistry.
  • RTI International (n.d.). Synthesis of [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, a hepatitis C virus protease inhibitor. Available at: [Link]

  • Hruby, V.J., et al. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas, Medicinal Chemistry. Available at: [Link]

  • Ruijter, E., et al. (2010). A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions. The Royal Society of Chemistry.
  • MSN Laboratories. (2014). Process for preparation of boceprevir and intermediates thereof. Google Patents.
  • Wikipedia (n.d.). Chiral auxiliary. Available at: [Link]

  • Gu, G., et al. (2014). A new type of ferrocene-based phosphine-tert-butylsulfinamide ligand: synthesis and application in asymmetric catalysis. RSC Advances. Available at: [Link]

  • Hruby, V.J. (n.d.). Design and Synthesis of Proteinase Inhibitors. KU Medicinal Chemistry.
  • Piersanti, G., et al. (2018).
  • Myers, A.G. (n.d.).
  • Orru, R.V.A., et al. (2015). Total synthesis of telaprevir via the Passerini reaction and stereoconvergent cyclization.
  • Gouverneur, V., et al. (2013). Catalytic asymmetric alkylation reactions for the construction of protected ethylene-amino and propylene-amino motifs attached to quaternary stereocentres. Chemistry – A European Journal.
  • Ghosh, A.K., et al. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry.
  • ResearchGate (n.d.).
  • Wikipedia (n.d.). Chiral analysis. Available at: [Link]

  • Soloshonok, V.A., et al. (2001). A useful route to (R)- and (S)-tert-leucine. Chirality.
  • Compain, P., et al. (2003).
  • Al-Saeed, F.A., et al. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • BenchChem (n.d.). Determining enantiomeric purity of chiral amino acids via HPLC.
  • Myers, A.G., et al. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters.
  • Cardillo, G., et al. (2002). Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. European Journal of Organic Chemistry.
  • Banister, S.D., et al. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids. ACS Chemical Neuroscience.
  • MedChemExpress (n.d.). (S)-2-Amino-N-methyl-3,3-dimethylbutanamide; L-tert-Leucine methylamide.
  • TCI Chemicals (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Smolecule (2023). 2-Amino-3,3-dimethylbutanamide hydrochloride.
  • Farkas, T., et al. (2001). Chiral Purity in Drug Analysis.
  • Reddy, G.S., et al. (2011). Chiral Drug Analysis and Their Application.
  • TCI Chemicals (2021). Chiral Auxiliary for the Synthesis of Optically Active Amino Acids.
  • BenchChem (n.d.). Synthetic Protocols Using (R)-3-(Boc-amino)pyrrolidine as a Chiral Auxiliary.
  • PubChem (n.d.). (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride.

Sources

Solubility Profile of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride: A Practical Guide to Determination and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its solubility is a critical parameter that dictates reaction efficiency, purification strategies, and ultimately, the formulation potential of active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will explore the key physicochemical properties that govern its solubility, present a robust, field-proven protocol for experimental solubility determination, and discuss the critical influence of solvent properties, temperature, and pH. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and process chemistry, solubility is not merely a physical constant; it is a cornerstone property that influences the entire lifecycle of a molecule. For a key intermediate like this compound, a thorough understanding of its solubility profile is paramount for:

  • Process Development: Selecting appropriate solvents for synthesis and crystallization is essential for maximizing yield, ensuring purity, and developing scalable, efficient processes.

  • Purification: Solubility differences are exploited in techniques like recrystallization and chromatography to isolate the compound from impurities.

  • Formulation Science: For compounds intended for biological systems, solubility in aqueous and organic media directly impacts bioavailability and the choice of drug delivery systems.

This guide moves beyond theoretical discussions to provide a practical, actionable framework for scientists to experimentally determine and interpret the solubility of this specific molecule.

Physicochemical Landscape of this compound

The solubility behavior of a compound is dictated by its molecular structure and resulting physicochemical properties. The structure of this compound presents a fascinating interplay of polar and non-polar characteristics.

  • Molecular Structure:

    • Ionic Group (Hydrochloride): The protonated primary amine (-NH₃⁺Cl⁻) is an ionic center, making the molecule salt-like. This group is the primary driver for solubility in highly polar, protic solvents.

    • Hydrogen Bonding Moieties: The primary amide (-CONH₂) and the ammonium group (-NH₃⁺) are excellent hydrogen bond donors and acceptors, promoting strong interactions with protic solvents like water and alcohols.

    • Hydrophobic Moiety: The tert-butyl group (-(CH₃)₃) is a bulky, non-polar aliphatic group. This region of the molecule is sterically hindering and hydrophobic, which will tend to decrease solubility in highly polar solvents and increase affinity for non-polar environments.

The molecule's overall solubility is a balance between the high polarity of the amino-amide hydrochloride head and the significant hydrophobicity of the tert-butyl tail.

Theoretical Solubility Framework: Predicting Behavior

Based on its structure, we can predict the solubility of this compound according to the foundational "like dissolves like" principle.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High Solubility Expected. These solvents can effectively solvate the ionic hydrochloride through ion-dipole interactions and engage in extensive hydrogen bonding with the ammonium and amide groups. Water, with its high dielectric constant, is particularly effective at dissociating the salt and solvating the resulting ions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to Low Solubility Expected. While these solvents have high dipole moments, they lack the ability to donate hydrogen bonds. They can solvate the cation to some extent, but the overall solvation energy will be less favorable compared to protic solvents, leading to lower solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Very Low to Insoluble Expected. These solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the salt. The energetic penalty for breaking the strong ionic and hydrogen bonding interactions within the crystal is not compensated by weak van der Waals interactions with the solvent.

Experimental Protocol: The Equilibrium Shake-Flask Method

Trustworthy solubility data is derived from meticulous experimental work. The equilibrium (or shake-flask) solubility method is a gold-standard technique for its reliability and direct measurement of a saturated solution.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.

Required Materials & Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Methanol, Acetonitrile, Toluene)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., UPLC-MS, NMR).

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation. A starting point is ~20-50 mg of solid in 1-2 mL of solvent.

  • Equilibration: Add the chosen solvent to the vial. Cap the vial tightly to prevent solvent evaporation.

  • Agitation: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate at a constant speed for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is standard for many pharmaceutical compounds. A preliminary kinetic study can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle. This step is critical to avoid aspirating solid particles during sampling.

  • Sampling and Filtration: Carefully draw a sample from the clear supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles. Self-Validation Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the instrument response to a pre-established calibration curve prepared from known standards of the compound.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add Excess Solute to Vial B Add Solvent A->B C Agitate at Constant Temp (24-48 hours) B->C D Settle Undissolved Solid C->D E Filter Supernatant (0.22 µm filter) D->E F Accurately Dilute E->F G Quantify via HPLC/UPLC F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Data Presentation: Structuring Your Results

Organizing solubility data in a clear, tabular format is essential for comparison and interpretation. The following table serves as a template for presenting experimentally determined results.

Table 1: Illustrative Solubility Data for this compound at 25 °C (Note: The following data are hypothetical and for illustrative purposes only, based on chemical principles.)

SolventSolvent ClassDielectric Constant (approx.)Solubility (mg/mL)Qualitative Descriptor
WaterPolar Protic80.1> 200Very Soluble
MethanolPolar Protic32.7150 - 200Freely Soluble
EthanolPolar Protic24.550 - 100Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.720 - 40Sparingly Soluble
AcetonitrilePolar Aprotic37.5< 10Slightly Soluble
Dichloromethane (DCM)Non-Polar9.1< 1Very Slightly Soluble
TolueneNon-Polar2.4< 0.1Practically Insoluble
HexaneNon-Polar1.9< 0.1Practically Insoluble

Critical Factors Influencing Solubility

Effect of Temperature

The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. This relationship is described by the van 't Hoff equation. Performing solubility measurements at several temperatures (e.g., 5 °C, 25 °C, 40 °C) is crucial for process chemists, especially for designing crystallization processes where controlled precipitation by cooling is desired.

Effect of pH

The pH of the medium has a profound impact on the solubility of an ionizable compound like an amine hydrochloride. The compound exists in equilibrium between its protonated, charged form (R-NH₃⁺) and its neutral, free base form (R-NH₂).

  • Low pH (Acidic): At pH values well below the pKa of the primary amine (typically ~9-10 for similar structures), the equilibrium is shifted almost entirely to the protonated, cationic form (R-NH₃⁺). This charged species is significantly more soluble in aqueous media.

  • High pH (Basic): As the pH increases and surpasses the pKa, the compound is deprotonated to its free base form (R-NH₂). This neutral species is substantially less polar and therefore significantly less soluble in water.

This behavior is fundamental for purification. The compound can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-polar impurities, and then precipitated out of the aqueous phase by raising the pH with a base.

G A (S)-R-NH3+Cl- (Protonated, High Water Solubility) B (S)-R-NH2 (Free Base, Low Water Solubility) A->B + OH- B->A + H+

Caption: pH-dependent equilibrium of the amine hydrochloride.

Conclusion and Future Outlook

While published quantitative solubility data for this compound is limited, a robust understanding of its physicochemical properties allows for strong predictions of its behavior. This guide provides the theoretical foundation and a detailed, trustworthy experimental protocol for researchers to generate high-quality solubility data in-house. Such data is invaluable for guiding solvent selection in chemical synthesis, developing effective purification and crystallization protocols, and informing early-stage formulation decisions. For advanced applications, computational solubility prediction models can be employed as a preliminary screening tool, but these must always be validated by the rigorous experimental data generated through methods like the one described herein.

References

  • Babu, A. R., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Co-amorphous Solids. Crystal Growth & Design, 11(7), 2662–2679. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

Thermochemical properties of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride

Introduction: Contextualizing the Core Compound

This compound is a derivative of leucine, an essential amino acid.[1] As with many amino acid derivatives, it serves as a valuable building block in medicinal chemistry and drug development.[2] The presence of a chiral center, a primary amide, and a bulky tert-butyl group makes it a unique synthon for creating complex molecules with specific stereochemistry, which can be critical for biological activity.[3] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solid-state properties is not merely academic; it is a prerequisite for successful development. Thermochemical properties dictate a substance's stability under storage and processing, influence its bioavailability, and are critical for quality control and regulatory compliance. This guide provides a comprehensive overview of the essential thermochemical characteristics of this compound, the methodologies used to determine them, and the practical implications of these properties in a pharmaceutical context.

Physicochemical and Structural Characteristics

A foundational understanding begins with the basic molecular properties. These identifiers are essential for sourcing, documentation, and analytical characterization.

PropertyValueSource
IUPAC Name (2S)-2-amino-3,3-dimethylbutanamide;hydrochloride[3]
CAS Number 75158-12-2
Molecular Formula C₆H₁₅ClN₂O[3][4]
Molecular Weight 166.65 g/mol [3]
Canonical SMILES CC(C)(C)C(C(=O)N)N.Cl[3]

The structure consists of a butanamide backbone with an amino group at the C2 (alpha) position and two methyl groups at the C3 position, forming a neopentyl-like side chain. The hydrochloride salt is formed by the protonation of the primary amino group.

The Significance of Thermochemical Analysis in Drug Development

Thermochemical analysis provides a quantitative measure of how a material responds to changes in temperature. For a pharmaceutical ingredient like this compound, this data is critical for several reasons:

  • Stability and Degradation: It identifies the temperature at which the compound begins to decompose, defining safe limits for manufacturing processes like drying, milling, and long-term storage.[5]

  • Purity Assessment: The melting point of a crystalline solid is a sensitive indicator of purity. Impurities typically cause a depression and broadening of the melting peak.[6]

  • Polymorphism and Solid-Form Screening: Different crystalline forms (polymorphs) of the same compound can have distinct melting points, solubilities, and stabilities. Differential Scanning Calorimetry (DSC) is a primary tool for identifying and characterizing these forms.[7]

  • Formulation and Process Development: Knowledge of thermal events like melting and glass transitions is essential for designing robust formulation processes such as hot-melt extrusion or lyophilization.[6]

Core Experimental Methodologies

The thermochemical profile of a compound is elucidated using a suite of specialized analytical techniques. The two most fundamental and widely used methods in the pharmaceutical industry are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle of Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] This technique detects thermal events that involve a change in enthalpy (heat absorption or release). Endothermic events, like melting, absorb heat from the surroundings, while exothermic events, such as crystallization or some forms of decomposition, release heat.[7] By precisely measuring the temperature and magnitude of these heat flow changes, we can characterize the material's thermal behavior.[8]

Experimental Protocol: A Self-Validating System

  • Instrument Calibration: Before analysis, the instrument's temperature and enthalpy scales must be calibrated using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion. This step ensures the accuracy and trustworthiness of the resulting data.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. For volatile substances or to study processes under pressure, hermetically sealed pans are used. A pinhole in the lid allows for the escape of volatiles during decomposition studies.

  • Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal event (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond the point of decomposition. A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

    • Melting Point (Tₘ): The temperature at the peak of the endothermic melting event.

    • Enthalpy of Fusion (ΔHբ): The integrated area of the melting peak, which quantifies the energy required to melt the sample.

    • Glass Transition (T₉): A step-change in the baseline indicating the transition from a glassy, amorphous state to a rubbery state.

    • Decomposition: Often observed as a complex series of endothermic or exothermic peaks at higher temperatures.

Workflow for DSC Analysis

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Instrument Calibration (e.g., Indium) Weigh 2. Weigh Sample (2-5 mg) Calibrate->Weigh Encapsulate 3. Encapsulate in Pan Weigh->Encapsulate Load 4. Load Sample & Reference Encapsulate->Load Program 5. Apply Thermal Program (e.g., 10°C/min under N2) Load->Program Acquire 6. Acquire Data (Heat Flow vs. Temp) Program->Acquire Analyze 7. Analyze Thermogram Acquire->Analyze Identify Identify Events: - Melting Point (Tm) - Enthalpy (ΔH) - Decomposition Analyze->Identify

Caption: A standardized workflow for obtaining reliable DSC data.

Thermogravimetric Analysis (TGA)

Principle of Causality: TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. This technique is exceptionally sensitive to processes involving mass loss, such as the evaporation of solvents or water (desolvation) and thermal decomposition.[9] By quantifying the mass loss at specific temperatures, we can determine the thermal stability of the compound and the composition of solvates or hydrates.

Experimental Protocol: A Self-Validating System

  • Instrument Calibration: The mass balance is calibrated with standard weights, and the temperature is verified using materials with known Curie points. This ensures the accuracy of both mass and temperature measurements.

  • Sample Preparation: Place a slightly larger sample (5-10 mg) of this compound into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

    • An inert nitrogen atmosphere is typically used to isolate the effect of thermal degradation from oxidative processes.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the exact temperatures of decomposition events.[5]

Workflow for TGA Analysis

TGA_Workflow cluster_prep_tga Preparation cluster_run_tga Execution cluster_analysis_tga Analysis Calibrate_TGA 1. Instrument Calibration (Mass & Temperature) Weigh_TGA 2. Weigh Sample (5-10 mg) Calibrate_TGA->Weigh_TGA Load_TGA 3. Load Sample into Furnace Weigh_TGA->Load_TGA Program_TGA 4. Apply Heating Program (e.g., 10°C/min under N2) Load_TGA->Program_TGA Acquire_TGA 5. Record Mass vs. Temp Program_TGA->Acquire_TGA Analyze_TGA 6. Analyze TGA/DTG Curves Acquire_TGA->Analyze_TGA Determine Determine: - Onset of Decomposition - Mass Loss Steps (%) Analyze_TGA->Determine

Caption: A systematic approach for TGA to ensure data integrity.

Anticipated Thermochemical Profile

While specific, publicly available experimental data for this compound is scarce, we can predict its likely thermochemical behavior based on the known properties of similar amino acid amide hydrochlorides.[3][10]

Expected DSC Results: As a crystalline hydrochloride salt, the compound is expected to exhibit a single, sharp endothermic peak in the DSC thermogram, corresponding to its melting point. The absence of significant thermal events before this peak would suggest the material is an anhydrous, stable crystalline form. The presence of broad endotherms at lower temperatures could indicate the loss of residual solvent or moisture.

Expected TGA Results: The TGA curve is expected to show that the compound is thermally stable up to a high temperature, likely above its melting point. Following melting, a sharp decrease in mass would signify the onset of thermal decomposition. For hydrochloride salts, the initial decomposition step can sometimes involve the loss of hydrogen chloride gas.[5]

Hypothetical Data Summary: The following table outlines the key thermochemical parameters that would be determined through the experimental protocols described above.

ParameterAnalytical MethodExpected ObservationSignificance
Melting Point (Tₘ) DSCSharp endothermic peakPurity indicator, solid-form characterization
Enthalpy of Fusion (ΔHբ) DSCPositive value (kJ/mol)Relates to crystalline lattice energy
Onset of Decomposition TGATemperature at ~5% mass lossDefines upper limit for thermal stability
Residual Mass @ 600°C TGALow percentageIndicates complete decomposition

Conclusion

The thermochemical characterization of this compound is an indispensable component of its development for any advanced application, particularly in the pharmaceutical industry. Methodologies such as DSC and TGA provide critical, reliable data on its melting behavior, thermal stability, and purity. These properties are not isolated data points but form a cohesive profile that informs every stage of the development pipeline, from initial synthesis and purification to formulation, manufacturing, and storage. By applying the rigorous, self-validating protocols outlined in this guide, researchers and scientists can ensure the quality, safety, and efficacy of products derived from this important chemical entity.

References

  • Ferreira, A. M., et al. (2012). Experimental gas-phase heats of formation at 298 K for the amino acids. arXiv. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride. PubChem. Available at: [Link]

  • Ribeiro da Silva, M. A., et al. (2007). Experimental and calculated enthalpies of formation and sublimation of L-α-amino acids. The Journal of Chemical Thermodynamics. Available at: [Link]

  • Bond, L., et al. (2002). Differential Scanning Calorimetry and Scanning Thermal Microscopy Analysis of Pharmaceutical Materials. International Journal of Pharmaceutics. Available at: [Link]

  • ResearchGate (n.d.). (A) Differential scanning calorimetry (DSC) of loperamide HCl, mannitol and physical mixture. Available at: [Link]

  • Mandal, A. (2019). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. Available at: [Link]

  • NETZSCH-Gerätebau GmbH (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Available at: [Link]

  • Gronert, S., et al. (2007). Fundamental Thermochemical Properties of Amino Acids: Gas-Phase and Aqueous Acidities and Gas-Phase Heats of Formation. The Journal of Physical Chemistry B. Available at: [Link]

  • Veeprho (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Available at: [Link]

  • Perisanu, S., et al. (2020). The Enthalpy of Formation Of L- α -Amino Acids. Insights in Chemistry and Biochemistry. Available at: [Link]

  • ResearchGate (n.d.). Experimental and calculated standard enthalpies of formation of L-α-amino acids. Available at: [Link]

  • Crysdot (n.d.). This compound. Available at: [Link]

  • Svoboda, R., et al. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Butanamide, 2-amino-3,3-dimethyl-. PubChem. Available at: [Link]

  • Google Patents (n.d.). EP1566376A1 - Preparation of amino acid amides.
  • Al-Majed, A. A., et al. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Journal of the Saudi Chemical Society. Available at: [Link]

  • Kumar, P., et al. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. International Journal of Molecular Sciences. Available at: [Link]

  • Google Patents (n.d.). US3172874A - Xnxz xnx xnx.
  • Chen, X., et al. (2025). Synthesis of the Amino Acid-based Polyesteramide for Hydrophilic Modification of Polycaprolactone. Academic Journal of Science and Technology. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-amino-N,3-dimethylbutanamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). (2R)-2-Amino-3,3-dimethylbutanamide. PubChem. Available at: [Link]

  • Gopi, H. N., et al. (2003). Structural studies on C-amidated amino acids and peptides: structures of hydrochloride salts of C-amidated Ile, Val, Thr, Ser, Met, Trp, Gln and Arg, and comparison with their C-unamidated counterparts. Journal of Peptide Research. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel tert-Leucine Derivative

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride is a chiral amino acid derivative characterized by a tert-butyl group adjacent to the stereocenter, providing significant steric hindrance that can influence its biological interactions[1]. While comprehensive studies detailing its specific applications in cell culture are nascent, its structural resemblance to key biological molecules, such as the amino acid L-leucine and the core structures of dipeptidyl peptidase (DPP) inhibitors, suggests a strong potential for utility in cellular research. Amino acid derivatives are pivotal in drug discovery and are explored for their roles in modulating anabolic hormone secretion and cellular metabolism[2][3].

This document provides a detailed guide for researchers, scientists, and drug development professionals on the handling and potential applications of this compound. Given the limited direct literature, we present a hypothesis-driven approach, focusing on its potential as a modulator of dipeptidyl peptidase IV (DPP4, also known as CD26), a well-established therapeutic target[4][5]. The protocols herein are designed to be self-validating systems for investigating this proposed mechanism of action and assessing the compound's general effects on cell viability and proliferation.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₆H₁₅ClN₂O[6]
Molecular Weight 166.65 g/mol [6]
Appearance White to off-white solid[7]
Purity Typically ≥95%[6]
CAS Number 75158-12-2[8]

Storage and Stability: Store the solid compound at -20°C for long-term stability[2]. Stock solutions, once prepared, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles[2].

Hypothesized Mechanism of Action: A Potential Dipeptidyl Peptidase IV (DPP4) Inhibitor

The chemical architecture of this compound, particularly the amino group on the chiral center adjacent to a carbonyl group, is reminiscent of the pharmacophores found in many dipeptidyl peptidase inhibitors. DPP4 is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides and is involved in a variety of physiological processes, including glucose metabolism and immune regulation[4][5]. Inhibitors of DPP4 are a major class of therapeutics for type 2 diabetes[4].

We hypothesize that this compound may act as a competitive inhibitor of DPP4. The bulky tert-butyl group could potentially confer selectivity for DPP4 over other dipeptidyl peptidases like DPP8 and DPP9, a desirable characteristic for minimizing off-target effects[5][9].

Hypothesized_DPP4_Inhibition cluster_0 Cellular Environment cluster_1 Biological Outcome DPP4 DPP4 (CD26) on Cell Surface Cleavage Substrate Cleavage DPP4->Cleavage Catalyzes Inhibition Inhibition of Cleavage DPP4->Inhibition Blocked by Compound Substrate Endogenous Substrate (e.g., GLP-1) Substrate->DPP4 Competes for binding Compound (S)-2-Amino-3,3- dimethylbutanamide HCl Compound->DPP4 Binds to active site Signaling Downstream Signaling Cleavage->Signaling Blocked_Signaling Sustained Signaling Inhibition->Blocked_Signaling

Figure 1. Hypothesized competitive inhibition of DPP4 by this compound.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound in a cell culture setting.

Protocol 1: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is fundamental to reproducible results.

Materials:

  • This compound powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, cell culture-grade phosphate-buffered saline (PBS) or water

  • Sterile, conical tubes (1.5 mL, 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile biosafety cabinet to maintain sterility.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out a precise amount of the compound (e.g., 10 mg).

  • Primary Stock Solution (e.g., 100 mM in DMSO):

    • Calculate the volume of DMSO required to achieve a 100 mM stock solution. For 10 mg of a compound with a molecular weight of 166.65 g/mol :

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • Volume (L) = (0.010 g / 166.65 g/mol ) / 0.1 mol/L = 0.0006 L = 600 µL

    • Add the calculated volume of DMSO to the tube containing the compound.

    • Vortex thoroughly until the solid is completely dissolved. This is your 100 mM primary stock solution .

  • Aqueous Working Stock Solution (e.g., 10 mM in PBS):

    • To minimize the final concentration of DMSO in your cell culture medium (typically ≤0.1%), prepare an intermediate aqueous stock.

    • Perform a 1:10 dilution of the primary DMSO stock in sterile PBS or cell culture medium without serum. For example, add 50 µL of the 100 mM primary stock to 450 µL of sterile PBS.

    • Vortex to mix. This is your 10 mM aqueous working stock solution .

  • Storage: Aliquot the primary and working stock solutions into sterile, cryo-safe tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Stock_Solution_Workflow Start Start: Weigh Compound Add_DMSO Dissolve in DMSO Start->Add_DMSO 10 mg Primary_Stock 100 mM Primary Stock Add_DMSO->Primary_Stock 600 µL DMSO Dilute_PBS Dilute in Sterile PBS/Media Primary_Stock->Dilute_PBS 1:10 Dilution Working_Stock 10 mM Aqueous Working Stock Dilute_PBS->Working_Stock Store Aliquot and Store at -80°C Working_Stock->Store

Figure 2. Workflow for the preparation of stock solutions.

Protocol 2: Cell-Based DPP4 Activity Assay

This protocol is designed to screen for the inhibitory potential of the compound on endogenous DPP4 activity in a relevant cell line. Caco-2 (human colorectal adenocarcinoma) and Jurkat (human T-cell leukemia) cells are known to express DPP4.

Materials:

  • DPP4-expressing cell line (e.g., Caco-2)

  • Complete cell culture medium

  • Sterile, white-walled, clear-bottom 96-well plates

  • DPP4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Known DPP4 inhibitor (e.g., Sitagliptin) as a positive control[4]

  • Aqueous working stock solution of this compound

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a white-walled 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24-48 hours to allow for cell adherence and recovery.

  • Compound Preparation:

    • Prepare a serial dilution of the 10 mM aqueous working stock in assay buffer to achieve final assay concentrations ranging from, for example, 1 µM to 1 mM.

    • Prepare dilutions of the positive control, Sitagliptin (e.g., final concentration of 10 µM).

    • Include a "vehicle control" (assay buffer with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" control (assay buffer only).

  • Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed sterile PBS.

    • Add 50 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate at 37°C for 30-60 minutes.

  • Enzymatic Reaction:

    • Prepare the DPP4 substrate solution in assay buffer according to the manufacturer's instructions (e.g., 100 µM Gly-Pro-AMC).

    • Add 50 µL of the substrate solution to all wells to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (kinetic mode) every 2-5 minutes for 30-60 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from the "no-cell" control wells.

    • Calculate the rate of reaction (slope of the kinetic curve) for each well.

    • Normalize the activity in the compound-treated wells to the vehicle control (set as 100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Treatment GroupPurpose
Vehicle Control Baseline DPP4 activity (0% inhibition)
Test Compound To determine dose-dependent inhibition
Positive Control To confirm assay validity (e.g., >80% inhibition)
No-Cell Control To measure background fluorescence
Protocol 3: Cytotoxicity Assessment (MTT or Resazurin Assay)

It is crucial to determine if the observed effects of the compound are due to specific biological activity or general cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sterile, clear 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Multi-well plate spectrophotometer or fluorescence reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Treatment: Add 10 µL of a 10x serial dilution of the compound to the wells, covering a broad concentration range (e.g., 0.1 µM to 1 mM). Include vehicle-only controls.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment (Resazurin example):

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, or until a color change is observed.

    • Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Subtract the background reading from a "medium-only" control.

    • Normalize the readings of the treated wells to the vehicle control (set as 100% viability).

    • Plot the percent viability versus the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of this compound in a cell culture context. By systematically assessing its potential as a DPP4 inhibitor and evaluating its cytotoxic profile, researchers can generate the foundational data necessary for more advanced studies. Should the compound demonstrate specific DPP4 inhibitory activity, subsequent experiments could explore its effects on downstream signaling pathways, its potential for modulating immune cell responses, or its utility in models of metabolic disease. The steric hindrance provided by the tert-butyl group makes this compound an intriguing candidate for developing selective chemical probes or therapeutic leads.

References

  • PubChem. (n.d.). 2-Amino-3-methylbutanamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Butanamide, 2-amino-3,3-dimethyl-. National Center for Biotechnology Information. Available at: [Link]

  • Golebiowski, A., et al. (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 24(15), 2785. Available at: [Link]

  • Crysdot. (n.d.). This compound. Available at: [Link]

  • Pan, S., et al. (2018). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry, 2018, 8407813. Available at: [Link]

  • Google Patents. (2012). Process for the preparation of enantiomerically pure tert-leucine.
  • ACS Publications. (2020). Characterization of DPP-IV Inhibitory Peptides Using an In Vitro Cell Culture Model of the Intestine. Journal of Agricultural and Food Chemistry, 68(47), 13578-13586. Available at: [Link]

  • MDPI. (2020). Non-Specific Inhibition of Dipeptidyl Peptidases 8/9 by Dipeptidyl Peptidase 4 Inhibitors Negatively Affects Mesenchymal Stem Cell Differentiation. International Journal of Molecular Sciences, 21(21), 8205. Available at: [Link]

  • PubChem. (n.d.). (2R)-2-Amino-3,3-dimethylbutanamide. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. Biotechnology and Bioengineering, 118(10), 3933-3943. Available at: [Link]

  • Chemsrc. (n.d.). L-tert-Leucine. Available at: [Link]

  • American Diabetes Association. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 54(10), 2988-2994. Available at: [Link]

  • MDPI. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(16), 4995. Available at: [Link]

Sources

Application Notes: The Role of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of asymmetric synthesis, the precise construction of stereogenic centers is paramount for the creation of enantiomerically pure molecules, particularly in the pharmaceutical industry. While removable chiral auxiliaries have traditionally been a cornerstone of stereocontrol, the direct incorporation of chiral building blocks into a final molecular scaffold represents a highly efficient and atom-economical strategy. (S)-2-Amino-3,3-dimethylbutanamide hydrochloride, the hydrochloride salt of (S)-tert-butylglycinamide, has emerged as a valuable synthon in this regard.

Unlike classical chiral auxiliaries that are temporarily installed to direct a stereoselective transformation and then cleaved, (S)-2-Amino-3,3-dimethylbutanamide serves as a permanent, integral part of the target molecule. Its significance lies in the sterically demanding tert-butyl group positioned alpha to the stereogenic center. This feature imparts a strong conformational bias, making it an exceptional building block for constructing complex peptidomimetics and other chiral molecules where restricted rotation and specific spatial orientations are critical for biological activity.

A prime demonstration of its utility is found in the synthesis of Boceprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] In Boceprevir, the tert-butylglycine moiety derived from this starting material constitutes the critical P3 fragment, which makes essential hydrophobic interactions within the enzyme's active site.[1] This application note will provide a detailed overview of the mechanistic principles, key applications, and detailed protocols for utilizing this compound in asymmetric synthesis, with a focus on its role in drug development.

Part 1: Physicochemical Properties and Handling

This compound is a stable, crystalline solid that is convenient to handle and store. For most synthetic applications, it must be converted to its free base form to unmask the nucleophilic primary amine.

PropertyValue
Chemical Name This compound
Synonyms (S)-tert-Butylglycinamide hydrochloride, (S)-2-Amino-3,3-dimethylbutyramide HCl
CAS Number 359844-68-1
Molecular Formula C₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol
Appearance White to off-white crystalline solid
Storage Store in a cool, dry place away from incompatible substances.

Protocol 1: Generation of the Free Amine

The liberation of the free amine from its hydrochloride salt is a crucial first step for subsequent reactions, such as amide couplings or urea formations.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in deionized water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of NaHCO₃ (or a 10% w/v solution of Na₂CO₃) with stirring until the pH of the solution reaches 9-10.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, (S)-2-Amino-3,3-dimethylbutanamide, typically as a white solid or oil that can be used directly in the next step.

Part 2: Mechanistic Principle - The Role of the Tert-Butyl Group

The synthetic utility of this building block is fundamentally derived from the steric influence of the tert-butyl group. In a peptide or peptidomimetic chain, free rotation around sigma bonds allows the molecule to adopt numerous conformations. The bulky tert-butyl group dramatically restricts this conformational freedom around the adjacent α-carbon.

Causality Behind Stereocontrol:

  • Steric Shielding: The large steric profile of the tert-butyl group effectively blocks one face of the molecule. This forces substituents on the adjacent nitrogen and carbonyl groups to occupy specific regions of space, minimizing steric clash.

  • Conformational Locking: This steric hindrance "locks" the dihedral angles along the peptide backbone into a low-energy, well-defined conformation. When incorporated into a drug molecule, this pre-organization reduces the entropic penalty of binding to a biological target, such as an enzyme's active site, potentially leading to higher binding affinity and potency.

G cluster_0 Conformational Restriction by Tert-Butyl Group cluster_1 Steric Shield cluster_2 Outcome Molecule Peptide Backbone with (S)-tert-Butylglycinamide Moiety tBu Bulky tert-Butyl Group (C(CH₃)₃) Molecule->tBu imposes FreeRotation Free Rotation (Highly Restricted) tBu->FreeRotation restricts BlockedFace Blocked Face (Sterically Hindered) tBu->BlockedFace creates OpenFace Open Face (Accessible for Binding) DefinedConformation Well-Defined 3D Structure OpenFace->DefinedConformation leads to TargetBinding Precise Interaction with Enzyme Active Site DefinedConformation->TargetBinding enables G A (S)-tert-Butylglycinamide Hydrochloride B Free Amine (Protocol 1) A->B C N-Boc Protected Urea Derivative B->C D Final P3 Fragment: (S)-2-((tert-butylcarbamoyl)amino) -3,3-dimethylbutanoic acid C->D E Boceprevir Synthesis D->E reagent1 Base (e.g., NaHCO₃) reagent1->A reagent2 1. Di-tert-butyl dicarbonate (Boc₂O) 2. tert-Butyl isocyanate reagent2->B reagent3 Hydrolysis/Deprotection reagent3->C reagent4 Peptide Coupling with P2 Fragment reagent4->D

Caption: Workflow for Boceprevir P3 Fragment Synthesis.

Protocol 2: Synthesis of the Urea-Capped P3 Fragment Intermediate

This protocol describes a representative synthesis of the key urea-capped amino acid fragment required for the total synthesis of Boceprevir. [3] Materials:

  • (S)-2-Amino-3,3-dimethylbutanamide (free base from Protocol 1)

  • tert-Butyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 6 M)

  • Sodium Hydroxide (NaOH), aqueous solution (e.g., 6 M)

  • Ethyl Acetate (EtOAc)

Procedure:

Step A: Urea Formation

  • Dissolve (S)-2-Amino-3,3-dimethylbutanamide (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C.

  • Add tert-butyl isocyanate (1.05 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, (S)-N-(3-(tert-butylamino)-2,2-dimethyl-3-oxopropyl)-N'-(tert-butyl)urea, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step B: Hydrolysis of the Amide to the Carboxylic Acid

  • Suspend the crude urea derivative from Step A in a 6 M aqueous HCl solution.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, or until hydrolysis of the primary amide is complete (monitor by LC-MS).

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to ~3 with a 6 M NaOH solution.

  • Extract the product into Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting solid, (S)-2-((((1,1-dimethylethyl)amino)carbonyl)amino)-3,3-dimethylbutanoic acid, can be purified by recrystallization to yield the final P3 fragment.

Inputs & Outputs for Protocol 2
Starting Material (S)-2-Amino-3,3-dimethylbutanamide
Key Reagents tert-Butyl isocyanate, HCl (aq)
Intermediate (S)-N-(3-(tert-butylamino)-2,2-dimethyl-3-oxopropyl)-N'-(tert-butyl)urea
Final Product (S)-2-((((1,1-dimethylethyl)amino)carbonyl)amino)-3,3-dimethylbutanoic acid
Application P3 Fragment for Boceprevir Synthesis

Broader Applications and Future Outlook

The principles demonstrated in the synthesis of Boceprevir's P3 fragment are broadly applicable. The this compound building block is an excellent candidate for:

  • Peptidomimetic Drug Design: Incorporating this moiety into peptide sequences to create protease inhibitors or other enzyme-targeted drugs where a bulky, hydrophobic P3 or P2 residue is desired.

  • Synthesis of Chiral Ligands: Although less documented, the primary amine of the free base is suitable for synthesizing chiral ligands for asymmetric catalysis. Condensation with salicylaldehydes could yield chiral Schiff base (Salen-type) ligands, while its use as a chiral controller in the synthesis of P-chiral phosphine ligands remains an area for potential exploration. [4]* Fragment-Based Drug Discovery (FBDD): The tert-butylglycinamide core can serve as a starting fragment for library synthesis, allowing for the exploration of chemical space around a rigid, chiral core.

Conclusion

This compound is a specialized yet highly effective chiral building block for asymmetric synthesis. Its value is not in transient stereodirection as a classical auxiliary, but in its permanent incorporation to impart specific, rigid, and sterically-defined conformations in complex molecules. The successful development of the HCV drug Boceprevir provides a compelling, field-proven example of its strategic importance. For researchers in drug discovery, this reagent offers a reliable method for introducing a sterically demanding, chiral element to modulate the pharmacokinetic and pharmacodynamic properties of peptidomimetic compounds, making it a key tool in the design of next-generation therapeutics.

References

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542.

  • Wolfe, B., & Livinghouse, T. (2021). Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs). Symmetry, 13(8), 1459.

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed.

  • Al Majid, A. M. A., et al. (2012). Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. Molecules, 17(5), 5550–5563.

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthesis and Catalysis. TCI Mail.

  • ResearchGate. (2021). A New and Convenient Synthesis of the Boceprevir P1 Fragment, β-amino-α-Hydroxy Amide.

  • ResearchGate. (2022). Structure activity synthesis of boceprevir.

  • Google Patents. (2013). CN103435532A - Synthetic method of boceprevir intermediate.

  • Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467–6472.

  • Al Majid, A. M. A., et al. (2012). Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid. PubMed.

  • Uchimoto, H., et al. (2015). Preparation of chiral ligands connected with quaternary ammonium group for recyclable catalytic asymmetric transfer hydrogenation in ionic liquid. Chemical & Pharmaceutical Bulletin, 63(3), 200–209.

  • RTI International. (2012). Synthesis of [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, a hepatitis C virus protease inhibitor.

  • MedKoo Biosciences. (n.d.). Boceprevir Synthetic Routes.

  • ResearchGate. (2018). Chiral Amino Acids-Derived Catalysts and Ligands.

  • Kiełbasiński, P., et al. (2018). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 23(9), 2329.

  • ResearchGate. (2007). Synthesis of Some New Chiral Sulfonamide Ligands.

  • Chen, L., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 684347.

  • Google Patents. (2013). WO2013190509A2 - Preparation of intermediates of boceprevir.

  • APExBIO. (n.d.). Boceprevir - Potent HCV Protease Inhibitor.

  • National Center for Biotechnology Information. (n.d.). Boceprevir. PubChem Compound Database.

Sources

Application Note: Preparation of Stock Solutions of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride is a chiral amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including a sterically hindered tert-butyl group adjacent to a chiral center, make it a valuable building block in the synthesis of novel therapeutic agents.[1] Proper preparation of stock solutions is a critical first step in any experimental workflow to ensure accuracy, reproducibility, and the integrity of downstream results. This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of this compound, grounded in established laboratory best practices.

Compound Properties and Specifications

Before any experimental work, it is imperative to understand the fundamental physicochemical properties of the compound. These properties dictate the choice of solvent, storage conditions, and handling procedures.

PropertyValueSource
Compound Name This compoundN/A
CAS Number 359844-68-1[2][3]
Molecular Formula C₆H₁₅ClN₂O[3]
Molecular Weight 166.65 g/mol
Appearance Solid[3]
Purity Typically ≥95%[3]
Thermal Stability The compound is thermally stable up to 200°C, with major decomposition occurring in the 200-350°C range.[1][1]

Safety, Handling, and Hazard Mitigation

2.1 Hazard Assessment

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

2.2 Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is mandatory when handling the solid compound and its solutions:

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.

2.3 Engineering Controls

All weighing and initial dissolution steps involving the solid powder should be performed in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

Solvent Selection and Solubility Considerations

The choice of solvent is critical and depends on the compound's solubility and the requirements of the downstream application. As a hydrochloride salt, the compound is anticipated to have good solubility in polar protic solvents.

  • Primary Recommendation: Water. The hydrochloride moiety generally imparts aqueous solubility. The related compound, (S)-2-Amino-3,3-dimethylbutanoic acid, is soluble in water at concentrations up to 50 mg/mL (with sonication).[5] It is highly probable that the hydrochloride salt of the amide will also be soluble in water.

  • Secondary Solvents: If aqueous solutions are incompatible with the experimental design, Dimethyl Sulfoxide (DMSO) is a common alternative for creating high-concentration organic stock solutions.

  • Verification Step: It is best practice to perform a small-scale solubility test before preparing a large-volume stock solution. Test the solubility of a small, accurately weighed amount of the compound in a precise volume of the chosen solvent.

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the steps to prepare a 10 mM stock solution in high-purity water. The concentration can be adjusted by modifying the mass of the solute accordingly.

4.1 Materials and Equipment

  • This compound (CAS 359844-68-1)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes and sterile pipette tips

  • Appropriate volumetric flask (e.g., 10 mL or 25 mL)

  • Spatula and weighing paper/boat

  • Vortex mixer and/or sonicator

  • Sterile, conical centrifuge tubes for aliquoting (e.g., 1.5 mL or 2 mL)

  • Syringe filter (0.22 µm pore size) for sterilization (optional)

4.2 Calculation of Required Mass

The fundamental relationship for calculating the mass required to prepare a solution of a specific molarity is:

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

To prepare 10 mL of a 10 mM stock solution:

  • Molarity = 10 mM = 0.010 mol/L

  • Volume = 10 mL = 0.010 L

  • Molecular Weight = 166.65 g/mol

Mass = 0.010 mol/L × 0.010 L × 166.65 g/mol = 0.01667 g = 16.7 mg

4.3 Step-by-Step Procedure

  • Preparation: Don all required PPE and ensure the work area, particularly the analytical balance and fume hood, is clean.

  • Weighing: Place a weighing boat on the analytical balance and tare it. Carefully weigh out approximately 16.7 mg of this compound. Record the exact mass.

  • Transfer: Quantitatively transfer the weighed powder into the volumetric flask. This can be done by gently tapping the weighing boat and rinsing it with a small amount of the high-purity water to ensure all powder is transferred.

  • Dissolution: Add approximately half of the final desired volume of water (e.g., 5 mL for a 10 mL flask) to the flask. Swirl gently to dissolve the compound. If necessary, use a vortex mixer or sonicate the solution in a water bath for 5-10 minutes to facilitate complete dissolution.

  • Bringing to Volume: Once the solid is completely dissolved and the solution is at room temperature, carefully add water to the flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Sterilization (Optional): If the stock solution is for use in sterile cell culture applications, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile container.

  • Aliquotting and Labeling: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Label each aliquot clearly with:

    • Compound Name: (S)-2-Amino-3,3-dimethylbutanamide HCl

    • Concentration: 10 mM

    • Solvent: H₂O

    • Preparation Date

    • Preparer's Initials

4.4 Workflow Diagram

G cluster_prep Preparation cluster_sol Dissolution cluster_store Storage p1 Don PPE p2 Calculate Mass (16.7 mg for 10mL of 10mM) p1->p2 p3 Weigh Compound in Fume Hood p2->p3 s1 Transfer to Volumetric Flask p3->s1 s2 Add ~50% Solvent s1->s2 s3 Vortex / Sonicate until Dissolved s2->s3 s4 Bring to Final Volume s3->s4 s5 Homogenize (Invert Flask) s4->s5 st1 Filter Sterilize (Optional) s5->st1 st2 Aliquot into Tubes st1->st2 st3 Label Clearly st2->st3 st4 Store at Recommended Temperature st3->st4 caption Figure 1. Workflow for Stock Solution Preparation.

Figure 1. Workflow for Stock Solution Preparation.

Storage and Stability

Proper storage is crucial to maintain the potency and stability of the stock solution.

  • Recommended Storage Temperature: For long-term stability, it is recommended to store the stock solution aliquots at -20°C or -80°C . A vendor of the related (S)-2-Amino-3,3-dimethylbutanoic acid suggests that solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[5] While the solid compound may be stored sealed at room temperature, storing solutions at low temperatures minimizes degradation.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the compound. The use of single-use aliquots is the most effective strategy to prevent this.

  • Light Sensitivity: While no specific data on photosensitivity is available, it is good laboratory practice to store stock solutions in amber vials or in a dark freezer to protect them from light.

Quality Control

For rigorous experimental work, especially in later stages of drug development, the concentration and purity of the stock solution should be periodically verified. This can be accomplished using methods such as High-Performance Liquid Chromatography (HPLC) with a suitable standard curve.

Disclaimer

This protocol is intended for research use only by trained laboratory personnel. The user is responsible for conducting a thorough risk assessment and adhering to all institutional and governmental safety guidelines.

References

  • Crysdot. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes & Protocols for In Vivo Experimental Design with (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel chemical entity, (S)-2-Amino-3,3-dimethylbutanamide hydrochloride. Given the limited publicly available data on its specific mechanism of action, this guide emphasizes foundational principles of preclinical experimental design for a new small molecule with potential therapeutic applications. The protocols herein are designed to be adaptable, providing a robust framework for investigating the pharmacokinetics, pharmacodynamics, and preliminary safety profile of this compound.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₆H₁₅ClN₂O.[1] It is characterized by an amino group and a dimethylbutanamide moiety.[2] While its precise biological targets and mechanism of action are not yet fully elucidated in publicly available literature, its structure suggests potential interactions with biological molecules, possibly modulating neurotransmitter systems or other pathways in the central nervous system or metabolic processes.[2] As a derivative of leucine, it may also interact with pathways related to amino acid metabolism and signaling.[3]

These application notes will guide the researcher through a logical, stepwise process for the in vivo evaluation of this compound, from initial characterization to foundational efficacy and safety studies. The overarching goal is to conduct rigorous, reproducible, and ethically sound preclinical research.[4][5]

Preliminary Considerations: Bridging In Vitro to In Vivo

Before initiating in vivo experiments, a thorough in vitro characterization is essential to inform the study design. This foundational data minimizes animal use and maximizes the potential for success.

Physicochemical Properties and Formulation

A stable and appropriate vehicle is critical for accurate dosing. Key steps include:

  • Solubility Profiling: Determine the solubility in various pharmaceutically acceptable solvents (e.g., water, saline, DMSO, PEG400).

  • Formulation Development: For in vivo administration, a formulation that ensures bioavailability and minimizes vehicle-related toxicity is necessary. A common approach for novel compounds is a solution or suspension. For example, a formulation for oral administration might consist of 0.5% carboxymethylcellulose in water, while an intravenous formulation may require a co-solvent system like DMSO and PEG400, further diluted in saline.[6]

  • Stability Testing: The stability of the compound in the chosen formulation should be confirmed under the conditions of the experiment.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion)

In vitro assays provide early predictions of a compound's in vivo behavior:

  • Metabolic Stability: Using liver microsomes or hepatocytes to predict metabolic clearance.

  • Plasma Protein Binding: Determining the extent of binding to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Cell Permeability: Assays like the Caco-2 permeability assay can predict oral absorption.

Pharmacokinetic (PK) Studies

Pharmacokinetics describes what the body does to the drug.[7] A fundamental PK study is essential to understand the exposure of this compound in a living system.

Rationale and Objectives

The primary objective of an initial PK study is to determine the plasma concentration-time profile of the compound after administration.[8] This allows for the calculation of key parameters that inform dose selection for subsequent efficacy and toxicology studies.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Half-lifeThe time it takes for the plasma concentration to decrease by half, indicating the rate of elimination.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Crucial for comparing different routes of administration (e.g., oral vs. intravenous).
Experimental Protocol: Rodent Pharmacokinetic Study

This protocol describes a typical PK study in mice to determine key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.[6][9]

Materials:

  • This compound

  • Vehicle for IV and PO formulations

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

Procedure:

  • Animal Acclimation: Acclimate animals for at least one week before the experiment.

  • Dosing Groups:

    • Group 1: IV administration (e.g., 2 mg/kg)

    • Group 2: PO administration (e.g., 10 mg/kg)

  • Dosing:

    • Fast animals overnight (for the PO group) before dosing, but allow free access to water.

    • Administer the formulation via the appropriate route (tail vein for IV, oral gavage for PO).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points. A typical schedule would be:

      • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood via a suitable method (e.g., retro-orbital sinus, saphenous vein) into EDTA-coated tubes.

  • Plasma Preparation:

    • Process blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.[6]

  • Data Analysis:

    • Plot the mean plasma concentration versus time for each route of administration.

    • Calculate the pharmacokinetic parameters listed in Table 1 using appropriate software (e.g., Phoenix WinNonlin).

PK_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis formulation Formulation (IV & PO) dosing Dosing (IV or PO) formulation->dosing animal_prep Animal Acclimation & Fasting (PO) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling Time points processing Plasma Separation sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis Plasma samples pk_calc PK Parameter Calculation (Cmax, Tmax, AUC, t½) bioanalysis->pk_calc Concentration data report Final Report pk_calc->report PD_Neuro_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis acclimation Animal Acclimation grouping Randomize into Dosing Groups acclimation->grouping dosing Dosing (IP) (Vehicle, Compound, Control) grouping->dosing wait Pre-treatment Time (30-60 min) dosing->wait epm Elevated Plus Maze Test (5 min) wait->epm tracking Video Tracking & Scoring epm->tracking Video data stats Statistical Analysis tracking->stats Behavioral data interpretation Interpret Anxiolytic Effect stats->interpretation

Caption: Workflow for an anxiolytic efficacy study using the EPM.

Scenario 2: Metabolic Application - Anti-Obesity Effects

Rationale: As a leucine derivative, the compound might influence metabolic pathways. This study will assess its potential to reduce body weight and improve metabolic parameters in a diet-induced obesity (DIO) mouse model. [10][11] Animal Model: The DIO mouse model is a common and relevant model for studying obesity and related metabolic disorders. [10]C57BL/6J mice are fed a high-fat diet (HFD) for several weeks to induce obesity, hyperglycemia, and insulin resistance. [12] Protocol: Diet-Induced Obesity (DIO) Study

Materials:

  • This compound formulated for oral gavage.

  • Male C57BL/6J mice.

  • High-fat diet (HFD, e.g., 60% kcal from fat).

  • Standard chow diet.

  • Equipment for measuring body weight, food intake, blood glucose, and insulin.

Procedure:

  • Induction of Obesity:

    • Feed mice an HFD for 8-12 weeks to induce obesity. A lean control group is fed a standard chow diet.

  • Dosing Groups:

    • Group 1: Lean control + Vehicle (PO, daily)

    • Group 2: DIO + Vehicle (PO, daily)

    • Group 3: DIO + this compound (e.g., 10, 30 mg/kg, PO, daily)

  • Treatment Period:

    • Administer the respective treatments daily for 4-6 weeks.

  • Endpoint Measurements:

    • Body Weight and Food Intake: Measure weekly.

    • Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess glucose metabolism.

    • Terminal Endpoints: At the end of the study, collect tissues (e.g., liver, adipose tissue) for further analysis (e.g., lipid content, gene expression).

  • Data Analysis:

    • Compare the treatment group to the DIO vehicle control group for all measured parameters using appropriate statistical tests.

PD_Metabolic_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase (4-6 weeks) cluster_analysis Analysis Phase diet High-Fat Diet Feeding (8-12 weeks) grouping Randomize Obese Mice diet->grouping dosing Daily Oral Dosing grouping->dosing monitoring Weekly Monitoring (Body Weight, Food Intake) dosing->monitoring ogtt Oral Glucose Tolerance Test (OGTT) dosing->ogtt End of study terminal Terminal Endpoints (Blood, Tissues) ogtt->terminal data_analysis Statistical Analysis terminal->data_analysis

Caption: Workflow for an anti-obesity efficacy study in DIO mice.

Preliminary In Vivo Toxicology Screening

Toxicology studies are crucial for assessing the safety of a new chemical entity. [13]An initial acute toxicity study is performed to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. [14]

Protocol: Acute Toxicity and Dose Range-Finding Study

Rationale: This study aims to identify the dose range that causes adverse effects after a single administration and to determine the MTD, which is the highest dose that does not cause unacceptable toxicity. This information is vital for designing longer-term, repeated-dose toxicity studies.

Materials:

  • This compound in a suitable formulation.

  • Sprague-Dawley rats (one male, one female per dose group initially).

  • Standard caging and husbandry supplies.

Procedure:

  • Dose Selection: Select a range of doses based on in vitro cytotoxicity data or a starting dose of, for example, 100 mg/kg, with subsequent doses increasing or decreasing based on observed effects.

  • Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage).

  • Clinical Observations:

    • Observe animals continuously for the first 4 hours post-dose, then daily for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).

  • Body Weight: Measure body weight just before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.

  • Data Analysis:

    • Summarize the clinical signs and necropsy findings for each dose level.

    • Determine the MTD.

Table 2: Example of Clinical Observation Checklist

Observation CategorySigns to Monitor
General Mortality, Morbidity, Changes in body weight
Skin and Fur Piloerection, Alopecia, Redness
Respiratory Labored breathing, Nasal discharge
Autonomic Salivation, Lacrimation, Urination, Defecation
CNS Tremors, Convulsions, Ataxia, Lethargy
Behavioral Changes in activity, Bizarre behavior

Ethical Considerations and Regulatory Compliance

All in vivo research must be conducted with the highest ethical standards and in compliance with relevant regulations.

The 3Rs: Replacement, Reduction, and Refinement

The principles of the 3Rs are a cornerstone of ethical animal research. [15]* Replacement: Using non-animal methods where possible. The preliminary in vitro studies are an example of this.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data. Proper experimental design and statistical planning are key. [15]* Refinement: Minimizing any potential pain, suffering, or distress. This includes using appropriate anesthetics and analgesics, humane endpoints, and providing proper animal care.

Institutional Animal Care and Use Committee (IACUC)

Before any in vivo study can begin, a detailed protocol must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC). [16][17]The IACUC is responsible for ensuring that all animal research is conducted ethically and in accordance with federal regulations and guidelines. [18][19]The protocol must justify the use of animals, detail all procedures, and describe measures taken to minimize pain and distress. [17]

Conclusion

The successful in vivo evaluation of a novel compound like this compound requires a systematic and hypothesis-driven approach. By starting with thorough in vitro characterization and moving logically through well-designed pharmacokinetic, pharmacodynamic, and preliminary toxicology studies, researchers can generate the robust and reliable data needed to assess its therapeutic potential. Adherence to rigorous scientific principles and a strong ethical framework is paramount throughout this entire process.

References

  • Creative Bioarray. Animal Models of Metabolic Disease. [Link]

  • Moon, C. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. Biology, 11(5), 682. [Link]

  • Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: an overview. The Indian journal of medical research, 125(3), 451–472. [Link]

  • Chesselet, M. F. (2012). Animal Models of Neurological Disorders. Neurotherapeutics, 9(2), 239–240. [Link]

  • Wong, S. K., Chin, K. Y., & Suhaimi, F. H. (2016). Animal models of metabolic syndrome: a review. Nutrition & Metabolism, 13, 65. [Link]

  • Sena, E. S., Currie, G. L., McCann, S. K., Macleod, M. R., & Howells, D. W. (2014). General Principles of Preclinical Study Design. In Handbook of Behavioral Neuroscience (Vol. 20, pp. 15-27). Elsevier. [Link]

  • de Oliveira, J., de Souza, A. S., da Silva, S. L., & de Siqueira, J. M. (2021). Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. Frontiers in Neuroscience, 15, 642422. [Link]

  • Pérez-Rodríguez, D., et al. (2024). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. International Journal of Molecular Sciences, 25(3), 1795. [Link]

  • Boateng, L., Osei-Safo, D., & Adjei, S. (2021). Rodent models of metabolic disorders: considerations for use in studies of neonatal programming. British Journal of Nutrition, 126(6), 803-814. [Link]

  • Semantic Scholar. General Principles of Preclinical Study Design. [Link]

  • Cardoso, C.d.O., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 94. [Link]

  • Anonymous. (2016). Better models for brain disease. Proceedings of the National Academy of Sciences, 113(20), 5489–5491. [Link]

  • Brain Case. Neurological Disease Models. [Link]

  • UConn Health. Code of Ethics for the Care and Use of Animals. [Link]

  • Cardoso, C.d.O., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • The Jackson Laboratory. (2023). How to design robust preclinical efficacy studies that make a difference. [Link]

  • Liederer, B. M., et al. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 2, 60. [Link]

  • Ichorbio. (2022). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. [Link]

  • ModernVivo. (2025). How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. [Link]

  • Li, Y., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(21), e1645. [Link]

  • Pharmidex. In Vivo Pharmacokinetics. [Link]

  • American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]

  • Fiveable. In vivo testing methods | Toxicology Class Notes. [Link]

  • Indiana University Blogs. (2020). Ethics in Research: What is the IACUC? [Link]

  • Doke, S. K., & Dhawale, S. C. (2015). Alternatives to animal testing: A review. Saudi Pharmaceutical Journal, 23(3), 223–229. [Link]

  • Creative Bioarray. In Vivo Toxicity Study. [Link]

  • Altogen Labs. In Vivo Toxicology Service (Mouse, Rat). [Link]

  • Labtoo. In vivo pharmacokinetics and pharmacodynamics models. [Link]

Sources

(S)-2-Amino-3,3-dimethylbutanamide Hydrochloride: A Keystone Chiral Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Purity in Drug Design

In the landscape of modern drug discovery and development, the chirality of a molecule is a pivotal determinant of its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of contemporary medicinal chemistry. (S)-2-Amino-3,3-dimethylbutanamide hydrochloride, also known as L-tert-leucinamide hydrochloride, has emerged as a critical chiral building block, prized for its sterically demanding tert-butyl group which can impart unique conformational constraints and metabolic stability to drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile chiral synthon.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application in synthesis.

PropertyValueSource
Chemical Formula C₆H₁₅ClN₂O,
Molecular Weight 166.65 g/mol ,
Appearance Solid
Purity Typically ≥95%
CAS Number 359844-68-1

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Core Application: Amide Bond Formation with a Sterically Hindered Amine

The primary application of this compound is as a nucleophile in amide bond formation reactions. The steric bulk of the tert-butyl group presents a significant challenge, often rendering standard coupling conditions inefficient. Therefore, the choice of coupling reagent and reaction conditions is critical to achieving high yields and preserving chiral integrity.

Mechanism of Amide Coupling: The Role of Activating Agents

Amide bond formation necessitates the activation of the carboxylic acid component to a more electrophilic species, which can then be readily attacked by the amine. Common coupling reagents like carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU) facilitate this activation.

Amide Coupling Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) CouplingReagent Coupling Reagent (e.g., HATU, EDC) ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Activation CouplingReagent->ActivatedEster AmideProduct Amide Product ActivatedEster->AmideProduct Nucleophilic Attack Byproducts Byproducts ActivatedEster->Byproducts Amine (S)-2-Amino-3,3- dimethylbutanamide Amine->AmideProduct

Caption: Generalized workflow for amide bond formation.

Expert Insight: The choice between EDC/HOBt and HATU often depends on the steric hindrance of both the carboxylic acid and the amine. For a bulky amine like this compound, HATU is often the preferred reagent due to its higher reactivity and ability to minimize racemization.[1][2]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for coupling with sterically hindered carboxylic acids or when high efficiency and minimal racemization are paramount.[2]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0-1.2 eq) and HATU (1.1-1.3 eq) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, suspend this compound (1.0 eq) in anhydrous DMF and add DIPEA (3.0-4.0 eq) to neutralize the hydrochloride and liberate the free amine. Stir for 5-10 minutes.

  • Coupling Reaction: Add the amine solution to the pre-activated carboxylic acid solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Choices:

  • HATU: Chosen for its high efficiency in coupling sterically hindered substrates and its ability to suppress racemization.[2]

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the activation of the carboxylic acid by HATU without competing in the coupling reaction.

  • Anhydrous Conditions: Essential to prevent hydrolysis of the activated ester intermediate, which would lead to lower yields.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a more cost-effective alternative to HATU, suitable for less sterically demanding carboxylic acids.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.0-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0-1.2 eq), this compound (1.0 eq), and HOBt (1.2-1.5 eq) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir for 5 minutes.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and add EDC·HCl (1.2-1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Trustworthiness of Protocols: These protocols are based on well-established amide coupling methodologies and have been adapted to address the specific challenge of the sterically hindered nature of this compound. The use of monitoring techniques like TLC and LC-MS allows for real-time assessment of the reaction's progress, ensuring a self-validating system.

Application in Drug Discovery: Synthesis of Boceprevir and Telaprevir

This compound is a key intermediate in the synthesis of several important antiviral drugs, most notably the Hepatitis C virus (HCV) protease inhibitors Boceprevir and Telaprevir.

Boceprevir Synthesis

In the synthesis of Boceprevir, the (S)-2-amino-3,3-dimethylbutanamide moiety is incorporated through an amide coupling reaction with a complex carboxylic acid intermediate. The bulky tert-butyl group of the building block plays a crucial role in the binding of Boceprevir to the active site of the HCV NS3/4A protease.[3]

Boceprevir_Synthesis Intermediate Boceprevir Carboxylic Acid Intermediate Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling BuildingBlock (S)-2-Amino-3,3- dimethylbutanamide BuildingBlock->Coupling Boceprevir Boceprevir Coupling->Boceprevir

Caption: Role of the chiral building block in Boceprevir synthesis.

Telaprevir Synthesis

Similarly, the synthesis of Telaprevir involves the coupling of an N-acyl-L-tert-leucine derivative, which is prepared from (S)-2-Amino-3,3-dimethylbutanoic acid, with a peptide fragment. The tert-leucine residue is a critical component of the final drug, contributing to its potent inhibitory activity against the HCV protease.[4]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its sterically demanding nature requires careful consideration of reaction conditions, with HATU-mediated coupling often providing the most efficient and stereoselective route to the desired amides. The successful application of this building block in the synthesis of antiviral drugs like Boceprevir and Telaprevir underscores its significance in modern medicinal chemistry. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage the unique properties of this compound to advance their drug discovery and development programs.

References

  • The Royal Society of Chemistry. (n.d.). A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions. Retrieved from [Link]

  • ResearchGate. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof.
  • Google Patents. (n.d.). WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof.
  • PubMed. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supplementary Information Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity synthesis of boceprevir. Retrieved from [Link]

  • PubChem. (n.d.). Butanamide, 2-amino-3,3-dimethyl-. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Hepatitis C Treatment: The Role of Telaprevir Intermediates. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • PMC - NIH. (n.d.). 2-Amino-2,3-dimethylbutanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Telaprevir. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Strategies for the Quantification of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical quantification of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride, a chiral building block of significant interest in pharmaceutical development. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this application note presents multiple validated protocols. We will explore a primary High-Performance Liquid Chromatography (HPLC) method for assay and impurity profiling, a specialized chiral HPLC method for determining enantiomeric purity, an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for identity confirmation, and a classic titrimetric method for bulk assay. Each protocol is presented with an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and a framework for method validation in accordance with ICH guidelines.[1][2]

Introduction and Physicochemical Overview

This compound is the hydrochloride salt of a non-proteinogenic amino acid amide. Its stereospecific configuration is often crucial for the biological activity of the final active pharmaceutical ingredient (API) it is used to synthesize. Therefore, analytical methods must not only quantify the compound accurately but also confirm its stereochemical identity and purity.

The presence of a primary amine, an amide, and a chiral center dictates the selection of appropriate analytical techniques. The hydrochloride salt form ensures aqueous solubility, simplifying sample preparation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol
Appearance White to off-white crystalline solid
Key Functional Groups Primary Amine, Amide, Chiral Center
Chromophore Amide group (UV absorbance at low wavelengths)
pKa (predicted) ~8.5 (for the primary amine)

General Analytical Workflow

A robust quality control strategy for any pharmaceutical intermediate involves a multi-faceted analytical approach. The workflow ensures not only the quantity (assay) but also the quality (purity, identity) of the material.

Analytical_Workflow cluster_0 Sample Handling cluster_1 Primary Analysis (Quantification & Purity) cluster_2 Orthogonal & Confirmatory Analysis cluster_3 Data Analysis & Reporting Sample Sample Receipt & Login Prep Standard & Sample Preparation Sample->Prep HPLC_Assay HPLC-UV Assay (Method 1) Prep->HPLC_Assay Chiral_HPLC Chiral HPLC (Method 2) Prep->Chiral_HPLC GC_MS GC-MS Identity (Method 3) Prep->GC_MS Titration Titration Assay (Method 4) Prep->Titration Validation Method Validation (ICH Q2(R2)) HPLC_Assay->Validation Chiral_HPLC->Validation GC_MS->Validation Titration->Validation Report Certificate of Analysis (CoA) Validation->Report

Caption: General analytical workflow for quality control.

Method 1: Reversed-Phase HPLC for Assay and Impurity Determination

Principle: This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The compound, being moderately polar, is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard. The amide functional group provides sufficient UV absorbance for sensitive detection at low wavelengths (210-220 nm).[3]

Protocol 1.1: HPLC Analysis
  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents & Mobile Phase:

    • Acetonitrile (ACN), HPLC grade.

    • Deionized (DI) Water, 18.2 MΩ·cm.

    • Phosphoric Acid (H₃PO₄), analytical grade.

    • Mobile Phase A: 0.1% H₃PO₄ in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 215 nm
Run Time 20 minutes
Gradient Elution 5% B to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min.
  • Preparation of Solutions:

    • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Analysis Sequence:

    • Inject Diluent (blank) to establish a baseline.

    • Inject the Standard Solution five times to check for system suitability.

    • Inject the Sample Solution in duplicate.

  • Calculations:

    • Assay (% w/w):

      
      
    • Impurity (%): Calculate using area normalization, assuming a relative response factor (RRF) of 1.0 for unknown impurities unless otherwise determined.

Protocol 1.2: Method Validation Framework (ICH Q2(R2))

This protocol must be validated to prove it is fit for its intended purpose.[1][2] The following parameters are essential:

  • Specificity: Demonstrate that the analyte peak is free from interference from the diluent, impurities, and degradation products (forced degradation studies).

  • Linearity: Analyze a minimum of five concentrations across a range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.[3]

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate sample preparations. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two data sets should meet predefined criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is crucial for impurity analysis.

Table 2: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
5001250500
7501875900
10002501100
12503125600
15003750200
Correlation (r²) 0.9999

Method 2: Chiral HPLC for Enantiomeric Purity

Principle: As the (S)-enantiomer is specified, a method to quantify the unwanted (R)-enantiomer is mandatory. Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Crown ether-based columns are particularly effective for the separation of primary amino compounds.[4][5][6]

Chiral_Separation cluster_0 CSP Chiral Stationary Phase (CSP) Chiral Selector Interaction_S Stronger Interaction (More Retained) CSP->Interaction_S Interaction_R Weaker Interaction (Less Retained) CSP->Interaction_R S_enantiomer (S)-Enantiomer S_enantiomer->CSP:f0 Forms transient diastereomeric complex R_enantiomer (R)-Enantiomer R_enantiomer->CSP:f0 Forms transient diastereomeric complex

Caption: Principle of chiral separation on a CSP.

Protocol 2.1: Chiral HPLC Analysis
  • Instrumentation & Columns:

    • HPLC system as described in Method 1.

    • Column: Chiral Crown Ether-based column (e.g., CROWNPAK® CR-I(+), 4.0 x 150 mm, 5 µm).

  • Reagents & Mobile Phase:

    • Perchloric Acid (HClO₄), analytical grade.

    • DI Water, 18.2 MΩ·cm.

    • Mobile Phase: 0.1 M Perchloric Acid in Water. (Caution: Perchloric acid is a strong oxidizer).

    • Diluent: Mobile Phase.

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 210 nm
Run Time 30 minutes
Elution Mode Isocratic
  • Preparation of Solutions:

    • Sample Solution (2.0 mg/mL): Accurately weigh ~50 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Resolution Solution: If available, prepare a solution containing both (S)- and (R)-enantiomers to confirm peak identification and resolution.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Identify the peaks for the (S)- and (R)-enantiomers (the (R)-enantiomer is typically the minor peak).

    • Calculate the percentage of the (R)-enantiomer using area normalization:

      
      

Method 3: GC-MS for Identity Confirmation

Principle: Gas chromatography is an excellent orthogonal technique to HPLC. Due to the low volatility of the amino acid amide hydrochloride, derivatization is required to convert the polar functional groups (amine, amide) into more volatile, thermally stable moieties.[7] Silylation using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common and effective approach.[8] Mass spectrometry provides highly specific detection, confirming the molecular weight and fragmentation pattern, thus providing unambiguous identification.

Protocol 3.1: GC-MS Analysis
  • Instrumentation:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • Column: 5% Phenyl Methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization Reagents:

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Acetonitrile (ACN), anhydrous.

  • Sample Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 100 µL of anhydrous ACN and 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

ParameterCondition
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Injection Mode Split (20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z
  • Data Interpretation:

    • Compare the retention time and mass spectrum of the derivatized sample with a similarly prepared reference standard.

    • The mass spectrum should show characteristic fragments, such as the loss of a tert-butyl group (M-57), which is indicative of a TBDMS derivative.[7]

Method 4: Titrimetry for Bulk Assay

Principle: This method provides a simple, cost-effective assay for the bulk material. As a hydrochloride salt of an amine, the compound can be accurately quantified by a direct acid-base titration. The sample is dissolved in a suitable solvent and titrated with a standardized solution of sodium hydroxide. The endpoint can be determined potentiometrically or with a visual indicator.[9]

Protocol 4.1: Potentiometric Titration
  • Instrumentation & Reagents:

    • Autotitrator with a calibrated pH electrode.

    • 0.1 M Sodium Hydroxide (NaOH), standardized.

    • DI Water.

    • Ethanol, reagent grade.

  • Procedure:

    • Accurately weigh ~150 mg of the sample into a 100 mL beaker.

    • Dissolve in 50 mL of a 1:1 mixture of DI water and ethanol.

    • Immerse the pH electrode and the titrant delivery tube into the solution.

    • Titrate with standardized 0.1 M NaOH, recording the pH and volume of titrant added.

    • Determine the equivalence point from the first derivative of the titration curve.

  • Calculation:

    
    

    Where:

    • V = Volume of NaOH at equivalence point (L)

    • M = Molarity of standardized NaOH (mol/L)

    • MW = Molecular Weight of the analyte (166.65 g/mol )

    • WeightSample = Weight of the sample (mg)

Summary and Method Selection

The choice of analytical method depends on the specific question being asked. For routine quality control, a combination of HPLC for assay/purity and chiral HPLC for enantiomeric excess is typically required. GC-MS serves as an excellent confirmatory identity test, while titration is a rapid and economical method for assaying the bulk substance.

Table 3: Comparison of Analytical Methods

MethodPrimary ApplicationProsCons
RP-HPLC Assay, Impurity ProfilingHigh precision, quantifies impuritiesRequires chromophore, moderate cost
Chiral HPLC Enantiomeric PurityEssential for stereoisomer controlSpecific columns can be expensive
GC-MS Identity ConfirmationHigh specificity, orthogonal to HPLCRequires derivatization, sample prep
Titrimetry Bulk AssayRapid, low cost, high precisionNon-specific, cannot detect impurities

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Analytical Chemistry. (1956). Titration of Primary and Secondary Amines in the Presence of Tertiary Amines, Ammonia, and Other Bases. [Link]

  • Asian Journal of Chemistry. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. [Link]

  • PubMed. (2007). Enantiomer Separation of Amino Acids by Complexation With Chiral Reference Compounds and High-Field Asymmetric Waveform Ion Mobility Spectrometry. [Link]

  • National Institutes of Health. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. [Link]

  • Revista de la Sociedad Química del Perú. (2024). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • PubMed. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. [Link]

  • PubMed. (2020). Analytical methods for amino acid determination in organisms. [Link]

  • MDPI. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. [Link]

  • Baqai Medical University. (n.d.). ANALYSIS OF AMINO ACIDS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Google Patents. (2011). Process for the resolution of aminobutyramide.
  • Cereal Chemistry. (1988). Amino Acid Analysis of Feedstuff Hydrolysates by Precolumn Derivatization with Phenylisothiocyanate and Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • PubMed. (2014). A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]

  • PubMed Central. (n.d.). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

  • ResearchGate. (2025). Simultaneous analysis of amino and nonamino organic acids as methyl chloroformate derivatives using gas chromatography-mass spectrometry. [Link]

  • National Institutes of Health. (n.d.). Targeted quantification of amino acids by dansylation. [Link]

  • National Institutes of Health. (n.d.). Novel and validated titrimetric method for determination of selected angiotensin-II-receptor antagonists in pharmaceutical preparations and its comparison with UV spectrophotometric determination. [Link]

  • Google Patents. (n.d.). CN101811978A - Preparation method of 2-aminobutanamide hydrochloride.

Sources

Handling and storage guidelines for (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Introduction and Scientific Context

This compound (CAS No. 75158-12-2) is a chiral amino acid derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] Its structural features, including a primary amine, an amide, and a bulky tert-butyl group, make it a key intermediate in the synthesis of complex molecules with potential therapeutic activities.[1] The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.[2][3][4]

However, like many amine hydrochloride salts, this compound's integrity is susceptible to environmental conditions, particularly moisture.[2][5] Amine hydrochlorides are often hygroscopic, meaning they readily absorb water from the atmosphere. This can lead to chemical degradation (e.g., hydrolysis), physical changes (clumping), and inaccuracies in weighing, all of which compromise experimental reproducibility and the overall quality of the research. Therefore, adherence to strict handling and storage protocols is not merely a suggestion but a prerequisite for reliable and valid scientific outcomes.

This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the proper handling, storage, and management of this compound to ensure its long-term stability and integrity.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are the foundation of its proper management.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms (R)-2-amino-3,3-dimethyl-butyric acid amide, hydrochloride[6]
CAS Number 75158-12-2[6]
Molecular Formula C₆H₁₅ClN₂O[7]
Molecular Weight 166.65 g/mol [7]
Appearance White to off-white solid/powder[7][8]
Purity Typically ≥95-98%[7]
Melting Point Data not consistently available; similar compounds melt >250°C[9]
Solubility Soluble in water[5][8]

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard statements for this exact compound are not universally available, related structures and general principles for amine hydrochlorides necessitate a cautious approach.[1][6] Standard laboratory practice dictates treating all non-characterized compounds with a degree of caution.

3.1 Potential Hazards:

  • Skin/Eye Irritation: Amine salts can cause skin and eye irritation upon contact.[9][10]

  • Respiratory Irritation: Inhalation of fine dust may cause respiratory tract irritation.[11]

  • Hygroscopicity: The compound is expected to be hygroscopic, readily absorbing moisture from the air.[5][12]

3.2 Mandatory PPE Protocol: Adherence to the correct PPE is the first line of defense against chemical exposure.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Inspection Safety glasses with side shieldsNitrile glovesStandard lab coatNot required
Weighing/Aliquoting Safety gogglesNitrile glovesStandard lab coatRecommended if not in a ventilated enclosure
Solution Preparation Safety gogglesNitrile glovesStandard lab coatNot required (in fume hood)
Spill Cleanup Safety gogglesHeavy-duty nitrile glovesChemical-resistant apron over lab coatP95/FFP2 dust mask

Core Handling and Storage Workflow

The following workflow diagram outlines the critical decision points from receipt to long-term storage, ensuring compound integrity at every stage.

G cluster_receipt Receiving & Initial Assessment cluster_handling Handling & Use cluster_storage Storage receive Receive Shipment inspect Inspect Container Seal & Integrity receive->inspect login Log in Inventory (Date, Lot #, Initials) inspect->login decision Immediate Use or Long-Term Storage? login->decision weigh Protocol 4.2: Weigh in Controlled Environment (Glovebox/ Desiccator) decision->weigh Immediate Use aliquot Protocol 4.3: Aliquot into Smaller, Inert Gas-Flushed Vials decision->aliquot Long-Term Storage use Proceed with Experiment weigh->use short_term Protocol 4.4: Short-Term Storage (≤ 1 week) weigh->short_term Unused Portion long_term Protocol 4.5: Long-Term Storage (> 1 week) aliquot->long_term storage_conditions Store at 2-8°C in Desiccator Cabinet with Inert Gas Overlay short_term->storage_conditions long_term->storage_conditions

Sources

Use of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Incorporation of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride for C-Terminal Peptide Modification

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of this compound, the salt form of L-tert-leucinamide. This sterically hindered building block is primarily employed to introduce a C-terminal primary amide capped with a bulky tert-butyl group. C-terminal amidation is a critical modification in peptide drug design, often enhancing metabolic stability against carboxypeptidases and modulating biological activity by mimicking endogenous peptides.[1][2] The significant steric hindrance posed by the tert-butyl group adjacent to the amine nucleophile presents a synthetic challenge that necessitates optimized coupling strategies.[3][4] This guide details the principles, best practices, and a robust protocol for the efficient solution-phase coupling of this amine to a peptide acid, addressing challenges such as slow reaction kinetics and potential racemization.

Introduction and Strategic Rationale

(S)-2-Amino-3,3-dimethylbutanamide is a derivative of L-tert-leucine, a non-proteinogenic amino acid characterized by its bulky tert-butyl side chain. Its application in peptide synthesis is almost exclusively as a C-terminal capping agent. The rationale for its use is twofold:

  • Enzymatic Stability: The conversion of a C-terminal carboxylic acid to a primary amide removes the negative charge and renders the peptide resistant to cleavage by endogenous carboxypeptidases, thereby increasing its in vivo half-life.[2]

  • Conformational Constraint & Bioactivity: The sterically demanding tert-butyl group can impose specific conformational constraints on the peptide backbone. This can lead to a more defined three-dimensional structure, potentially enhancing binding affinity and selectivity for its biological target.

The primary synthetic hurdle is the steric hindrance around the primary amine, which can significantly slow down the rate of amide bond formation.[5][6] Therefore, successful incorporation relies on the use of high-efficiency coupling reagents developed specifically to overcome such challenges.[7][8][9]

Physicochemical Properties

A clear understanding of the reagent's properties is essential for proper handling and reaction setup.

PropertyValueReference
IUPAC Name (2S)-2-amino-3,3-dimethylbutanamide hydrochloride[10]
Synonyms L-tert-Leucinamide hydrochloride[11]
CAS Number 359844-68-1[12]
Molecular Formula C₆H₁₅ClN₂O[12]
Molecular Weight 166.65 g/mol [12]
Appearance White to off-white solid[13]
Form Hydrochloride Salt[12]

Principle of Amide Bond Formation

The coupling reaction is a nucleophilic acyl substitution. The process involves two key stages:

  • Carboxyl Group Activation: The C-terminal carboxylic acid of a pre-synthesized peptide is converted into a highly reactive intermediate. Modern coupling reagents, such as aminium/uronium or phosphonium salts, achieve this by forming active esters (e.g., OAt or OBt esters) in situ.[8]

  • Nucleophilic Attack: The (S)-2-Amino-3,3-dimethylbutanamide, present as its hydrochloride salt, must first be neutralized with a non-nucleophilic base (e.g., DIPEA) to generate the free primary amine. This free amine then acts as the nucleophile, attacking the activated carboxyl group to form the desired amide bond.

The selection of the coupling reagent is paramount. Reagents like HATU are highly effective as they form OAt esters, which are more reactive than their HOBt counterparts, and the embedded HOAt moiety can provide anchimeric assistance to facilitate the coupling reaction, overcoming the steric barrier.[8]

G cluster_workflow Post-SPPS C-Terminal Amidation Workflow SPPS 1. Fmoc-SPPS (Synthesize Peptide Acid) Cleavage 2. Cleavage & Deprotection (e.g., TFA Cocktail) SPPS->Cleavage Purify1 3. Purification of Peptide Acid (RP-HPLC) Cleavage->Purify1 Coupling 4. Solution-Phase Coupling (Peptide-COOH + Amine) Purify1->Coupling Purify2 5. Final Purification (RP-HPLC) Coupling->Purify2 Analysis 6. Characterization (LC-MS, etc.) Purify2->Analysis

Caption: Overall workflow for peptide amidation.

Detailed Experimental Protocol: Post-SPPS Solution-Phase Coupling

This protocol describes the coupling of the title amide to a purified peptide acid previously synthesized via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

4.1. Materials & Reagents

  • Purified Peptide Acid (lyophilized)

  • This compound (FW: 166.65 g/mol )

  • HATU (FW: 380.23 g/mol )

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reagents for work-up and purification (e.g., Diethyl ether, Acetonitrile, Water, TFA)

4.2. Step-by-Step Procedure

  • Peptide & Amine Preparation:

    • Dissolve the purified peptide acid (1.0 eq) in anhydrous DMF to a concentration of approximately 10-20 mg/mL in a clean, dry reaction vessel.

    • In a separate vial, dissolve this compound (1.5 eq) in a minimal amount of anhydrous DMF. Add DIPEA (1.5 eq) to this solution to neutralize the hydrochloride salt and generate the free amine. Vortex briefly. Note: This amine solution should be used promptly.

  • Carboxyl Group Activation:

    • To the stirred solution of the peptide acid, add HATU (1.45 eq).

    • Add DIPEA (3.0 eq) to the reaction mixture. Rationale: Two equivalents are required to facilitate the activation by HATU, and one extra equivalent ensures the reaction medium remains basic.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the freshly prepared free amine solution (from step 1) to the activated peptide mixture.

    • Seal the reaction vessel and stir at room temperature.

    • Monitor the reaction progress every 1-2 hours using LC-MS. The reaction may require 4 to 24 hours for completion, depending on the peptide sequence and steric hindrance at the C-terminus.

  • Work-up and Product Precipitation:

    • Once LC-MS analysis indicates reaction completion (or no further progress), concentrate the DMF solution under high vacuum to about one-third of its original volume.

    • Precipitate the crude, amidated peptide by adding the concentrated solution dropwise into a large volume of cold (0 °C) diethyl ether.

    • Isolate the precipitate by centrifugation, decant the ether, and wash the pellet 2-3 times with fresh cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Collect and pool the fractions containing the pure product.

    • Confirm the identity and purity of the final product by analytical LC-MS. Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

Best Practices and Troubleshooting

The success of this sterically hindered coupling hinges on careful selection of reagents and reaction conditions.

5.1. Choice of Coupling Reagent

While many coupling reagents exist, those based on HOAt or Oxyma are superior for challenging couplings.[8] Phosphonium-type reagents are also excellent but can be more expensive.

ReagentTypeAdvantagesConsiderations
HATU Aminium SaltHigh reactivity, excellent for hindered couplings, suppresses racemization.[14]Can cause guanidinylation of the N-terminal amine if activation is slow or excess reagent is used.[8]
HCTU Aminium SaltMore cost-effective than HATU, very high reactivity.Slightly lower performance than HATU for the most difficult sequences.[8]
PyBOP Phosphonium SaltHigh efficiency, does not cause guanidinylation side reactions.[8]By-product (HMPA from original BOP) concerns are eliminated with PyBOP, but by-products are still generated.
COMU Aminium SaltReactivity comparable or superior to HATU, based on Oxyma which is non-explosive and highly effective at suppressing racemization.[8]Newer reagent, may be less readily available or more expensive.

5.2. Troubleshooting Common Issues

  • Problem: Incomplete or Slow Coupling.

    • Cause: High steric hindrance from the tert-butyl group and/or the C-terminal residue of the peptide.

    • Solutions:

      • Increase Equivalents: Increase the equivalents of the amine and coupling reagent to 2.0-3.0 eq.

      • Extend Time: Allow the reaction to run for up to 48 hours, monitoring periodically.

      • Use Microwave: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for difficult couplings.[6]

      • Switch Reagent: If using a less potent reagent like HBTU, switch to HATU or COMU.

  • Problem: Racemization of the C-terminal Amino Acid.

    • Cause: Over-activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[7]

    • Solutions:

      • Use Additives: Ensure the coupling reagent contains an effective racemization suppressant (HOAt, Oxyma).[7][8]

      • Control Base: Use a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA, as it is less likely to promote oxazolone formation.[15]

      • Lower Temperature: Running the activation and initial coupling phase at 0 °C can help minimize this side reaction.

G cluster_mechanism Simplified Coupling Mechanism (using HATU) PeptideCOOH Peptide-COOH ActiveEster Activated OAt-Ester Peptide-CO-OAt PeptideCOOH->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Amide Final Amide Bond Peptide-CO-NH-R' ActiveEster->Amide Nucleophilic Attack Amine H₂N-R' (Free Amine) Amine->Amide

Caption: Mechanism of carboxyl activation and coupling.

References

  • Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Schäfer, G., & Bode, J. W. (2020). The Synthesis of Sterically Hindered Amides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3496444, Butanamide, 2-amino-3,3-dimethyl-. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118864076. [Link]

  • Coin, I., et al. (n.d.). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Synform.
  • Bofill, J. M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC.
  • Arbour, C. A., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH. [Link]

  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Alsina, J., & Albericio, F. (2003). Solid-phase Synthesis of C-terminal Modified Peptides. PubMed. [Link]

  • CD Formulation. (n.d.). C-Terminal Modified Peptide Synthesis. [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]

Sources

Application Note: Chiral Derivatization of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride for Enantiomeric Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Amino-3,3-dimethylbutanamide, a chiral building block of significant interest in pharmaceutical synthesis, requires precise methods for the determination of its enantiomeric purity. This application note provides a detailed, step-by-step guide for the derivatization of its hydrochloride salt. We will focus on an indirect high-performance liquid chromatography (HPLC) method, a robust and widely accessible technique for chiral analysis.[1][2] The protocol employs 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), commonly known as Marfey's reagent, to form diastereomers that can be readily separated on a standard achiral stationary phase.[3][4][5] This guide explains the underlying chemical principles, provides a detailed experimental protocol, and outlines the analytical methodology for accurate quantification.

Introduction: The Rationale for Derivatization

(S)-2-Amino-3,3-dimethylbutanamide is a non-proteinogenic amino acid amide. Its stereochemistry is crucial as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral pharmaceutical ingredients.

Direct separation of enantiomers can be achieved using specialized and often costly chiral stationary phases (CSPs) in HPLC or GC.[1][6][7] However, an indirect approach, involving the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA), offers a reliable and cost-effective alternative.[1][8] This method converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, possess different physicochemical properties, allowing for their separation on conventional, achiral chromatographic columns.[3]

Marfey's reagent is a highly effective CDA for primary and secondary amines, such as the primary amine group in (S)-2-Amino-3,3-dimethylbutanamide.[3][4][5] The reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the analyte displaces the fluorine atom on the dinitrophenyl ring of L-FDAA. This reaction is conducted under mild alkaline conditions and results in the formation of stable diastereomeric adducts with strong UV absorbance, facilitating sensitive detection.[3][4][9]

Experimental Workflow Overview

The overall process involves the derivatization of the (S)-2-Amino-3,3-dimethylbutanamide hydrochloride sample, followed by separation and quantification of the resulting diastereomers using reverse-phase HPLC.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample (S)-2-Amino-3,3-dimethylbutanamide HCl Dissolution Dissolve in Water Sample->Dissolution Neutralization Add Base (e.g., NaHCO3) Dissolution->Neutralization Marfey Add Marfey's Reagent (L-FDAA) in Acetone Neutralization->Marfey Reaction Incubate at 40°C Marfey->Reaction Quench Quench with Acid (e.g., HCl) Reaction->Quench HPLC RP-HPLC-UV Analysis Quench->HPLC Quant Quantify Diastereomers HPLC->Quant

Caption: Workflow for derivatization and analysis.

Materials and Reagents

Material/ReagentGradeSupplier
This compound≥98%Commercial Source
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA)≥99%Commercial Source
Sodium bicarbonate (NaHCO₃)ACS Reagent GradeCommercial Source
Hydrochloric acid (HCl), 2 MAnalytical GradeCommercial Source
AcetoneHPLC GradeCommercial Source
Acetonitrile (ACN)HPLC GradeCommercial Source
Trifluoroacetic acid (TFA)HPLC GradeCommercial Source
WaterHPLC Grade/Milli-Q-

Step-by-Step Derivatization Protocol

This protocol is designed for the derivatization of a small quantity of the analyte, suitable for analytical HPLC.

4.1. Preparation of Solutions

  • Analyte Solution: Accurately weigh approximately 5 mg of this compound and dissolve it in 1 mL of HPLC-grade water to create a ~5 mg/mL stock solution.

  • Sodium Bicarbonate Solution (1 M): Dissolve 0.84 g of sodium bicarbonate in 10 mL of HPLC-grade water.

  • Marfey's Reagent Solution (1% w/v): Dissolve 10 mg of L-FDAA in 1 mL of acetone. This solution should be prepared fresh.

  • Hydrochloric Acid Solution (2 M): Prepare by diluting a concentrated HCl stock solution.

4.2. Derivatization Procedure

  • Aliquot Analyte: In a 1.5 mL microcentrifuge tube, place 50 µL of the ~5 mg/mL analyte solution.

  • Adjust pH: Add 100 µL of 1 M sodium bicarbonate solution to the analyte. The basic conditions neutralize the hydrochloride salt and deprotonate the primary amine, making it nucleophilic.

  • Add Marfey's Reagent: Add 200 µL of the 1% L-FDAA solution in acetone.[10] A molar excess of the derivatizing reagent is crucial to ensure the complete reaction of the analyte.[11]

  • Incubate: Vortex the mixture gently and incubate at 40°C for 1 hour in a heating block or water bath.[5][10] The elevated temperature accelerates the reaction rate. Protect the reaction from light to prevent photodegradation of the dinitrophenyl group.

  • Quench the Reaction: After incubation, cool the reaction mixture to room temperature. Add 100 µL of 2 M HCl to quench the reaction by neutralizing the excess bicarbonate and protonating any remaining unreacted amine.[9][10]

  • Prepare for HPLC: Evaporate the acetone under a gentle stream of nitrogen or in a vacuum concentrator. Dilute the remaining aqueous solution with the HPLC mobile phase to a final volume of 1 mL. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Analysis

The diastereomeric derivatives can be separated using a standard C18 reversed-phase column. The dinitrophenyl group provides a strong chromophore for UV detection at 340 nm.[5][10]

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (ACN)
Gradient 10% to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 340 nm
Injection Volume 20 µL

Rationale for HPLC Conditions:

  • A C18 column is a standard choice for separating moderately polar compounds like the FDAA derivatives.

  • The gradient elution from a low to a high concentration of organic modifier (acetonitrile) allows for the separation of compounds with a range of polarities and ensures that the strongly retained diastereomers are eluted in a reasonable time with good peak shape.

  • Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the acidic diastereomers.

Data Analysis and Interpretation

The output from the HPLC will be a chromatogram showing two peaks corresponding to the L-S and L-R diastereomers. For a sample of (S)-2-Amino-3,3-dimethylbutanamide, the major peak will be the L-S diastereomer. The presence of a smaller peak for the L-R diastereomer would indicate the presence of the (R)-enantiomer impurity.

The enantiomeric excess (% ee) can be calculated using the peak areas from the chromatogram:

% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Where:

  • Area_S is the peak area of the derivative of the (S)-enantiomer.

  • Area_R is the peak area of the derivative of the (R)-enantiomer.

Trustworthiness and Self-Validation

To ensure the validity of this protocol, the following steps are recommended:

  • Analyze a Racemic Standard: Derivatize and analyze a racemic (D,L)-2-Amino-3,3-dimethylbutanamide standard to confirm the resolution of the two diastereomeric peaks and establish their retention times.

  • Method Specificity: Analyze a blank sample (containing all reagents except the analyte) to ensure no interfering peaks are present at the retention times of the diastereomers.

  • Linearity and Range: Establish the linearity of the detector response by analyzing a series of dilutions of a derivatized standard.

Conclusion

This application note provides a comprehensive and reliable protocol for the derivatization of this compound using Marfey's reagent for the determination of enantiomeric purity by HPLC. The indirect method described is a robust, sensitive, and cost-effective alternative to direct chiral separation methods, making it suitable for routine quality control in research and industrial settings.

References

  • BenchChem. A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines.
  • Alfa Chemistry. Chiral Derivatization Reagents.
  • Pätzold, R., & Brückner, H. (2004). Chiral Separation of Amino Acids by Gas Chromatography. Methods in Molecular Biology, 251, 195-225.
  • Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 48(15), 2520-2527.
  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides.
  • ResearchGate. Chiral separation of amino acids by gas chromatography.
  • Wamberg, M. L., et al. (2003). A convenient method for the determination of the absolute configuration of chiral amines. The Journal of Organic Chemistry, 68(8), 3287-3290.
  • Anslyn, E. V., et al. (2013). Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. Journal of Visualized Experiments, (78), e50672.
  • Moos, M., et al. (2021).
  • Springer Nature Experiments. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent).
  • Ilisz, I., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4279.
  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Fujii, K., et al. (2011). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.
  • ResearchGate. Derivatization of racemic primary amine 2 a with CDA 1 b by the three‐component reaction.
  • Schug, K. A., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30(3), 448-458.
  • BenchChem. Determining enantiomeric purity of chiral amino acids via HPLC.
  • Schug, K. A., et al. (2020). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Analytical Chemistry, 92(15), 10426-10433.
  • ResearchGate. TIC GC/MS chromatogram of the chiral amino acid analysis...
  • Wikipedia. Chiral derivatizing agent.
  • Springer Nature Experiments. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent).
  • National Institutes of Health. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Wikipedia. Chiral analysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride (also known as L-tert-leucinamide hydrochloride). This guide is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in this synthesis. We will move beyond simple procedural lists to explain the chemical causality behind each step, empowering you to diagnose and resolve issues effectively.

This compound is a valuable chiral building block, prized for the steric hindrance provided by its tert-butyl group. It is frequently incorporated into pharmaceutical agents, such as antiviral drugs and synthetic cannabinoid receptor agonists, where stereochemistry is critical for biological activity.[1] Achieving high yield and purity is therefore paramount. This guide provides a structured approach to troubleshooting the most common synthetic route.

Section 1: The Standard Synthetic Pathway

The most prevalent method for synthesizing L-tert-leucinamide hydrochloride begins with the naturally occurring amino acid, L-tert-leucine. The pathway involves three key transformations: protection, amidation, and deprotection with concurrent salt formation. Understanding this workflow is the first step in diagnosing where a reaction may be failing.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection & Salt Formation A L-tert-leucine B Boc-L-tert-leucine A->B Boc₂O, Base (e.g., NaOH, TEA) C Boc-L-tert-leucinamide B->C Coupling Agent (e.g., EDC/HOBt) + NH₃ Source D (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride (Final Product) C->D Strong Acid (e.g., 4M HCl in Dioxane)

Caption: A typical synthetic workflow for this compound.

Section 2: Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common points of failure within the synthetic sequence. Each question represents a real-world problem you might encounter during your experiment.

Problem Area 1: Starting Material and Protection Step

Q1: My yield is low from the very beginning. The Boc-protection of L-tert-leucine seems inefficient. What could be wrong?

A1: Incomplete Boc-protection is a common issue that compromises the entire synthesis. The root cause often lies in reaction conditions or reagent quality.

  • Causality: The Boc-protection reaction involves the nucleophilic attack of the amino group of L-tert-leucine on the Boc-anhydride (Boc₂O) carbonyl. This requires a basic environment to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acid byproduct.

  • Troubleshooting Steps:

    • Check Your Base: Ensure you are using at least two equivalents of a suitable base (like triethylamine, TEA) if starting from L-tert-leucine, or one equivalent if starting from an ester. For Schotten-Baumann conditions (aqueous NaOH), vigorous stirring is critical to ensure proper mixing of the organic and aqueous phases.

    • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O. This reagent can degrade upon storage, especially in the presence of moisture. Using a fresh bottle is often a simple fix.

    • Solvent and Temperature: The reaction is typically run in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water. Ensure the temperature is maintained, usually starting at 0 °C and allowing it to warm to room temperature. The bulky tert-butyl group can slow the reaction, so allow sufficient time (monitor by TLC).

    • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material. A common mobile phase is 10% Methanol in DCM. The Boc-protected product will have a higher Rf value than the starting amino acid.

Problem Area 2: The Amidation Reaction

Q2: I have pure Boc-L-tert-leucine, but the amidation step to form Boc-L-tert-leucinamide is giving a very low yield. What are the critical factors here?

A2: The formation of the amide bond is arguably the most challenging step. Success hinges on the efficient activation of the carboxylic acid and careful control of the reaction conditions. Direct amidation of unprotected amino acids can be achieved but often requires specific catalysts and conditions that can lead to side reactions like racemization.[2]

  • Causality: The carboxylate is a poor leaving group. Therefore, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the role of coupling agents. The activated intermediate is then susceptible to nucleophilic attack by ammonia.

  • Troubleshooting Steps:

    • Choice of Coupling Agent: Standard peptide coupling reagents like EDC (in conjunction with HOBt or Oxyma) or HATU are effective. Ensure they are fresh and handled under anhydrous conditions.

    • Activation Method:

      • Acid Chloride: Converting Boc-L-tert-leucine to its acid chloride with thionyl chloride or oxalyl chloride is a robust activation method. However, this must be done carefully to avoid side reactions, and the subsequent reaction with ammonia must be performed at low temperatures (e.g., -10 °C to 0 °C) to prevent side product formation.

      • Mixed Anhydride: Reacting the starting material with a chloroformate (e.g., isobutyl chloroformate) and a base (like N-methylmorpholine) at low temperatures (-15 °C) forms a mixed anhydride, which reacts cleanly with ammonia.

    • Ammonia Source: Using anhydrous ammonia gas bubbled through the solution at low temperature is highly effective but requires specialized equipment. A more convenient alternative is to use a mixture of ammonium chloride (NH₄Cl) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to generate ammonia in situ.

    • Temperature Control: The amidation reaction is often exothermic. Maintain a low temperature (0 °C or below) during the addition of reagents to minimize side reactions and potential racemization.

    • Reaction Monitoring: Track the consumption of the activated intermediate by TLC or LC-MS. The amide product should be less polar than the starting carboxylic acid.

Problem Area 3: Boc-Deprotection and Final Product Isolation

Q3: My deprotection seems to work, but I end up with an oily, impure product instead of a crystalline hydrochloride salt. What's happening?

A3: This is a classic purification and isolation problem. The issue can stem from an incomplete reaction, the presence of reaction byproducts, or improper workup and crystallization techniques.

  • Causality: The Boc group is cleaved under strong acidic conditions. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[3] This amine is then protonated by the excess acid to form the hydrochloride salt.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The most common reagent is 4M HCl in anhydrous dioxane.[4][5][6] Water can interfere with the reaction and complicate the isolation. Use dry solvents and glassware.

    • Byproduct Management: The tert-butyl cation formed during deprotection can alkylate nucleophilic residues or polymerize.[3] While less of an issue for this simple amide, it can lead to sticky byproducts. The other byproduct is CO₂, so ensure the reaction vessel is not sealed to avoid pressure buildup.[3]

    • Complete the Reaction: The bulky tert-butyl group can make this reaction slower than for other amino acids. Allow for sufficient reaction time (often 30 minutes to a few hours at room temperature) and monitor by TLC until all the starting material is consumed.[4][7]

    • Proper Isolation:

      • After the reaction is complete, the product often precipitates from the dioxane solution. If not, the solvent can be removed under reduced pressure.

      • The resulting solid should be triturated (slurried) with a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to wash away organic impurities.

      • Avoid aqueous workups unless necessary, as the hydrochloride salt is highly water-soluble.

    • Crystallization: If the product remains oily, it is likely impure. Recrystallization is the best method for purification.[8] A common solvent system is a mixture of methanol and diethyl ether, or isopropanol and diethyl ether. Dissolve the crude product in a minimal amount of the polar solvent (methanol/isopropanol) and then slowly add the non-polar solvent (ether) until the solution becomes cloudy. Allow it to stand, preferably at a low temperature, to form crystals.

Troubleshooting_Tree A Low Final Yield B Problem in Boc-Protection? A->B Check Step 1 C Problem in Amidation? A->C Check Step 2 D Problem in Deprotection/Isolation? A->D Check Step 3 B1 Incomplete Reaction? (Check TLC) B->B1 B2 Degraded Reagents? (Use fresh Boc₂O) B->B2 C1 Poor Acid Activation? (Check Coupling Agent) C->C1 C2 Inefficient Ammonolysis? (Check NH₃ Source/Temp) C->C2 D1 Incomplete Deprotection? (Check Time/Acid) D->D1 D2 Product is Oily/Impure? (Triturate & Recrystallize) D->D2

Caption: A decision tree for troubleshooting low yield in the synthesis.

Section 3: Frequently Asked Questions (FAQs)
  • Q: Can I use Trifluoroacetic Acid (TFA) for the Boc-deprotection?

    • A: Yes, TFA is very effective for Boc-deprotection. However, it will yield the trifluoroacetate salt of your product. If the hydrochloride salt is specifically required, you would need to perform a salt exchange, which adds steps and potential for yield loss. For direct formation of the HCl salt, using HCl in an organic solvent is the most efficient method.[4]

  • Q: How critical is the enantiomeric purity of the starting L-tert-leucine?

    • A: It is absolutely critical. The synthetic steps described here do not separate enantiomers. The enantiomeric purity of your final product will be dictated by the purity of your starting material, assuming no racemization occurs during the amidation step. Sourcing high-purity L-tert-leucine (>99% ee) is essential.[9]

  • Q: My final product has a low melting point and looks wet, even after drying. Why?

    • A: This often indicates the presence of residual solvent or that the salt is hygroscopic. Ensure the product is dried thoroughly under high vacuum. If the problem persists, it suggests impurities are depressing the melting point. Recrystallization is highly recommended. The theoretical elemental composition can be confirmed via elemental analysis to ensure purity.[8]

Section 4: Optimized Experimental Protocols

The following are generalized protocols. You may need to adjust scales and specific reagents based on your laboratory's capabilities.

Protocol 1: Boc-Protection of L-tert-leucine
  • Suspend L-tert-leucine (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Sodium Hydroxide (2.5 eq) as a 1M aqueous solution, ensuring the L-tert-leucine dissolves.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of dioxane dropwise.

  • Allow the reaction to stir vigorously at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (10% MeOH/DCM) until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove the dioxane.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl or KHSO₄ solution.

  • Extract the product into Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-L-tert-leucine, typically as a white solid.

Protocol 2: Amidation of Boc-L-tert-leucine (EDC/HOBt Method)
  • Dissolve Boc-L-tert-leucine (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere (N₂ or Argon).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the acid.

  • In a separate flask, suspend Ammonium Chloride (NH₄Cl, 1.5 eq) in anhydrous DMF and add Triethylamine (TEA, 2.0 eq). Stir for 15 minutes.

  • Cool the activated acid solution to 0 °C.

  • Slowly add the ammonium chloride/TEA slurry to the activated acid solution.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Monitor by LC-MS or TLC for the disappearance of the starting material.

  • Quench the reaction with water and extract the product with Ethyl Acetate.

  • Wash the organic layer successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude Boc-L-tert-leucinamide. Purify by column chromatography if necessary.

Protocol 3: Boc-Deprotection and HCl Salt Formation
  • Dissolve the crude Boc-L-tert-leucinamide (1.0 eq) in a minimal amount of an appropriate solvent (e.g., Methanol or Ethyl Acetate).

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4M HCl in Dioxane (4-5 eq) dropwise.

  • Observe for gas evolution (CO₂).[3]

  • Stir the reaction at room temperature for 1-4 hours. Monitor by TLC until the starting material is gone.

  • The product hydrochloride salt will often precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Triturate the resulting solid/oil with cold diethyl ether, stir for 30 minutes, and collect the solid by filtration.

  • Wash the solid with fresh cold ether and dry under high vacuum to obtain this compound.

Section 5: Data Interpretation

A pure product is essential for a good yield calculation and for downstream applications. Compare your analytical data to the expected values.

Analysis Expected Result for this compound
Appearance White to off-white crystalline solid
¹H NMR Expect characteristic peaks for the tert-butyl group (singlet, ~1.0 ppm, 9H), the α-proton (singlet or broad singlet, ~3.5-4.0 ppm, 1H), and broad signals for the amide (-CONH₂) and ammonium (-NH₃⁺) protons.
IR (KBr, cm⁻¹) ~3400-2800 (N-H stretch, broad), ~1680 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II)
Purity (HPLC) >98% (as determined by a suitable reversed-phase method)[8]
Elemental Analysis Theoretical values: C: 43.25%, H: 9.07%, N: 16.81%, Cl: 21.28%. Experimental values should be within ±0.4%.[8]
References
  • ResearchGate. (2025, August 9). Efficient synthesis of L-tert-leucine through reductive amination using leucine dehydrogenase and formate dehydrogenase coexpressed in recombinant E. coli. [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?[Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Patsnap. Chemical synthesis method for of 2-amino-butanamide hydrochloride. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • Google Patents. (2012, September 27). US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine.
  • Google Patents. (2001, May 3).
  • Google Patents. (2013, April 3). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • ResearchGate. Synthesis of L-tert-leucine by LeuDH coupling with GDH. [Link]

  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • Sheppard, T. D., et al. (2017). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition, 56(43), 13440-13444. [Link]

  • Google Patents. (2016, June 8). CN105646265A - Method for synthesizing (S)-2-aminobutanamide.
  • Google Patents. (2010, March 24). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Google Patents. (2013, January 30). CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Google Patents. (2017, July 4). CN105198768B - A kind of synthetic method of 2 amino-butanamide.
  • Liu, J., et al. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production. Frontiers in Bioengineering and Biotechnology, 8, 281. [Link]

  • Crysdot. This compound. [Link]

  • Semantic Scholar. (2014, October 15). Efficient synthesis of l-tert-leucine through reductive amination using leucine dehydrogenase and formate dehydrogenase coexpressed in recombinant E. coli. [Link]

  • Google Patents. (2012, November 14). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • Google Patents. (2013, November 20).
  • Cannaert, A., et al. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. ACS Chemical Neuroscience, 13(15), 2327-2340. [Link]

Sources

Technical Support Center: Enhancing the Solubility of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for (S)-2-Amino-3,3-dimethylbutanamide hydrochloride (CAS No. 359844-68-1).[1][2] This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the compound's properties, which are critical for troubleshooting solubility.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of three key features:

  • The Primary Amine Hydrochloride: The molecule is supplied as a hydrochloride salt.[1] The primary amino group is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This ionic character is the primary driver for its solubility in polar solvents like water, as it allows for strong ion-dipole interactions.[3][4]

  • The Amide Group: The amide functional group (-CONH₂) can participate in hydrogen bonding as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the carbonyl oxygen and the nitrogen lone pair).[5][6] This contributes positively to its interaction with polar, protic solvents.

  • The Tert-Butyl Group: This bulky, non-polar (lipophilic) group, -C(CH₃)₃, significantly limits aqueous solubility. It disrupts the hydrogen-bonding network of water and introduces hydrophobic character, which counteracts the solubilizing effects of the ionic and polar groups.[6]

The challenge in dissolving this molecule lies in finding a solvent system that can simultaneously accommodate its ionic "head" and its greasy "tail."

Q2: A similar, non-salt version of an amine I used was poorly soluble. Why is this compound provided as a hydrochloride salt?

A2: Converting a basic amine to its hydrochloride salt is a common and highly effective strategy in pharmaceutical and chemical development to improve both aqueous solubility and stability.[3][7] The free base form of the amine is less polar and, upon dissolving in neutral water, would establish an equilibrium, but the resulting concentration is often low. By forming the salt, the compound is pre-ionized, which dramatically enhances its ability to interact with water molecules, leading to higher solubility.[3][4]

Q3: What is the expected general solubility profile of this compound in common lab solvents?

A3: While specific quantitative data is scarce in the literature, we can predict its behavior based on its structure and data from similar molecules. A related compound, 2-Amino-3-methylbutanamide hydrochloride, is described as having slight solubility in water, methanol, and DMSO.[8] Given the more sterically hindered and hydrophobic tert-butyl group of this compound, you should anticipate:

  • Water: Limited to moderate solubility. The salt form helps, but the tert-butyl group is a significant impediment.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to show better solubility than in water alone, as the alcohol's alkyl chain can interact with the tert-butyl group while the hydroxyl group interacts with the ionic and amide portions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Should be a reasonably good solvent due to its high polarity, which can solvate the ionic head.

  • Non-polar Solvents (e.g., Hexanes, Toluene): Expected to have very poor solubility, as these solvents cannot effectively solvate the ionic hydrochloride salt.

Part 2: Troubleshooting and Experimental Guides

This section provides a logical, step-by-step approach to systematically improving the solubility of your compound.

Q4: My compound is not dissolving sufficiently in water at room temperature. What are the first and simplest variables to test?

A4: The two most accessible and impactful variables to investigate first are pH and temperature . The hydrochloride salt is formed from a weak base (the amine) and a strong acid (HCl). Its solubility is therefore highly dependent on the pH of the solution.[3][9]

  • Causality (Why this works):

    • pH: According to Le Châtelier's principle, in a solution with a lower pH (more acidic), the equilibrium R-NH₂ + H⁺ ⇌ R-NH₃⁺ is driven to the right. This maintains the compound in its charged, more soluble, ionic form. Conversely, raising the pH will deprotonate the ammonium ion, leading to the precipitation of the less soluble free base. Therefore, solubility should be highest at acidic pH values.

    • Temperature: For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat.[10] Increasing the temperature provides the energy needed to break the crystal lattice forces and promotes greater interaction with the solvent, thus increasing solubility.[3][9]

Protocol 2.1: Initial pH and Temperature Screening
  • Preparation: Prepare a series of aqueous buffers (e.g., pH 2, 4, 6, and 7.4). Use deionized water as a control.

  • Dispensing: In separate vials, add a known excess amount of this compound (e.g., 20 mg).

  • Solvent Addition: Add a fixed volume of each buffer/water to the vials (e.g., 1 mL).

  • Equilibration (Room Temp): Vortex each vial vigorously for 2 minutes. Place on a shaker/stir plate at room temperature for 1-2 hours to allow it to reach equilibrium. Visually inspect for undissolved solid.

  • Equilibration (Elevated Temp): For vials with remaining solid, place them in a heated water bath or on a hot plate stirrer set to a controlled temperature (e.g., 40°C, 60°C). Allow to equilibrate for another 1-2 hours, vortexing intermittently.

  • Analysis: Observe the temperature at which the solid dissolves completely. If it remains insoluble, you can quantify the solubility by filtering the suspension and analyzing the supernatant concentration via HPLC or UV-Vis spectroscopy.

Data Presentation: Solubility Screening Log
VialSolvent SystemTemperature (°C)Visual Observation (Dissolved/Suspension)
1Deionized Water25
2pH 2.0 Buffer25
3pH 4.0 Buffer25
4pH 6.0 Buffer25
5Deionized Water40
6pH 2.0 Buffer40
.........
Visualization: Initial Troubleshooting Workflow

G start Start: Compound Insoluble in Water at RT ph Step 1: Lower pH (e.g., pH 2-4 buffer) start->ph check1 Is it soluble? ph->check1 temp Step 2: Increase Temperature (e.g., 40-60°C) check2 Is it soluble? temp->check2 check1->temp No success Success: Achieved Target Concentration check1->success Yes check2->success Yes fail Proceed to Co-solvents (Guide Q5) check2->fail No

Caption: Initial troubleshooting workflow for aqueous systems.

Q5: Adjusting pH and temperature was insufficient. How can I use co-solvents to achieve my target concentration?

A5: When dealing with a molecule that has both polar and non-polar regions, a co-solvent system is a powerful approach.[11] A co-solvent is a water-miscible organic solvent that, when mixed with water, reduces the overall polarity of the solvent system.

  • Causality (Why this works): The organic co-solvent's non-polar component (e.g., the ethyl group in ethanol) can interact favorably with the hydrophobic tert-butyl group of your compound. This reduces the "energetic penalty" of creating a cavity for the non-polar group in the solvent, effectively increasing solubility.[7] The water component continues to solvate the ionic hydrochloride.

Protocol 2.2: Co-Solvent System Screening
  • Co-Solvent Selection: Choose a panel of water-miscible solvents. Good starting points include: Ethanol, Isopropanol (IPA), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), and Polyethylene Glycol 400 (PEG 400).

  • Preparation: Create a series of co-solvent mixtures (e.g., 10%, 25%, 50%, 75% v/v organic solvent in acidic water or buffer from Protocol 2.1).

  • Solubility Test: Using the same method as Protocol 2.1, add a known excess of the compound to a fixed volume of each co-solvent mixture.

  • Equilibration: Vortex and allow the samples to equilibrate at room temperature (and elevated temperature, if necessary).

  • Analysis: Identify the co-solvent system with the lowest percentage of organic solvent that completely dissolves the compound at the desired concentration. Be mindful that high concentrations of organic solvents can affect downstream biological assays or chemical reactions.

Data Presentation: Co-Solvent Solubility Matrix
Co-Solvent% v/v in pH 4 BufferSolubility @ 25°C (mg/mL)Notes
Ethanol10%
Ethanol25%
Ethanol50%
DMSO10%Potential for assay interference
DMSO25%
PEG 40010%Viscous solution
PEG 40025%

Q6: My application is sensitive to organic solvents. Are there aqueous-based alternatives to co-solvents?

A6: Yes. For applications requiring a purely or predominantly aqueous environment, you can use solubilizing excipients such as cyclodextrins or surfactants.

  • Causality (Why this works):

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The non-polar tert-butyl group of your compound can become encapsulated within this cavity, forming an "inclusion complex."[12] This complex presents a hydrophilic exterior to the water, effectively masking the hydrophobic part of the molecule and increasing its apparent solubility.

    • Surfactants: Surfactants (e.g., Tween® 80, Polysorbate 80) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The tert-butyl group can partition into the hydrophobic core, while the ionic head remains in contact with the aqueous phase at the micelle surface, leading to enhanced solubility.[11]

Protocol 2.3: Screening of Aqueous Solubilizers
  • Reagent Selection:

    • Cyclodextrin: Obtain a chemically modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has much higher aqueous solubility than native β-cyclodextrin.

    • Surfactant: Choose a non-ionic surfactant like Polysorbate 80.

  • Stock Solution Preparation: Prepare stock solutions of the excipients in your chosen aqueous buffer (e.g., 40% w/v HP-β-CD, 5% w/v Polysorbate 80).

  • Screening: Create serial dilutions of the excipient stock solutions. Add an excess of your compound to each dilution.

  • Equilibration and Analysis: Equilibrate and analyze as described in previous protocols to determine the minimum concentration of excipient needed to achieve the desired solubility.

Part 3: Advanced Strategies and Method Selection

For particularly challenging cases, such as preparing high-concentration stock solutions or improving the dissolution rate for solid formulations, more advanced methods may be required.

Q7: I need to improve the dissolution rate for a solid formulation, not just the equilibrium solubility. What techniques should I consider?

A7: To improve the dissolution rate, you need to increase the surface area of the solid compound. This is governed by the Noyes-Whitney equation. The primary technique for this is particle size reduction .

  • Causality (Why this works):

    • Micronization/Nanonization: Milling techniques (e.g., jet milling) can reduce particle size to the micron or sub-micron (nano) range.[11] This drastically increases the surface-area-to-volume ratio, allowing for a much faster rate of dissolution when the powder is introduced to a solvent.[12] It is crucial to understand that this does not change the thermodynamic equilibrium solubility but can allow you to reach it much faster.[11]

    • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix (like PVP or PEG) at a molecular level, creating an amorphous solid dispersion.[12][13] The amorphous form has higher free energy than the crystalline form and lacks a stable crystal lattice, leading to both a faster dissolution rate and, often, a higher apparent solubility (supersaturation).[13]

Overall Strategy Workflow

The following diagram provides a comprehensive decision-making framework for tackling solubility challenges with this compound.

G cluster_start Initial Assessment cluster_basic Basic Troubleshooting cluster_advanced Advanced Strategies cluster_solid Solid State Modification start Define Target Concentration & Solvent System Constraints ph_temp Screen pH (2-7) and Temperature (25-60°C) (Protocol 2.1) start->ph_temp check1 Target Concentration Achieved? ph_temp->check1 solvent_check Are Organic Solvents Permissible? check1->solvent_check No success Solution Optimized check1->success Yes cosolvent Screen Co-solvents (Ethanol, DMSO, PEG 400) (Protocol 2.2) solvent_check->cosolvent Yes excipient Screen Aqueous Excipients (Cyclodextrins, Surfactants) (Protocol 2.3) solvent_check->excipient No check2 Target Concentration Achieved? cosolvent->check2 excipient->check2 solid_state Is the goal to improve dissolution rate of the solid? check2->solid_state No check2->success Yes micronize Consider Particle Size Reduction (Micronization) or Amorphous Solid Dispersions solid_state->micronize Yes solid_state->success No, re-evaluate experimental needs

Sources

Technical Support Center: Optimizing Reaction Conditions for (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis of this important chiral building block.

(S)-2-Amino-3,3-dimethylbutanamide, the amide of L-tert-leucine, is a valuable intermediate in the synthesis of various pharmaceutical agents. Its bulky tert-butyl group imparts unique conformational constraints, making it a desirable component in modern drug design[1][2]. Achieving high yield and, critically, high enantiomeric purity requires careful optimization of each synthetic step. This guide provides a logical, causality-driven approach to the multi-step synthesis, focusing on common pitfalls and their solutions.

Overall Synthetic Strategy

The most common and reliable pathway to this compound involves a three-stage process starting from the commercially available amino acid, L-tert-leucine ((S)-2-Amino-3,3-dimethylbutanoic acid). The strategy is as follows:

  • N-Protection: The nucleophilic amino group of L-tert-leucine is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent self-condensation and other side reactions during the subsequent amide formation step.[3]

  • Amide Formation: The carboxylic acid of the N-protected amino acid is activated using a coupling agent and then reacted with an ammonia source to form the corresponding amide.

  • Deprotection & Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently protonates the free amine to yield the final hydrochloride salt.[4]

The entire workflow can be visualized as follows:

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Amide Formation cluster_2 Stage 3: Deprotection & Salt Formation A L-tert-Leucine B Boc-L-tert-Leucine A->B (Boc)₂O, Base (e.g., Et₃N, NaHCO₃) C Boc-(S)-2-Amino-3,3- dimethylbutanamide B->C Coupling Agent (e.g., DCC/HOBt) + NH₄Cl, Base D (S)-2-Amino-3,3-dimethylbutanamide hydrochloride C->D Acidic Conditions (e.g., HCl in Dioxane)

Caption: General three-stage synthetic workflow.

Part 1: N-Protection of L-tert-Leucine

This initial step is crucial for preventing the amino group from interfering with the carboxyl group activation in the next stage. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions.[5]

Frequently Asked Questions & Troubleshooting

Q1: Why is my N-Boc protection reaction yield low?

A1: Low yields are often traced to three main factors:

  • Incorrect pH/Base: The reaction requires a basic environment to deprotonate the amino group, making it sufficiently nucleophilic to attack the di-tert-butyl dicarbonate ((Boc)₂O) reagent.[6] Ensure you are using an adequate amount of base (e.g., triethylamine, sodium bicarbonate) to maintain a pH of 9-10.

  • Solvent System: A biphasic system (e.g., water/acetone or water/THF) is often used to dissolve both the polar amino acid and the nonpolar (Boc)₂O.[6][7] Inadequate mixing or an incorrect solvent ratio can lead to poor reaction kinetics.

  • Reagent Quality: (Boc)₂O can degrade over time, especially if exposed to moisture. Use a fresh, high-quality reagent for best results.

Q2: Can I use other protecting groups?

A2: Yes, other protecting groups like Carbobenzyloxy (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the Boc group is generally preferred for this specific synthesis because its acid-labile nature allows for a one-step deprotection and salt formation using HCl.[4] Cbz groups require hydrogenolysis, and Fmoc groups are base-labile, which would add complexity to the synthesis.[8]

Optimized Protocol: Boc-Protection of L-tert-Leucine

This protocol is adapted from standard procedures for N-Boc protection of amino acids.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve L-tert-leucine (1.0 equivalent) in a 2:1 mixture of acetone and water.

  • Basification: Cool the mixture to 0 °C in an ice bath. Add triethylamine (Et₃N, 1.5 equivalents) dropwise while stirring.[6]

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Workup:

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous layer with a nonpolar solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

    • Extract the product, Boc-L-tert-leucine, into ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product, typically as a white solid.

ParameterConditionRationale / Notes
Solvent Acetone/Water (2:1)Effective at dissolving both the amino acid and (Boc)₂O.[6]
Base Triethylamine (Et₃N)Organic base, easy to remove during workup.[6]
Temperature 0 °C to Room Temp.Controls the initial exothermic reaction.
Reaction Time 4-12 hoursMonitor by TLC for completion.
Expected Yield >90%High yields are typical for this reaction.[6]
Part 2: Amide Formation from Boc-L-tert-Leucine

This is the most challenging step, where the risk of racemization is highest. The strategy involves activating the carboxylic acid to make it susceptible to nucleophilic attack by ammonia.

Frequently Asked Questions & Troubleshooting

Q1: My amidation reaction is not going to completion. What can I do?

A1: Incomplete conversion is often due to inefficient carboxyl activation or issues with the ammonia source.

  • Choice of Coupling Reagent: For sterically hindered amino acids like L-tert-leucine, more potent coupling agents may be required. While standard carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) can work, peptide coupling reagents like HATU or HBTU are often more effective, albeit more expensive.[9]

  • Activation Additives: Always use an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure with carbodiimides.[9][10] These additives form an active ester intermediate that is more reactive and, critically, suppresses racemization.[9]

  • Ammonia Source: Using gaseous ammonia can be cumbersome. A common alternative is to use ammonium chloride (NH₄Cl) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to generate ammonia in situ.

Q2: I am observing significant racemization in my final product. How can I prevent this?

A2: Racemization occurs via the formation of a 5(4H)-oxazolone intermediate, which has an acidic proton that can be easily abstracted.

  • Use Racemization Suppressants: As mentioned, additives like HOBt are essential. They intercept the initial O-acylisourea intermediate from the carbodiimide reaction before it can cyclize to the oxazolone.[9][11]

  • Control Temperature: Run the reaction at a low temperature (starting at 0 °C) to minimize the rate of oxazolone formation.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA. Stronger, less hindered bases can promote racemization by abstracting the alpha-proton.

G cluster_0 Mechanism of Amide Formation with DCC/HOBt A Boc-AA-COOH Carboxylic Acid C O-Acylisourea Highly Reactive Intermediate A->C + B DCC Carbodiimide B->C E Boc-AA-OBt Active Ester C->E + F DCU Byproduct (insoluble) C->F I Oxazolone Racemization Pathway C->I Side Reaction (No HOBt) D HOBt D->E H Boc-AA-CONH₂ Desired Amide E->H + G Ammonia (NH₃) G->H

Caption: Role of HOBt in suppressing racemization.

Optimized Protocol: Amidation of Boc-L-tert-Leucine

This protocol uses a standard carbodiimide/additive approach for cost-effectiveness and reliability.[9][11]

  • Reaction Setup: Dissolve Boc-L-tert-leucine (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Carbodiimide Addition: Add a solution of DCC (1.1 eq) in the same solvent dropwise to the mixture. Stir for 30 minutes at 0 °C to form the active ester.

  • Ammonia Source: In a separate flask, suspend ammonium chloride (NH₄Cl, 1.5 eq) in DCM and add DIPEA (1.6 eq). Stir for 15 minutes.

  • Coupling: Add the ammonia/DIPEA slurry to the reaction mixture containing the active ester.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor by TLC.

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[3]

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amide.

ParameterConditionRationale / Notes
Coupling System DCC / HOBtCost-effective and efficient at suppressing racemization.[9][11]
Solvent Anhydrous DCM or DMFMust be anhydrous to prevent hydrolysis of intermediates.
Base DIPEANon-nucleophilic, minimizes side reactions.
Temperature 0 °C to Room Temp.Critical for minimizing racemization.
Byproduct Dicyclohexylurea (DCU)Largely insoluble in DCM, removed by filtration.[3]
Expected Yield 70-85%Yields can vary based on purity of starting materials.
Part 3: Boc Deprotection and Salt Formation

This final step removes the Boc group and isolates the product as a stable, crystalline hydrochloride salt. The mechanism involves protonation of the carbamate followed by the elimination of isobutylene and carbon dioxide.[4][12]

Frequently Asked Questions & Troubleshooting

Q1: My Boc deprotection is slow or incomplete.

A1: This usually points to insufficient acid strength or concentration. While weaker acids can work, a strong acid is typically required for a clean and rapid reaction. A 4M solution of HCl in 1,4-dioxane is the standard reagent and is highly effective.[13] Trifluoroacetic acid (TFA) in DCM is another common choice, but can be harsher and requires subsequent conversion to the HCl salt.[4]

Q2: I am observing a significant amount of an impurity that I suspect is a t-butylated byproduct. How do I avoid this?

A2: The deprotection reaction generates a tert-butyl cation (t-Bu⁺), which is a potent electrophile.[4][7] If your substrate or product has other nucleophilic sites (e.g., indole rings in tryptophan, thiols in cysteine), this cation can cause unwanted alkylation. While not an issue for this specific molecule, it's a critical consideration in peptide chemistry. The solution is to add a "scavenger" like triethylsilane (TES) or anisole to the reaction mixture, which will trap the t-Bu⁺ cation.[4]

Q3: How do I ensure I get a clean, crystalline hydrochloride salt?

A3: The key is to use an anhydrous solvent system and the correct stoichiometry of HCl.

  • Anhydrous Conditions: Using a reagent like 4M HCl in dioxane ensures an anhydrous environment, preventing the product from becoming oily or difficult to crystallize.

  • Precipitation: After the reaction is complete, the product hydrochloride salt often precipitates directly from the reaction mixture or upon addition of a less polar co-solvent like diethyl ether. This allows for simple isolation by filtration.

Optimized Protocol: Deprotection and Salt Formation
  • Reaction Setup: Dissolve the crude Boc-(S)-2-Amino-3,3-dimethylbutanamide from the previous step in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Acidification: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (2-3 equivalents) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. You should observe gas evolution (CO₂). Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: If a precipitate forms, continue stirring for another 30 minutes. Add diethyl ether to complete the precipitation if necessary.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual solvent.

  • Drying: Dry the white solid under vacuum to obtain the final this compound.

Part 4: Purification and Quality Control

Final confirmation of purity, identity, and stereochemical integrity is essential, especially for applications in drug development.

Frequently Asked Questions

Q1: What is the best method to purify the final product?

A1: The final hydrochloride salt is typically a crystalline solid with good purity after filtration. If further purification is needed, recrystallization from a solvent system like methanol/diethyl ether or ethanol/ethyl acetate is usually effective.

Q2: How do I confirm the structure and purity of my compound?

A2: A combination of spectroscopic and chromatographic techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of solvent or organic impurities.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the primary amide (C=O stretch around 1650-1680 cm⁻¹) and the ammonium salt (N-H stretches).[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

  • HPLC: A standard reverse-phase HPLC method can be used to determine chemical purity.[14]

Q3: How do I determine the enantiomeric purity (or enantiomeric excess, e.e.)?

A3: This is the most critical quality control step. You cannot determine enantiomeric purity from standard HPLC or NMR. A specialized chiral method is required.

  • Chiral HPLC: This is the gold standard.[15][16] The sample is run on a High-Performance Liquid Chromatography system equipped with a Chiral Stationary Phase (CSP).[17] Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for separating enantiomers of amino acid derivatives.[17] The two enantiomers will have different retention times, allowing for their quantification.

  • Chiral GC: After appropriate derivatization, Gas Chromatography on a chiral column can also be used.

Analysis TechniquePurposeTypical Parameters / Expected Results
¹H NMR Structural ConfirmationSignals corresponding to the tert-butyl group (~1.0 ppm), the alpha-proton, and the amide/amine protons.
Reverse-Phase HPLC Chemical PurityC18 column, mobile phase of Acetonitrile/Water with TFA. Purity should be >98%.[14]
Chiral HPLC Enantiomeric Purity (e.e.)Polysaccharide-based column. Baseline separation of (S) and (R) enantiomers. e.e. should be >99%.[17][18]
IR Spectroscopy Functional Group IDC=O stretch ~1660 cm⁻¹, N-H stretches ~3000-3400 cm⁻¹.[14]
References
  • Smolecule. (2023, August 16). 2-Amino-3,3-dimethylbutanamide hydrochloride.
  • Benchchem. Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis.
  • Zhejiang University of Technology. (2013, January 16). Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • ResearchGate.
  • Benchchem. Technical Support Center: Scaling Up Chiral Amino Acid Synthesis.
  • National Institutes of Health (NIH).
  • ACG Publications. (2021, September 19).
  • MedChemExpress. N-Boc-L-tert-Leucine.
  • National Institutes of Health (NIH).
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress.
  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • ResearchGate. (2025, August 5). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Hebei Boz Chemical Co., Ltd. (2023, July 4). BOC deprotection.
  • Google Patents. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • New Drug Approvals. (2015, April 5). (S)-2-amino-butanamide hydrochloride……….
  • ResearchGate. (2025, August 7).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ACS Publications. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters.
  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
  • Google Patents. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Google Patents.
  • RSC Publishing. (2015, February 27).
  • Organic Chemistry Portal.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Benchchem. Technical Support Center: Optimization of Reaction Conditions for 2-Amino-4-tert-butyl-3-furonitrile.
  • MDPI. (2021, March 25).
  • Chemistry World. (2018, December 7). Double umpolung approach to amino amide synthesis.
  • MedchemExpress.com. (S)-2-Amino-3,3-dimethylbutanoic acid.
  • ECHEMI.
  • PubMed. (2016, April 29). Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • WVU School of Medicine.
  • PubMed. (2020, December 15). Cyclic tailor-made amino acids in the design of modern pharmaceuticals.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Genesis Drug Discovery & Development.

Sources

Common side products in the synthesis of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this critical chiral building block. As an intermediate in the synthesis of pharmaceuticals like Boceprevir, ensuring its chemical and stereochemical purity is paramount.[1][2][3] This document provides in-depth, experience-driven insights to help you navigate the challenges of its synthesis and identify common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary synthetic strategies for preparing this compound:

  • Amide Coupling: This is the most prevalent method, starting from N-protected (S)-2-amino-3,3-dimethylbutanoic acid (N-Boc-L-tert-leucine) and coupling it with an ammonia source, followed by deprotection. The choice of coupling reagent is critical to the success of this route.

  • Nitrile Hydrolysis: This route involves the controlled hydrolysis of (S)-2-amino-3,3-dimethylbutanenitrile. This method can be effective but requires careful control of reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid.[4][5]

Q2: What is the most critical side reaction to monitor during the synthesis?

The most significant and challenging side reaction is racemization (or epimerization), which leads to the formation of the (R)-enantiomer.[6] Given that the biological activity of the final active pharmaceutical ingredient (API) is often stereospecific, controlling the stereochemical purity of this intermediate is of utmost importance. The presence of the (R)-isomer can be difficult to remove in later stages.

Q3: Why is this compound prone to racemization?

The chiral center in (S)-2-amino-3,3-dimethylbutanamide is susceptible to racemization, particularly during the carboxyl group activation step of amide coupling. The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[7] Factors such as the choice of base, coupling reagent, and reaction temperature significantly influence the rate of racemization.[8][9]

Troubleshooting Guide: Common Side Products and Their Mitigation

This section details common side products, their mechanisms of formation, and actionable troubleshooting steps.

Issue 1: Presence of the (R)-enantiomer (Epimerization)
  • Symptom: Chiral HPLC or GC analysis shows a peak corresponding to the (R)-2-Amino-3,3-dimethylbutanamide, leading to a lower than expected enantiomeric excess (ee).

  • Root Cause Analysis: The formation of the (R)-enantiomer is a result of racemization of the chiral center during synthesis, most commonly during the amide coupling step. The sterically hindered nature of the tert-leucine derivative can make it more susceptible to this side reaction.[8]

  • Mechanism of Racemization via Oxazolone Formation:

    • Activation of the N-protected (S)-2-amino-3,3-dimethylbutanoic acid with a coupling reagent.

    • Intramolecular cyclization to form a planar oxazolone intermediate.

    • Base-catalyzed abstraction of the proton at the chiral center, leading to a loss of stereochemistry.

    • Nucleophilic attack by ammonia on the achiral oxazolone, resulting in a mixture of (S) and (R) products.[7]

  • Preventative & Corrective Actions:

    • Coupling Reagent Selection:

      • Recommended: Use phosphonium-based reagents like PyBOP or PyAOP, which are known to cause lower levels of racemization compared to uronium-based reagents.[8]

      • Use with Caution: Uronium-based reagents like HATU and HBTU can be effective but may require more careful optimization of reaction conditions to minimize epimerization.[10][11]

    • Additives: Incorporate additives such as 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[8]

    • Base Selection: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger, more hindered bases like diisopropylethylamine (DIPEA).[8]

    • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of racemization.[8]

    • Reaction Time: Minimize the reaction time to what is necessary for complete conversion to reduce the exposure of the activated intermediate to racemization-promoting conditions.

Parameter Recommendation for Minimizing Racemization Rationale
Coupling Reagent PyBOP, PyAOPLower propensity for racemization.[8]
Additive HOAt, Oxyma PureSuperior suppression of racemization compared to HOBt.[8]
Base NMM, CollidineWeaker bases are less likely to promote oxazolone formation.[8]
Temperature 0 °C to RTReduces the rate of the racemization side reaction.[8]
Issue 2: Guanidinylation of the Product
  • Symptom: Mass spectrometry analysis reveals a byproduct with a mass corresponding to the addition of a guanidinium group to the desired product. This byproduct is an irreversible chain terminator in peptide synthesis.[12][13]

  • Root Cause Analysis: This side reaction is specific to the use of uronium/aminium-based coupling reagents (e.g., HATU, HBTU). These reagents can react directly with the free amine of the newly formed amide if the coupling reaction is slow or if an excess of the coupling reagent is used.[10]

  • Preventative & Corrective Actions:

    • Pre-activation: Activate the N-protected (S)-2-amino-3,3-dimethylbutanoic acid with the coupling reagent before adding the ammonia source. This ensures that the activated species is consumed by the desired reaction rather than reacting with the product.[12]

    • Stoichiometry Control: Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid. Avoid using a large excess.

    • Alternative Reagents: Switch to a phosphonium-based coupling reagent (e.g., PyBOP) which does not cause guanidinylation.[10]

Issue 3: Presence of (S)-2-Amino-3,3-dimethylbutanoic Acid
  • Symptom: The final product is contaminated with the starting carboxylic acid. This is particularly relevant if the synthesis route involves nitrile hydrolysis.

  • Root Cause Analysis:

    • Incomplete Coupling: In the amide coupling route, incomplete reaction will leave unreacted starting material.

    • Over-hydrolysis of Nitrile: In the nitrile hydrolysis route, harsh acidic or basic conditions can lead to the hydrolysis of the desired amide product to the carboxylic acid.[5][14][15] The hydrolysis of nitriles proceeds through an amide intermediate, which can be difficult to isolate under harsh conditions.[15]

  • Preventative & Corrective Actions:

    • For Amide Coupling:

      • Ensure complete activation and coupling by monitoring the reaction by TLC or LC-MS.

      • Consider a second coupling step if the reaction is incomplete.[8]

    • For Nitrile Hydrolysis:

      • Use milder, controlled hydrolysis conditions. For example, using a mixture of TFA-H2SO4 or performing the reaction at a controlled pH (around 7-8) can favor the formation of the amide.[4]

      • Carefully control the reaction temperature and time to prevent over-hydrolysis.

Issue 4: Residual Starting Nitrile
  • Symptom: Presence of (S)-2-amino-3,3-dimethylbutanenitrile in the final product when using the nitrile hydrolysis route.

  • Root Cause Analysis: Incomplete hydrolysis of the starting nitrile. The reaction may be slow under the chosen conditions.

  • Preventative & Corrective Actions:

    • Optimize Reaction Conditions: Increase the reaction time or temperature cautiously, while monitoring for the formation of the carboxylic acid byproduct.

    • Catalyst Choice: Ensure the chosen acid or base catalyst is active and used in the appropriate concentration.

Visualizing Troubleshooting Workflows

The following diagrams illustrate the decision-making process for troubleshooting common side products.

Racemization_Troubleshooting cluster_uronium Uronium Reagent Path cluster_phosphonium Phosphonium Reagent Path start High (R)-enantiomer content detected q1 Which coupling reagent was used? start->q1 uronium Uronium (HATU, HBTU) q1->uronium Uronium phosphonium Phosphonium (PyBOP, PyAOP) q1->phosphonium Phosphonium q2 Was a strong base (DIPEA) used? uronium->q2 q4 Was an additive used? phosphonium->q4 yes_base Yes q2->yes_base no_base No q2->no_base action1 Switch to a weaker base (NMM, Collidine) yes_base->action1 q3 Was the reaction run at elevated temperature? no_base->q3 yes_temp Yes q3->yes_temp no_temp No q3->no_temp action2 Lower reaction temperature to 0°C yes_temp->action2 action3 Consider switching to a phosphonium reagent no_temp->action3 yes_additive Yes q4->yes_additive no_additive No q4->no_additive action5 Review base and temperature as per Uronium path yes_additive->action5 action4 Add HOAt or Oxyma Pure no_additive->action4 Impurity_Formation_Pathways cluster_coupling Amide Coupling Route cluster_nitrile Nitrile Hydrolysis Route start_acid N-Protected (S)-tert-leucine activated_acid Activated Acid Intermediate start_acid->activated_acid Coupling Reagent product (S)-Product activated_acid->product Ammonia racemized_product (R)-Product (Side Product) activated_acid->racemized_product Racemization guanidinylated_product Guanidinylated Product (Side Product) product->guanidinylated_product Excess Uronium Reagent start_nitrile (S)-tert-leucinenitrile amide_product (S)-Product start_nitrile->amide_product Controlled Hydrolysis acid_byproduct Carboxylic Acid (Side Product) amide_product->acid_byproduct Over-hydrolysis

Caption: Formation pathways for common side products.

References

  • Baldwin, O. W. M., Conrad-Marut, L. H., Beutner, G. L., & Vosburg, D. A. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(11), 1504-1507. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • American Chemical Society. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Retrieved from [Link]

  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Kar, A., Smith, N. D., & Organ, M. G. (2016). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Retrieved from [Link]

  • OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Boceprevir-impurities. Retrieved from [Link]

  • Singh, U., & Bharate, S. B. (2019). Amide Bond Activation of Biological Molecules. PMC. Retrieved from [Link]

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50949-50953. [Link]

  • Google Patents. (2013). CN103435532A - Synthetic method of boceprevir intermediate.
  • PubMed. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • PubChemLite. (n.d.). (2s)-2-amino-3,3-dimethylbutanamide hydrochloride (C6H14N2O). Retrieved from [Link]

  • Google Patents. (2012). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis. Retrieved from [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Boceprevir. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2019). Profiling of synthesis‐related impurities of the synthetic cannabinoid Cumyl‐5F‐PINACA in seized samples of e‐liquids via multivariate analysis of UHPLC/MS n data. Retrieved from [Link]

  • PubMed. (2011). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Retrieved from [Link]

  • DiVA portal. (2020). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Retrieved from [Link]

  • Google Patents. (2017). US9598353B2 - Process for the racemization of α-amino acids.
  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from [Link]

  • PubChem. (n.d.). Butanamide, 2-amino-3,3-dimethyl-. Retrieved from [Link]

  • PubMed. (2020). Profiling of synthesis-related impurities of the synthetic cannabinoid Cumyl-5F-PINACA in seized samples of e-liquids via multivariate analysis of UHPLC-MSn data. Retrieved from [Link]

  • MDPI. (2024). The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Sources

Preventing degradation of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Introduction

This compound is a chiral building block and an important intermediate in pharmaceutical synthesis. As a derivative of tert-leucine, its structural integrity in solution is paramount for achieving desired reaction outcomes and ensuring the purity of final active pharmaceutical ingredients (APIs). The primary challenge in handling this compound in solution is preventing the degradation of its amide functional group. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers maintain the stability and purity of this reagent in their experiments.

Troubleshooting Guide: Degradation in Solution

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid loss of compound purity observed via HPLC/LC-MS.
  • Question: I prepared an aqueous solution of this compound, and subsequent HPLC analysis shows a significant new peak corresponding to (S)-2-Amino-3,3-dimethylbutanoic acid. What is happening and how can I prevent it?

  • Answer:

    • Potential Cause: Amide Hydrolysis. The primary degradation pathway for this compound is the hydrolysis of the amide bond, which breaks the C-N bond to yield the corresponding carboxylic acid and an ammonium ion.[1][2] This reaction is catalyzed by both acidic and basic conditions and is accelerated by elevated temperatures.[3][4] Although amides are generally stable in plain water, the presence of even mild acid or base can significantly increase the rate of hydrolysis.[2]

      • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1][5]

      • Base-Catalyzed Hydrolysis: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond.[1][6] This pathway is typically faster than acid-catalyzed hydrolysis.

    • Recommended Solutions:

      • pH Control (Most Critical): Prepare your solutions in a buffered system maintained between pH 6.0 and 7.5 . Amide hydrolysis is generally slowest in the neutral to slightly acidic pH range.[3] Avoid unbuffered water, as its pH can be easily influenced by dissolved CO₂ (making it slightly acidic) or trace contaminants. A phosphate or citrate buffer is a suitable choice.

      • Temperature Control: Prepare and store your solutions at reduced temperatures. If the solution will be used within 24-48 hours, store it at 2-8°C. For long-term storage, aliquot the solution into single-use vials and store at -20°C or below. Avoid repeated freeze-thaw cycles.

      • Solvent Choice: If your experimental design allows, consider preparing a concentrated stock solution in a non-aqueous, aprotic solvent like anhydrous DMSO. This minimizes the presence of water, the key reactant in hydrolysis. You can then dilute this stock into your aqueous medium immediately before use.

Issue 2: The pH of my unbuffered aqueous solution drifts over time.
  • Question: I dissolved the compound in deionized water. After 24 hours, the pH of the solution has decreased. Why?

  • Answer:

    • Potential Cause: Hydrolysis Product Formation. As the amide group hydrolyzes, it forms (S)-2-Amino-3,3-dimethylbutanoic acid and ammonia (which becomes the ammonium ion, NH₄⁺, in solution).[4] The carboxylic acid product is acidic and will lower the pH of an unbuffered solution. This drop in pH can then accelerate further degradation via the acid-catalyzed pathway, creating a feedback loop of instability.

    • Recommended Solutions:

      • Use Buffered Solutions: This is the most effective way to prevent pH drift. A buffer with sufficient capacity will neutralize the acidic degradation product as it forms, maintaining a stable pH environment.

      • Prepare Fresh Solutions: If using a buffer is not possible, prepare only the amount of solution needed for immediate use. Do not store unbuffered aqueous solutions.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH range for storing an aqueous solution of this compound?

    • A1: The optimal pH range for stability is between 6.0 and 7.5 . Within this window, the rates of both acid- and base-catalyzed hydrolysis are minimized.[3]

  • Q2: Which solvents are recommended for stock solutions?

    • A2: For long-term stability, anhydrous DMSO is an excellent choice as it is aprotic and minimizes the risk of hydrolysis. For aqueous applications, use a buffer within the recommended pH 6.0-7.5 range. The compound is also reported to have slight solubility in methanol.[7]

  • Q3: How should I store the solid compound?

    • A3: The solid hydrochloride salt is generally stable. Store it in a tightly sealed container in a cool, dry place, protected from moisture. Some related compounds are known to be hygroscopic (absorb moisture from the air), which could potentially lead to solid-state degradation over time.[7]

  • Q4: Are there any incompatible reagents I should be aware of?

    • A4: Avoid strong acids and strong bases, as they will catalyze rapid hydrolysis.[1][4] Also, be cautious with strong oxidizing agents, which could potentially react with the primary amine group.[5]

  • Q5: How can I monitor the stability of my solution?

    • A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is an effective method.[8] You can monitor the decrease in the peak area of the parent compound and the corresponding increase in the peak area of the carboxylic acid degradation product over time. See the protocol below for a starting method.

Data Summary & Recommended Conditions

ParameterRecommendationRationale
pH (Aqueous) 6.0 - 7.5Minimizes rates of both acid and base-catalyzed amide hydrolysis.[3]
Solvent Short-Term (<48h): Buffered aqueous solution.Long-Term (>48h): Anhydrous DMSO.Water is required for hydrolysis; aprotic solvents prevent this pathway.
Temperature Working Solution: 2-8°CStock Solution: -20°C or below (aliquoted)Reduces the rate of chemical degradation as per Arrhenius kinetics.
Container Tightly sealed, low-protein binding vials.Prevents contamination and pH changes from atmospheric CO₂.

Visual Guides & Workflows

Amide Hydrolysis Degradation Pathway

The primary degradation route is hydrolysis, which can be catalyzed by acid or base.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_Acid (S)-2-Amino-3,3-dimethylbutanamide Intermediate_Acid Protonated Tetrahedral Intermediate Amide_Acid->Intermediate_Acid + H₂O H3O + H₃O⁺ (Catalyst) H2O_A + H₂O Products_Acid (S)-2-Amino-3,3-dimethylbutanoic Acid + Ammonium (NH₄⁺) Intermediate_Acid->Products_Acid Amide_Base (S)-2-Amino-3,3-dimethylbutanamide Intermediate_Base Anionic Tetrahedral Intermediate Amide_Base->Intermediate_Base + OH⁻ OH + OH⁻ (Catalyst) Products_Base (S)-2-Amino-3,3-dimethylbutanoate + Ammonia (NH₃) Intermediate_Base->Products_Base

Caption: Key degradation pathways for the amide via acid and base catalysis.

Troubleshooting Workflow for Solution Instability

Use this flowchart to diagnose the root cause of observed degradation.

G Start Degradation Observed (e.g., in HPLC) Check_pH Was the solution buffered to pH 6.0-7.5? Start->Check_pH Check_Temp Was the solution stored at ≤8°C? Check_pH->Check_Temp Yes Cause_pH Root Cause: Extreme pH catalyzed hydrolysis. Check_pH->Cause_pH No Check_Solvent Was an unbuffered aqueous solvent used? Check_Temp->Check_Solvent Yes Cause_Temp Root Cause: Elevated temperature accelerated hydrolysis. Check_Temp->Cause_Temp No Cause_Solvent Root Cause: Unbuffered water allowed pH drift and hydrolysis. Check_Solvent->Cause_Solvent Yes Solution Solution: Use a buffered system (pH 6-7.5), store at 2-8°C (short-term) or -20°C (long-term). Consider non-aqueous stock. Check_Solvent->Solution No Cause_pH->Solution Cause_Temp->Solution Cause_Solvent->Solution

Caption: A decision tree to identify the cause of compound degradation.

Experimental Protocols

Protocol 1: Preparation of a Stable Buffered Stock Solution

This protocol describes how to prepare a 10 mM stock solution in a phosphate buffer.

  • Buffer Preparation (0.1 M Sodium Phosphate, pH 7.0):

    • Prepare 0.1 M solutions of sodium phosphate monobasic (NaH₂PO₄) and sodium phosphate dibasic (Na₂HPO₄).

    • In a calibrated beaker, add the 0.1 M NaH₂PO₄ solution and monitor the pH.

    • Slowly titrate with the 0.1 M Na₂HPO₄ solution until the pH meter reads 7.00 ± 0.05.

    • Filter the buffer through a 0.22 µm filter to sterilize and remove particulates.

  • Compound Dissolution:

    • Accurately weigh the required amount of this compound (MW: 166.65 g/mol ) for your target volume and concentration.

      • Example: For 10 mL of a 10 mM solution, weigh 16.67 mg.

    • Quantitatively transfer the solid to a volumetric flask.

    • Add approximately 80% of the final volume of the prepared pH 7.0 phosphate buffer.

    • Gently swirl or sonicate at room temperature until the solid is completely dissolved.

    • Bring the flask to the final volume with the buffer. Mix thoroughly.

  • Storage:

    • For immediate use, keep the solution at 2-8°C.

    • For long-term storage, dispense into single-use polypropylene vials, flash-freeze, and store at -20°C or colder.

Protocol 2: HPLC Method for Stability Monitoring

This method provides a baseline for separating the parent amide from its primary hydrolytic degradant.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    10.0 50
    12.0 95
    14.0 95
    14.1 5

    | 17.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Expected Elution Profile: The carboxylic acid degradant is more polar and will typically elute earlier than the parent amide.

References

  • Smolecule. (2023, August 16). Buy 2-Amino-3,3-dimethylbutanamide hydrochloride | 359844-68-1.
  • Wolfe, N. L. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Allen, C.
  • Benchchem.
  • Clark, J. The Hydrolysis of Amides. Chemguide.
  • Zaworotko, M. J. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • Chemistry Steps.
  • Chemistry LibreTexts. (2024, December 7). 6.12: Chemical Properties of Amides- Hydrolysis.
  • CHAPTER 7 AMINES.
  • ChemicalBook. 2-Amino-3-methylbutanamide hydrochloride CAS#: 93169-29-0.

Sources

Technical Support Center: Purification of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this chiral amino acid amide. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction

This compound, a derivative of tert-leucine, is a valuable chiral building block in pharmaceutical synthesis. Its purification to high chemical and enantiomeric purity is critical for downstream applications, yet it presents several challenges stemming from its polarity, chirality, and potential for side reactions during synthesis. This guide offers practical, experience-driven advice to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield or No Crystallization During Recrystallization

Question: I'm attempting to recrystallize this compound, but I'm experiencing low recovery, or the compound is "oiling out" instead of forming crystals. What are the likely causes and how can I resolve this?

Answer: This is a frequent challenge with polar hydrochloride salts. The primary causes are often related to solvent selection and the presence of impurities.

Causality and Solution:

  • Inappropriate Solvent System: this compound is highly polar and requires a carefully selected solvent or solvent mixture for effective recrystallization. A single solvent may not provide the ideal solubility curve (high solubility at elevated temperatures and low solubility at room temperature).

    • Solution: Employ a mixed-solvent system. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or water) at its boiling point and then slowly add a "bad" or "anti-solvent" (e.g., isopropanol, ethyl acetate, diethyl ether, or hexane) until the solution becomes turbid. Reheat to clarify and then allow for slow cooling.[1]

  • Presence of Impurities: Impurities can act as crystal growth inhibitors or lead to the formation of a less stable, oily phase. Common impurities may include:

    • Unreacted starting materials, such as (S)-2-amino-3,3-dimethylbutanoic acid.

    • The free base form of the product.

    • Salts from reagents used in the synthesis.

    • The undesired (R)-enantiomer.

    • Solution: Pre-purification may be necessary. A simple wash of the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold isopropanol or ethyl acetate) can be effective.[2]

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: Begin by testing the solubility of your crude product in a range of solvents at room temperature and at their boiling points. A good starting point for a mixed-solvent system is Methanol/Isopropanol or Ethanol/Ethyl Acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the "good" solvent (e.g., methanol) and heat to boiling with stirring until the solid is fully dissolved.

  • Addition of Anti-Solvent: While hot, add the "bad" solvent (e.g., isopropanol) dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator for several hours.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Issue 2: Poor Enantiomeric Purity

Question: My final product shows the presence of the undesired (R)-enantiomer. How can I improve the enantiomeric excess (e.e.)?

Answer: Contamination with the opposite enantiomer is a common problem in chiral synthesis and purification. The resolution of enantiomers can be achieved through several methods, with diastereomeric salt formation being a classical and effective technique.[3]

Causality and Solution:

  • Incomplete Chiral Resolution: If your synthesis involves a chiral resolution step, it may not have gone to completion. The choice of resolving agent and crystallization solvent is critical for achieving high diastereomeric and subsequent enantiomeric purity.[4]

    • Solution: Re-subject the material to a chiral resolution process. This involves reacting the free amine of (S)-2-Amino-3,3-dimethylbutanamide with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts.[3] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

  • Racemization: Although less common for this specific structure under standard purification conditions, some amino acid derivatives can be susceptible to racemization, especially under harsh pH or high-temperature conditions.

    • Solution: Ensure that purification steps are carried out under mild conditions. Avoid prolonged exposure to strong acids or bases and high temperatures.

Workflow for Improving Enantiomeric Purity:

Sources

Addressing poor enantioselectivity with (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Poor Enantioselectivity

Welcome to the Technical Support Center for (S)-2-Amino-3,3-dimethylbutanamide hydrochloride. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting strategies and frequently asked questions to help you address challenges with enantioselectivity in your asymmetric synthesis projects. We aim to combine technical accuracy with practical, field-tested insights to ensure your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound and related chiral auxiliaries.

Q1: What is this compound and what are its primary applications?

This compound, derived from L-tert-leucine, is a chiral building block and auxiliary used in asymmetric synthesis.[1] Its bulky and rigid tert-butyl group provides a well-defined steric environment, making it effective for inducing chirality in a variety of chemical transformations.[1] It is particularly valuable in the synthesis of enantiomerically pure compounds, which is a critical aspect of drug development as the biological activity of a drug often resides in a single enantiomer.[2]

Q2: How does a chiral auxiliary like this compound induce enantioselectivity?

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate.[3] The auxiliary's inherent chirality directs the approach of a reagent to one of the two faces of the substrate, leading to the preferential formation of one enantiomer over the other. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Q3: What are the initial signs of a problem with enantioselectivity in my reaction?

The most direct indicator is a low enantiomeric excess (ee) value, as determined by analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4] Inconsistent ee values across different batches of the same reaction are also a red flag.

Q4: Is the hydrochloride salt form of the aminobutanamide important?

Yes, the hydrochloride salt form can influence the compound's stability, solubility, and handling characteristics. In some cases, the free base may be required for a reaction, necessitating a neutralization step prior to use. It is crucial to consult the specific protocol for your reaction to determine the appropriate form of the reagent.

II. Troubleshooting Guide for Poor Enantioselectivity

This in-depth guide is structured to help you diagnose and resolve common issues leading to poor enantioselectivity in your experiments.

Problem 1: Consistently Low Enantiomeric Excess (ee)

Low ee is a frequent challenge in asymmetric synthesis and can originate from several factors.

The purity and integrity of all reaction components are paramount for achieving high enantioselectivity.

  • Purity of the Chiral Auxiliary: Impurities in the this compound can interfere with the formation of the desired chiral environment.

  • Catalyst Integrity: If a metal catalyst is used in conjunction with the chiral amide, its activity and purity are critical. Many catalysts are sensitive to air and moisture, and degradation can lead to a loss of selectivity.[4]

  • Substrate Purity: Impurities in the starting material, especially acidic or basic contaminants, can react with the catalyst or auxiliary, leading to a non-selective background reaction.[5]

Solutions & Protocols:

  • Reagent Verification:

    • Always use high-purity this compound from a reputable supplier.

    • If you suspect impurities, consider purification by recrystallization.

    • Ensure the purity of your substrate through techniques like distillation or chromatography before use.

  • Catalyst Handling:

    • When using air- or moisture-sensitive catalysts, employ stringent inert atmosphere techniques (e.g., Schlenk line or glovebox).[4]

    • Use freshly opened bottles of catalysts or ligands whenever possible, as prolonged storage can lead to degradation.[4]

Experimental Protocol: Standard Procedure for Setting up an Air-Sensitive Reaction

  • Glassware Preparation: Flame-dry all glassware under vacuum and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the chiral auxiliary and catalyst to the reaction flask under a positive pressure of inert gas.

  • Solvent Transfer: Add anhydrous solvent via cannula or a dry syringe.

  • Temperature Control: Cool the reaction mixture to the desired temperature before adding the substrate.

  • Substrate Addition: Add the substrate solution dropwise to maintain the reaction temperature and concentration.

Asymmetric reactions are often highly sensitive to changes in the reaction environment.

  • Temperature: Temperature can have a profound effect on enantioselectivity. Lower temperatures generally favor the transition state leading to the major enantiomer, thus increasing the ee.[6] Conversely, higher temperatures can provide enough energy to overcome the activation energy difference between the two diastereomeric transition states, resulting in lower selectivity.[7]

  • Solvent: The choice of solvent is critical as it can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[4] Solvent polarity and its ability to coordinate with the catalyst or reagents play a significant role.

  • Concentration and Catalyst Loading: Insufficient catalyst loading can allow a non-catalyzed, non-selective background reaction to compete, thereby reducing the overall ee.[4] Reaction concentration can also affect aggregation states of the catalyst or reagents, impacting selectivity.

Solutions & Optimization Strategies:

  • Temperature Screening:

    • Run the reaction at a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to determine the optimal condition for enantioselectivity.

  • Solvent Screening:

    • Test a variety of anhydrous solvents with different polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Hexanes).

  • Concentration and Loading Optimization:

    • Systematically vary the catalyst loading to find the minimum amount required for high selectivity and efficient conversion.

    • Investigate the effect of substrate concentration on the reaction outcome.

Table 1: Influence of Reaction Parameters on Enantioselectivity

ParameterGeneral Trend for Higher EnantioselectivityKey Considerations
Temperature Lower temperatures often improve ee[6]May significantly slow down the reaction rate.
Solvent Apolar, non-coordinating solvents are often preferredSolubility of reagents and catalyst must be considered.
Catalyst Loading Higher loading can suppress background reactions[4]Balances cost and suppression of non-selective pathways.
Concentration Can influence aggregation and catalyst activityRequires empirical optimization for each specific reaction.

Workflow for Optimizing Enantioselectivity

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Low ee cluster_2 Optimization & Validation start Standard Protocol check_ee Analyze Enantiomeric Excess (ee) start->check_ee low_ee Is ee < 90%? check_ee->low_ee reagent_purity Verify Reagent & Substrate Purity low_ee->reagent_purity Yes success High Enantioselectivity Achieved low_ee->success No temp_screen Screen Reaction Temperature (-78°C to RT) reagent_purity->temp_screen solvent_screen Screen Solvents (Toluene, DCM, THF) temp_screen->solvent_screen loading_screen Optimize Catalyst Loading solvent_screen->loading_screen optimized_protocol Develop Optimized Protocol loading_screen->optimized_protocol validate Validate on Larger Scale optimized_protocol->validate validate->success G cluster_purity Reagent & Catalyst Purity cluster_conditions Reaction Conditions cluster_technique Experimental Technique start Poor Enantioselectivity Observed purity_check Are all reagents and substrates of high purity? start->purity_check purify Purify reagents/substrate. Use fresh catalyst. purity_check->purify No temp_check Is the temperature optimized? purity_check->temp_check Yes temp_opt Screen lower temperatures (e.g., -20°C, -78°C). temp_check->temp_opt No solvent_check Is the solvent optimal? temp_check->solvent_check Yes solvent_opt Screen a range of anhydrous solvents. solvent_check->solvent_opt No loading_check Is catalyst loading sufficient? solvent_check->loading_check Yes loading_opt Increase catalyst loading. loading_check->loading_opt No inert_check Are inert atmosphere techniques rigorous? loading_check->inert_check Yes improve_inert Flame-dry glassware. Use anhydrous solvents. inert_check->improve_inert No

Caption: A step-by-step decision tree for diagnosing enantioselectivity issues.

III. Concluding Remarks

Achieving high enantioselectivity is a multifaceted challenge that requires careful attention to detail at every stage of the experimental process. By systematically evaluating reagent purity, reaction conditions, and experimental technique, researchers can effectively troubleshoot and optimize their asymmetric transformations. This guide provides a framework for this process, empowering you to overcome common obstacles and achieve your synthetic goals. For further assistance, please do not hesitate to contact our technical support team.

IV. References

  • BenchChem. (n.d.). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with 2-Phenylbutanal. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for the asymmetric synthesis using (-)-Isopulegol. Retrieved from

  • Soares, J. A. R., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. doi: 10.1002/chir.23103. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • MDPI. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of L-tert-leucine by LeuDH coupling with GDH. Retrieved from [Link]

  • ResearchGate. (2016). Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Asymmetric Catalysis: The Role of Chiral Ligands. Retrieved from [Link]

Sources

Technical Support Center: Purification of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process. Each answer provides a causal explanation and a detailed protocol to resolve the issue.

Question 1: My isolated product has a low or broad melting point, and the NMR spectrum shows multiple sets of peaks. What is the likely cause and how do I resolve it?

Answer:

A low or broad melting point, coupled with a complex NMR spectrum, strongly indicates the presence of significant impurities. Given that this compound is typically synthesized from (S)-2-amino-3,3-dimethylbutanoic acid and hydrochloric acid, the most common impurities are unreacted starting materials, residual solvents, or by-products from the synthesis.[1][2]

The most effective first-line purification strategy for crystalline solids like this is recrystallization. The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a chosen solvent system at varying temperatures.[3] Since your target compound is a hydrochloride salt, it is significantly more polar than its corresponding free base and will require a polar solvent system.[4]

Workflow for Purity Assessment and Recrystallization

cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Strategy cluster_final Final Validation Impure_Product Impure Product (Low/Broad MP, Complex NMR) Analyze Characterize Impurities (TLC, HPLC, NMR) Impure_Product->Analyze Solvent_Screen Solvent Screening for Recrystallization Analyze->Solvent_Screen Identify impurity polarity Recrystallize Perform Recrystallization Solvent_Screen->Recrystallize Optimal solvent found Isolate Isolate & Dry Crystals Recrystallize->Isolate Final_Analysis Verify Purity (MP, HPLC, NMR) Isolate->Final_Analysis Final_Analysis->Recrystallize Impurity Remains Pure_Product Pure Product Final_Analysis->Pure_Product Purity Confirmed Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Is_Crystalline Does it crystallize from a solvent screen? Is_Solid->Is_Crystalline Yes Chromatography Secondary Method: Column Chromatography (Reversed-Phase) Is_Solid->Chromatography No (Oil/Amorphous) Recrystallize Primary Method: Recrystallization Is_Crystalline->Recrystallize Yes Is_Crystalline->Chromatography No Final_Product Pure Product Recrystallize->Final_Product Chromatography->Final_Product

Sources

Technical Support Center: Scaling Up the Synthesis of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride, a key intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale this synthesis from the bench to pilot plant or manufacturing scale. We will address common challenges and frequently asked questions, providing insights grounded in chemical principles and process experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most robust and widely adopted route for scalable synthesis starts from L-tert-Leucine. It is a three-step process that is generally high-yielding and uses readily available reagents. The typical sequence involves:

  • N-Protection: The amine group of L-tert-Leucine is protected, most commonly with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate ((Boc)₂O).[1] This step is crucial to prevent side reactions, such as polymerization, during the subsequent amidation.

  • Amidation: The carboxylic acid of N-Boc-L-tert-leucine is converted into the primary amide. This is the most critical step for yield and purity and can be achieved through various methods, such as conversion to an acid chloride followed by reaction with ammonia, or by using peptide coupling agents.

  • Deprotection & Salt Formation: The Boc group is removed under acidic conditions, typically using hydrochloric acid (HCl) in a suitable organic solvent like dioxane or methanol, which concurrently forms the desired hydrochloride salt.[2][3]

Q2: Why is the Boc protecting group preferred for this synthesis on a larger scale?

A2: The tert-butyloxycarbonyl (Boc) group is favored for several reasons pertinent to process chemistry:

  • Stability: It is stable to a wide range of reaction conditions, including those used for amidation, preventing premature deprotection.

  • Ease of Introduction: The reaction of L-tert-leucine with (Boc)₂O is typically clean and high-yielding, requiring simple workup procedures.[1]

  • Clean Deprotection: Removal of the Boc group with acid is highly efficient and yields volatile byproducts (isobutylene and CO₂).[4] This simplifies purification, as the byproducts can be easily removed under vacuum, which is a significant advantage at scale.

  • Crystallinity: The N-Boc protected intermediate, N-Boc-L-tert-leucine, is a crystalline solid, which allows for easy purification by recrystallization before the critical amidation step.[5]

Q3: What are the Critical Process Parameters (CPPs) to monitor during scale-up?

A3: For a successful and reproducible scale-up, the following parameters must be strictly controlled:

  • Temperature Control: Especially during Boc-protection (exothermic) and the formation of activated species for amidation (e.g., acid chloride formation), as temperature spikes can lead to impurity generation.

  • Reagent Stoichiometry: Precise control over the equivalents of coupling agents, bases, and HCl is vital to ensure complete reaction and minimize side products.

  • Moisture Control: Anhydrous conditions are critical for the amidation step, particularly if using reactive intermediates like acid chlorides or carbodiimides, to prevent hydrolysis back to the carboxylic acid.

  • Agitation Rate: Proper mixing is essential for maintaining homogeneity in heterogeneous mixtures and ensuring consistent heat transfer, especially in large reactors.

  • Gas Evolution: The deprotection step generates both CO₂ and isobutylene gas.[4] The reactor system must be adequately vented to handle the gas evolution safely without over-pressurization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Amidation Step

Potential Cause Explanation & Validation Recommended Solution
Incomplete Carboxylic Acid Activation If converting N-Boc-L-tert-leucine to an acid chloride (e.g., with SOCl₂ or (COCl)₂), the reaction may be incomplete. This can be checked by taking a small aliquot, quenching it with methanol, and analyzing for the presence of the methyl ester vs. starting acid via HPLC or TLC.Increase the equivalents of the chlorinating agent (e.g., from 1.1 to 1.5 eq.) or extend the reaction time at a controlled temperature (e.g., 25-40°C). Adding a catalytic amount of DMF can accelerate acid chloride formation with oxalyl chloride.[6]
Hydrolysis of Activated Intermediate The activated species (acid chloride, activated ester) is highly sensitive to moisture. The presence of water in solvents, reagents, or the ammonia source will hydrolyze it back to the starting carboxylic acid.Ensure all solvents are rigorously dried (e.g., using molecular sieves). Use a high-purity, anhydrous source of ammonia (e.g., ammonia gas bubbled through the solution or a solution of ammonia in a dry solvent like isopropanol).
Poor Nucleophilicity of Ammonia If using an ammonium salt (e.g., NH₄Cl) with a base, the generation of free ammonia (NH₃) may be inefficient, or the equilibrium may not favor the free base.Use anhydrous ammonia gas directly or a pre-prepared solution of ammonia in a compatible solvent (e.g., 7N NH₃ in MeOH). If using an ammonium salt, ensure a non-nucleophilic base of sufficient strength (e.g., DBU, DBN) is used in appropriate stoichiometry.
Side Reactions with Coupling Agents When using peptide coupling agents like DCC or EDC, side reactions can occur. For example, DCC can lead to the formation of N-acylurea byproducts, which can be difficult to remove.Add an activator like 1-Hydroxybenzotriazole (HOBt).[7] HOBt suppresses side reactions and reduces the risk of racemization, leading to cleaner reactions and higher yields.

Problem 2: Product Fails Purity Specifications (e.g., Impurities in Final HCl Salt)

Potential Cause Explanation & Validation Recommended Solution
Racemization The chiral center (α-carbon) is susceptible to epimerization, especially under harsh basic or high-temperature conditions during the activation/amidation step. Chiral HPLC is required to quantify the enantiomeric excess (e.e.).Maintain low temperatures during the activation step. Use coupling agents known to minimize racemization, such as those used with HOBt or other additives.[7][8] Avoid strong bases where possible.
Residual N-Boc-L-tert-leucinamide Incomplete deprotection will leave the Boc-protected amide in your final product. This can be easily detected by HPLC or ¹H NMR (presence of the large singlet for the Boc group at ~1.45 ppm).Ensure sufficient equivalents of HCl are used (typically a large excess, e.g., 4M HCl in dioxane).[9] Increase reaction time or slightly elevate the temperature (e.g., to 40°C) if the reaction is sluggish. Monitor by TLC/HPLC until the starting material is fully consumed.
Oligomer Formation During the Boc-deprotection, the newly formed free amine could potentially react with any remaining activated starting material if the amidation was not fully quenched, leading to dimer or oligomer formation.Ensure the amidation workup procedure effectively removes or destroys any unreacted activated species before proceeding to the deprotection step. A simple aqueous wash can often achieve this.

Problem 3: Difficulty with Crystallization and Isolation of the Final Product

Potential Cause Explanation & Validation Recommended Solution
Incorrect Solvent System The hydrochloride salt has specific solubility properties. If the solvent is too polar, the product will remain dissolved. If it's too non-polar, it may crash out as an oil.A common and effective method is to perform the deprotection in a solvent like Dioxane, Methanol, or Ethyl Acetate.[2][3] After the reaction, the product can often be precipitated by adding a less polar co-solvent (antisolvent) such as MTBE or heptane.
Presence of Oily Impurities Small amounts of impurities can act as "crystallization inhibitors," preventing the formation of a well-defined crystal lattice and leading to oils or sticky solids.Re-dissolve the crude product in a minimal amount of a polar solvent (e.g., isopropanol) and slowly add a non-polar antisolvent (e.g., heptane) while stirring vigorously to induce crystallization. If purity is low, an upstream purification of the N-Boc intermediate is recommended.
Hygroscopic Nature of the Salt Amine hydrochloride salts can be hygroscopic, absorbing atmospheric moisture, which can make the solid difficult to handle and dry.[10]Conduct the final filtration and drying under a dry nitrogen atmosphere. Use a vacuum oven with a desiccant trap to ensure the final product is completely dry and free-flowing.

Visualized Workflow and Troubleshooting

Overall Synthetic Workflow

The diagram below outlines the standard three-step synthesis, highlighting the key transformations.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection / Salt Formation A L-tert-Leucine B N-Boc-L-tert-leucine A->B (Boc)₂O, Base (e.g., TEA, NaOH) C N-Boc-L-tert-leucinamide B->C 1. Activation (e.g., SOCl₂) 2. NH₃ D (S)-2-Amino-3,3-dimethyl- butanamide hydrochloride C->D HCl in Dioxane or other solvent

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Decision Tree: Low Amidation Yield

This flowchart provides a logical path to diagnose and solve issues related to low yields in the critical amidation step.

Troubleshooting Start Low Yield in Amidation Step CheckActivation Was acid activation confirmed? (e.g., by derivatization for HPLC) Start->CheckActivation CheckMoisture Were anhydrous conditions rigorously maintained? CheckActivation->CheckMoisture Yes IncreaseActivator Solution: Increase equivalents of activating agent or reaction time. CheckActivation->IncreaseActivator No CheckAmmonia What was the ammonia source? CheckMoisture->CheckAmmonia Yes DrySolvents Solution: Ensure all solvents/reagents are rigorously dry. Re-run. CheckMoisture->DrySolvents No ReviewBase Used NH₄Cl + Base CheckAmmonia->ReviewBase UsedGasOrSolution Used NH₃ Gas/Solution CheckAmmonia->UsedGasOrSolution UseAnhydrousAmmonia Solution: Use anhydrous NH₃ gas or a certified anhydrous solution. CheckBaseStrength Solution: Ensure base is strong enough and non-nucleophilic. ReviewBase->CheckBaseStrength YieldOK Yield should improve. UsedGasOrSolution->YieldOK

Caption: Decision tree for troubleshooting low amidation yield.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • ResearchGate. (n.d.). Direct amidations between N-Boc protected β-amino acid and... Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • The University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • ResearchGate. (n.d.). Direct amidations between N-Boc protected β-amino acid and... Retrieved from [Link]

  • ACG Publications. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. Retrieved from [Link]

  • Lanigan, R. M., et al. (2016). Direct amidation of unprotected amino acids using B(OCH₂CF₃)₃. Organic & Biomolecular Chemistry, 14(26), 6259-6263. Retrieved from [Link]

  • ResearchGate. (2015). Rapid and Scalable Synthesis of Innovative Unnatural α, β or γ-Amino Acids Functionalized with Tertiary Amines on their Side-chain. Retrieved from [Link]

  • Ramachandran, P. V. (2024). TiF₄-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Carboxylic Acid‐Catalysed Transamidation of Boc‐Protected Diketopiperazines (Boc‐DKPs) for Peptide Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Scalable DOS-like Strategy to the δ-Amino Acids via Petasis/Cross Metathesis Reactions Sequence. Retrieved from [Link]

  • Gangula, S., et al. (2014). Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Chemistry & Biology Interface, 4(1), 58-65. Retrieved from [Link]

  • ResearchGate. (2020). Study of the impact of amino acids hydrochloride forms on the formation of biomimetic composites in the presence of nanocrystalline hydroxyapatite. Retrieved from [Link]

  • MDPI. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]

  • DiVA portal. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the bedrock of a reliable drug product is the robustness of its analytical methods. For chiral molecules such as (S)-2-Amino-3,3-dimethylbutanamide hydrochloride, a critical intermediate or active pharmaceutical ingredient (API), the ability to accurately and precisely quantify the desired enantiomer and separate it from its counterpart is not merely a quality control metric; it is a fundamental requirement for ensuring safety and efficacy. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for this compound, alongside a comparative analysis with alternative analytical techniques. The content herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), offering a framework for researchers, scientists, and drug development professionals.[1][2][3][4][5][6]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[7][8] For a chiral compound, this means the method must be unequivocally proven to be specific for the (S)-enantiomer, accurate in its quantification, and precise over repeated analyses. This process ensures the generation of reliable data, which is paramount for regulatory submissions and for guaranteeing the quality of the final drug product.[9][10][11]

The Chosen Analytical Approach: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power.[12] For chiral separations, HPLC with a chiral stationary phase (CSP) is often the method of choice.[13][14] The underlying principle of chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation.

A Proposed HPLC Method for this compound

Based on the chemical nature of the analyte (a polar, chiral amino acid amide), a normal-phase chiral HPLC method is proposed.

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column Chiral Stationary Phase (e.g., polysaccharide-based like amylose or cellulose derivatives)Polysaccharide-based CSPs are known for their broad enantioselectivity for a wide range of chiral compounds, including those with primary amine groups.[15]
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v)A non-polar primary solvent (hexane) with a polar modifier (ethanol) is typical for normal-phase chromatography. The addition of a small amount of an acidic modifier like TFA can improve peak shape and resolution for basic analytes by minimizing tailing.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC that provides a good balance between analysis time and separation efficiency.
Column Temperature 25°CMaintaining a constant temperature is crucial for reproducible retention times and selectivity.
Detection UV at 210 nmThe amide and amino functionalities of the analyte are expected to have UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

A Comparative Overview of Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the analysis of chiral amino acid derivatives. The choice of method often depends on factors such as the complexity of the sample matrix, required sensitivity, and available instrumentation.

Table 2: Comparison of Analytical Techniques for Chiral Analysis

TechniquePrincipleAdvantages for (S)-2-Amino-3,3-dimethylbutanamide HClDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High resolution and sensitivity, especially when coupled with a mass spectrometer (MS).[16]Requires derivatization to increase the volatility of the polar amino acid amide, which adds a step to the sample preparation and can introduce variability.[17][18]
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.[19][20]High efficiency, short analysis times, and minimal sample consumption.[21] Chiral selectors can be added to the background electrolyte, offering flexibility.[22]Can be less robust than HPLC for routine quality control. Sensitivity can be lower with UV detection compared to HPLC.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.[23]Faster separations and lower solvent consumption compared to HPLC.[24][25][26] Often provides complementary selectivity to HPLC for chiral separations.[27]Requires specialized instrumentation. Method development can be more complex than for HPLC.

A Rigorous Validation Protocol for the HPLC Method

The validation of the proposed HPLC method will be conducted in accordance with ICH Q2(R2) guidelines.[5][6] The following performance characteristics will be evaluated:

Experimental Workflow for HPLC Method Validation

Caption: Workflow for the validation of the HPLC method.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer, impurities, and degradation products.

Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a sample of the (R)-enantiomer.

  • Analyze a sample of the (S)-enantiomer reference standard.

  • Analyze a sample containing a mixture of the (S)- and (R)-enantiomers.

  • Spike the sample of this compound with potential impurities and degradation products and analyze.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the stressed samples.

Acceptance Criteria: The peak for the (S)-enantiomer should be well-resolved from all other peaks (resolution > 2.0). The blank should show no interfering peaks at the retention time of the analyte.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Prepare a series of at least five concentrations of the (S)-enantiomer reference standard over the range of 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 3: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area
50251000
75376500
100502000
125627500
150753000
0.9999
Range

Objective: To establish the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[28]

Protocol: The range will be determined from the linearity, accuracy, and precision studies.

Acceptance Criteria: The range should be justified and is typically 80% to 120% of the test concentration for an assay of a drug substance.[7][29]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Perform recovery studies by spiking a placebo with known amounts of the (S)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level and analyze.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 4: Hypothetical Accuracy Data

Concentration LevelSpiked (µg/mL)Recovered (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.599.6
Mean Recovery (%) 99.7
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the (S)-enantiomer at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Table 5: Hypothetical Precision Data

Precision TypeMean Assay (%)RSD (%)
Repeatability 99.80.5
Intermediate Precision 100.10.7
Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Protocol:

  • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).

  • LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).

Acceptance Criteria: The LOQ should be verified by analyzing a sufficient number of samples at this concentration and demonstrating acceptable precision and accuracy.

Table 6: Hypothetical LOD and LOQ Data

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3
Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., ± 2% organic modifier)

  • Analyze a sample under each of the modified conditions.

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits. The assay results should not be significantly affected.[2]

Interrelationship of Validation Parameters

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct analyte is measured Precision Precision Accuracy->Precision related but distinct concepts Linearity Linearity Linearity->Accuracy underpins accurate quantification Linearity->Precision demonstrates consistency across a range Range Range Range->Accuracy Range->Precision LOQ LOQ LOQ->Accuracy accuracy must be proven at this level LOQ->Precision precision must be proven at this level Robustness Robustness Robustness->Precision evaluates impact on precision

Caption: Interdependencies of key HPLC method validation parameters.

Conclusion

The validation of an analytical method is a comprehensive process that provides a high degree of assurance that the method is suitable for its intended purpose. The presented chiral HPLC method for this compound, when subjected to the rigorous validation protocol outlined, will generate the necessary data to demonstrate its specificity, linearity, accuracy, precision, and robustness. While alternative techniques such as GC, CE, and SFC offer their own advantages, a well-validated HPLC method remains the gold standard for routine quality control in the pharmaceutical industry due to its proven reliability and transferability. The successful validation of this method will ensure the consistent quality and safety of any drug product containing this chiral molecule.

References

  • Vertex AI Search. (n.d.). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Vertex AI Search. (n.d.). Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis.
  • Mtoz Biolabs. (n.d.). GC-MS Amino Acid Analysis.
  • ProPharma. (2024, June 25).
  • MDPI. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018.
  • ACS Publications. (n.d.). Capillary Electrophoresis with Electrochemical Detection for Chiral Separation of Optical Isomers | Analytical Chemistry.
  • Wikipedia. (n.d.).
  • Sänger-van de Griend, C. E. (2013, June 6).
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • Phenomenex. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • Selvita. (2024, September 19).
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2015, July).
  • PubMed. (2008, July 15). Automated GC-MS analysis of free amino acids in biological fluids.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • International Journal of Pharmaceutical Research and Applications. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ECA Academy. (n.d.).
  • PubMed. (2015, October 10).
  • SlideShare. (n.d.).
  • Chromatography Online. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies.
  • RSC Publishing. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • International Journal of Research and Review. (2025, August 8).
  • USP. (n.d.).
  • J-Stage. (n.d.).
  • National Institutes of Health. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
  • USP-NF. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • AMSbiopharma. (2025, July 22).
  • Chromatography Today. (n.d.).
  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • National Institutes of Health. (n.d.).
  • Wako Blog. (n.d.). Chiral Amino Acid Analysis Using LC/MS.
  • International Council for Harmonisation. (2023, November 30).
  • MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubChem. (n.d.). 2-Amino-3-methylbutanamide hydrochloride.
  • PubChem. (n.d.). 2-amino-N,3-dimethylbutanamide.
  • TRC. (n.d.). Buy Online CAS Number 40963-14-2 - TRC - 2-Amino-2,3-dimethylbutyramide.

Sources

A Guide to the Cross-Validation of Experimental Results for (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the analytical cross-validation of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride, a chiral amine derivative of significant interest in medicinal chemistry and drug development. Its potential to modulate neurotransmitter systems necessitates rigorous characterization to ensure chemical identity, purity, and, most critically, the correct stereochemistry, which is paramount for biological activity and safety.[1]

The following sections detail a multi-faceted analytical approach. The causality behind the selection of each technique is explained, emphasizing how a convergence of data from orthogonal methods provides a self-validating system for unambiguous compound identification. We will compare the expected results for the pure (S)-enantiomer with its racemic counterpart where applicable, highlighting the analytical challenges and solutions in chiral molecule verification.

Synthesis and Initial Verification

The journey of validation begins with the synthesis itself. A common route involves the reaction of (S)-2-amino-3,3-dimethylbutanoic acid with hydrochloric acid under controlled conditions to form the desired hydrochloride salt.[1] Post-synthesis purification, typically via crystallization, is performed to achieve a high degree of chemical purity.[1] However, synthesis and purification alone are insufficient; they set the stage for the critical analytical cross-validation that follows.

The Workflow of Analytical Cross-Validation

A robust analytical workflow does not rely on a single technique. Instead, it integrates multiple methods, each providing a unique piece of the structural puzzle. The data from these techniques must be concordant to provide a high degree of confidence in the final assessment of the compound's identity, purity, and stereochemistry.

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Cross-Validation cluster_conclusion Final Confirmation synthesis (S)-2-amino-3,3-dimethylbutanoic acid + HCl purification Crystallization synthesis->purification ms Mass Spectrometry (Molecular Weight) purification->ms nmr NMR Spectroscopy (¹H & ¹³C) (Connectivity) purification->nmr ir IR Spectroscopy (Functional Groups) purification->ir hplc Achiral HPLC (Chemical Purity) purification->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) purification->chiral_hplc xray X-ray Crystallography (Absolute Stereochemistry) purification->xray conclusion Validated Structure: (S)-2-Amino-3,3-dimethylbutanamide HCl ms->conclusion nmr->conclusion ir->conclusion hplc->conclusion chiral_hplc->conclusion xray->conclusion

Caption: Overall workflow for synthesis and multi-technique analytical validation.

Spectroscopic Characterization: Confirming the Molecular Blueprint

Spectroscopic methods provide the foundational data for structural elucidation by probing the molecule's interaction with electromagnetic radiation.

Mass Spectrometry (MS)

Causality: Mass spectrometry is the first checkpoint to confirm that the synthesized compound has the correct molecular mass. It provides a direct measurement of the mass-to-charge ratio (m/z), which should correspond to the expected molecular formula (C₆H₁₄N₂O for the free base).

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in a suitable solvent like aqueous methanol.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 Da).

Expected Data:

Parameter Expected Value for (S)-2-Amino-3,3-dimethylbutanamide
Molecular Formula (Free Base) C₆H₁₄N₂O
Molecular Weight (Free Base) ~130.19 g/mol [1]
Observed Ion [M+H]⁺ m/z ≈ 131.1 [2]

| Primary Fragment Ion | m/z ≈ 114 (Loss of NH₃) or other characteristic fragments |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the mass, NMR confirms the specific arrangement of atoms. ¹H NMR elucidates the proton environments and their connectivity, while ¹³C NMR identifies all unique carbon atoms. For a chiral molecule like this, the NMR spectra of the two enantiomers are identical in a non-chiral solvent, but the data is crucial to confirm the overall structure is correct.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra. 2D experiments like COSY or HSQC can be used for unambiguous signal assignment.

Expected Data (¹H NMR in DMSO-d₆):

Chemical Shift (δ) ppm Protons Multiplicity Assignment
~1.02 9H Singlet (s) Protons of the tert-butyl group[3]
~3.5-3.7 1H Singlet (s) or Doublet Methine proton (α-carbon)
~7.5-8.5 3H Broad singlet Amine protons (-NH₃⁺)

| ~7.0-8.0 | 2H | Broad singlets | Amide protons (-CONH₂) |

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method to verify the presence of key functional groups predicted by the structure. It is particularly useful for confirming the presence of the amide and amine functionalities.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

Expected Data:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3200-3400 N-H stretch Amine (NH₃⁺) and Amide (NH₂)
~2800-3000 C-H stretch Aliphatic C-H
~1650-1680 C=O stretch Primary Amide [1]

| ~1600 | N-H bend | Amine/Amide |

Chromatographic Purity and Chiral Integrity

Chromatographic techniques are essential for separating the target compound from impurities and, critically, for distinguishing between enantiomers.

G cluster_logic Logic of Chromatographic & Structural Analysis achiral Achiral HPLC Provides chemical purity data. Cannot distinguish enantiomers. chiral Chiral HPLC/GC Separates enantiomers. Provides enantiomeric excess (e.e.). achiral:port->chiral:head Confirms peak is not a chemical impurity xray X-ray Crystallography Determines absolute 3D structure. Confirms (S) or (R) configuration. chiral:port->xray:head Confirms enantiomeric purity for crystallization

Caption: Relationship between chromatographic and structural analysis techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Causality: This technique is the workhorse for assessing the chemical purity of the compound, separating it from any starting materials, by-products, or degradation products.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 3.5 µm particle size).[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detector set at a wavelength where the amide chromophore absorbs, typically around 210-220 nm.[1]

  • Analysis: Inject a known concentration of the sample. Purity is determined by the area percentage of the main peak.

Expected Data:

  • Result: A single major peak with a purity value of >98%.

  • Retention Time: Typically between 3.2-4.8 minutes under optimized conditions.[1]

  • Comparison: A racemic mixture would also show a single peak, as standard C18 columns cannot separate enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Causality: This is the most critical chromatographic step. By using a chiral stationary phase (CSP), it becomes possible to separate the (S) and (R) enantiomers. This directly validates the stereochemical integrity of the synthesized material.

Experimental Protocol:

  • Column: A specialized chiral column (e.g., Chiralpak or CHIROBIOTIC series).[3][4] The choice of column and mobile phase often requires screening to achieve optimal separation.[3]

  • Mobile Phase: Typically a mixture of hexane/isopropanol or other non-polar/polar solvent systems.

  • Detection: UV detector, same wavelength as achiral HPLC.

  • Analysis: Inject the sample and a certified racemic standard for comparison to identify the peaks corresponding to the (S) and (R) enantiomers.

Comparative Data:

Sample Expected Chromatogram Conclusion
(S)-enantiomer Sample A single sharp peak at a specific retention time. Enantiomerically pure.

| Racemic Standard | Two well-resolved peaks of approximately equal area. | Confirms the method's ability to separate enantiomers. |

The Gold Standard: X-ray Crystallography

Causality: While chiral chromatography confirms enantiomeric purity, X-ray crystallography provides the absolute, unambiguous determination of the three-dimensional structure, including the stereochemistry at the chiral center.[5] It serves as the ultimate validation, confirming the "(S)" configuration.

Experimental Protocol:

  • Crystal Growth: Grow a single, high-quality crystal of the compound, often by slow evaporation from a suitable solvent.

  • Data Collection: Mount the crystal and expose it to a monochromatic X-ray beam. The resulting diffraction pattern is collected.[5]

  • Structure Solution & Refinement: The diffraction data is processed to calculate an electron density map, from which the molecular structure is built and refined.

Expected Data: For a related racemic compound (2-Amino-2,3-dimethylbutanamide), the crystal system has been reported as monoclinic with a centrosymmetric space group (P2₁/c), which is indicative of a racemic mixture being present in the crystal lattice.[6][7] For the pure (S)-enantiomer hydrochloride salt, one would expect a chiral space group. The refined structure would provide precise bond lengths, angles, and the absolute configuration at the C2 carbon, definitively confirming it as (S).

Conclusion: A Triad of Validation

The cross-validation of this compound rests on a triad of evidence:

  • Structural Confirmation: MS, NMR, and IR data must align to confirm the correct molecular formula, connectivity, and functional groups.

  • Purity Assessment: Achiral HPLC must demonstrate high chemical purity.

  • Stereochemical Integrity: Chiral HPLC must show high enantiomeric excess, with the absolute configuration being definitively confirmed by a technique like X-ray crystallography.

Only when the experimental results from these orthogonal analytical techniques are in complete agreement can the identity and quality of this compound be considered fully validated and suitable for its intended use in research and development.

References

  • 2-Amino-2,3-dimethylbutanamide. National Center for Biotechnology Information (NCBI). [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087). Human Metabolome Database. [Link]

  • (2R)-2-Amino-3,3-dimethylbutanamide. PubChem. [Link]

  • (2s)-2-amino-3,3-dimethylbutanamide hydrochloride (C6H14N2O). PubChemLite. [Link]

  • 2-Amino-2,3-dimethylbutanamide, 96% | 40963-14-2. J&K Scientific. [Link]

  • X Ray crystallography. National Center for Biotechnology Information (NCBI). [Link]

  • (S)-2-amino-butanamide hydrochloride………. Key intermediate of Levetiracetam. New Drug Approvals. [Link]

  • 2-Amino-3,3-dimethylbutane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 2-Amino-3,3-dimethylbutane - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • This compound. Crysdot. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride. PubChem. [Link]

  • Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. National Center for Biotechnology Information (NCBI). [Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Wiley Online Library. [Link]

  • Amino Acid Analysis of Feedstuff Hydrolysates by Precolumn Derivatization with Phenylisothiocyanate and Reversed-Phase High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • (PDF) 2-Amino-2,3-dimethylbutanamide. ResearchGate. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. [Link]

  • Multi-Temperature Crystallography of S-Adenosylmethionine Decarboxylase Observes Dynamic Loop Motions. MDPI. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

This guide presents a comparative analysis of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride, a foundational α-amino amide, and a series of its rationally designed analogs. The primary objective is to elucidate the structure-activity relationships (SAR) that dictate their efficacy as potential modulators of neurological targets. For drug development professionals, understanding how subtle molecular modifications influence target affinity and functional activity is a cornerstone of designing potent and selective therapeutics. This document outlines the experimental framework for such a comparison, provides representative data, and interprets these findings to guide future optimization efforts.

Introduction: The α-Amino Amide Scaffold in Neuroscience

The α-amino amide motif is a privileged structure in medicinal chemistry, recognized for its role in several neurologically active agents.[1] Compounds in this class, such as the anticonvulsants Lacosamide and Safinamide, have demonstrated clinical success, validating the therapeutic potential of this scaffold.[2] These molecules often modulate the activity of voltage-gated sodium channels or other central nervous system targets.[1][2]

This compound serves as our parent compound. Its stereochemically defined center and the bulky tert-butyl group provide a rigid framework, making it an ideal starting point for systematic modification. This guide will explore how alterations to the primary amine, the amide functionality, and the alkyl backbone impact biological activity, using a tiered approach of in vitro assays.[3][4]

Experimental Design and Rationale

To build a comprehensive efficacy profile, we employ a multi-stage in vitro testing cascade. This approach allows for the efficient screening of compounds, progressing from direct target interaction to functional cellular outcomes. The protocols described are self-validating systems designed for reproducibility and accuracy.

Primary Assay: Target Engagement via Radioligand Binding

The initial step is to quantify the binding affinity of each analog to its intended molecular target. A competitive radioligand binding assay is the gold standard for this purpose, providing a direct measure of target occupancy (Ki).

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from a stable cell line overexpressing the target of interest (e.g., a specific neurotransmitter receptor).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a known high-affinity radioligand (e.g., [³H]-ligand), and a serial dilution of the test compound (analog).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, separating bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Expert Rationale: This assay is selected for its high sensitivity and direct measurement of affinity. It allows us to quickly triage compounds, eliminating those that do not interact with the target and prioritizing potent binders for more complex functional studies.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Target-expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Ligand Radioligand ([³H]-Standard) Ligand->Incubate Compound Test Compound (Serial Dilution) Compound->Incubate Filter Vacuum Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count IC50 Calculate IC50 (Dose-Response Curve) Count->IC50 Ki Convert to Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for determining target binding affinity (Ki).

Secondary Assay: Functional Activity in a Cell-Based Model

Following the binding assay, potent compounds are evaluated for their functional effect. A neurotoxicity rescue assay is highly relevant for neurodegenerative disease models, assessing a compound's ability to protect neurons from a toxic insult.[3][5]

Protocol: Aβ-Induced Neurotoxicity Rescue Assay

  • Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates and allow them to differentiate into a neuronal phenotype.[3]

  • Toxic Insult: Treat the cells with a neurotoxic agent, such as pre-aggregated Amyloid-beta 42 (Aβ42) fibrils, to induce cell death.

  • Compound Treatment: Concurrently with the toxic insult, treat the cells with a serial dilution of the test compounds. Include positive (no Aβ42) and negative (Aβ42 with vehicle) controls.

  • Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Measure cell viability using a standard method, such as an MTT or resazurin-based assay, which quantifies metabolic activity. Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Normalize the data to the control wells. Plot the percentage of cell viability against the log concentration of the test compound and fit a dose-response curve to determine the half-maximal effective concentration (EC50).

Expert Rationale: This assay provides a functional readout in a disease-relevant context. It moves beyond simple target binding to assess whether a compound can produce a desired physiological outcome (i.e., neuroprotection), which is a critical step in validating a therapeutic strategy.[5][6]

Comparative Data and SAR Analysis

A series of analogs were synthesized to probe the key pharmacophoric elements of the parent compound. The following table summarizes the binding affinity and functional neuroprotection data.

Compound IDModification from Parent StructureTarget Binding (Ki, nM)Neuroprotection (EC50, nM)
Parent (S)-2-Amino-3,3-dimethylbutanamide158412
Analog 1 N-methylation of the primary amine95255
Analog 2 Amide N-benzylation3288
Analog 3 Replacement of tert-butyl with isopropyl350>1000
Analog 4 Replacement of amide with carboxylic acid>10,000Inactive

Interpretation of Structure-Activity Relationships:

  • The Primary Amine: N-methylation (Analog 1) led to a modest improvement in both binding and functional activity. This suggests the binding pocket can accommodate, and may even favor, small lipophilic substituents at this position.

  • The Amide Group: The critical nature of the amide is demonstrated by Analog 4, where its replacement with a carboxylic acid completely abolished activity. This indicates the amide is likely involved in essential hydrogen bonding interactions with the target. Furthermore, N-benzylation (Analog 2) resulted in a significant potency increase, suggesting the presence of a nearby hydrophobic pocket that can be exploited for enhanced binding. This finding aligns with SAR studies of other α-aminoamides where aryl groups are key components.[1]

  • The Alkyl Side Chain: Reducing the steric bulk from a tert-butyl (Parent) to an isopropyl group (Analog 3) was detrimental to activity. This highlights the importance of the bulky side chain in correctly orienting the molecule within the binding site for optimal interaction.

Caption: Summary of the Structure-Activity Relationships (SAR).

Conclusion and Future Directions

This comparative analysis demonstrates a clear and logical SAR for the (S)-2-Amino-3,3-dimethylbutanamide scaffold. The data indicates that the amide moiety is essential for activity, while the primary amine and the tert-butyl group are key sites for optimization.

Analog 2 emerged as the most promising candidate , with significantly enhanced binding affinity and functional neuroprotective effects. This compound warrants further investigation. The logical next steps in a drug discovery campaign would include:

  • Selectivity Profiling: Assessing the binding of Analog 2 against a panel of related receptors and channels to determine its selectivity profile.

  • ADME Profiling: Conducting in vitro assays to evaluate metabolic stability, permeability, and other pharmacokinetic properties.

  • In Vivo Efficacy: Advancing the compound to preclinical animal models of neurodegeneration to validate its therapeutic potential in a living system.[4]

By systematically applying this tiered screening and analysis framework, research teams can efficiently identify and optimize lead candidates, accelerating the path toward novel therapeutics for neurological disorders.

References

A Comparative Guide to the Definitive Assignment of Absolute Configuration for (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the unambiguous determination of a molecule's absolute configuration is not merely a matter of scientific rigor, but a cornerstone of safety, efficacy, and regulatory compliance. For a chiral molecule such as (S)-2-Amino-3,3-dimethylbutanamide hydrochloride, seemingly subtle differences in the spatial arrangement of its atoms can lead to profoundly different biological activities. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of the three principal analytical techniques for confirming absolute stereochemistry: X-ray Crystallography, Vibrational Circular Dichroism (VCD) spectroscopy, and the Mosher's method of NMR spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you in selecting the most fitting strategy for your research endeavors.

The Imperative of Stereochemical Integrity

The significance of absolute configuration is underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2] Their guidelines emphasize the need for stereochemically specific identity tests and assays for chiral drug substances and products.[1] This is because enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles, with one enantiomer potentially being therapeutic while the other could be inactive or even toxic.[1] Therefore, a robust and validated method for confirming the absolute configuration of a chiral center is a critical component of any drug development program.

A Comparative Overview of Key Methodologies

The choice of analytical technique for determining absolute configuration is a strategic one, dictated by factors such as the physical state of the sample, the quantity available, and the desired level of structural detail. Below is a comparative summary of the key performance metrics for X-ray Crystallography, VCD, and Mosher's Method.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Method (NMR)
Principle Diffraction of X-rays by a single crystal, providing a 3D electron density map.[3]Differential absorption of left and right circularly polarized infrared light in solution.[4]Analysis of ¹H or ¹⁹F NMR chemical shifts of diastereomeric amides formed with a chiral derivatizing agent.[5]
Sample State Solid (high-quality single crystal)Solution or neat liquidSolution
Sample Amount Micrograms to milligrams2-15 mg (recoverable)1-5 mg
Analysis Time Days to weeks (including crystallization)Hours to a day1-2 days
Key Advantage Unambiguous, direct determination of 3D structure.Applicable to non-crystalline samples in solution, providing conformational information.[6]Utilizes standard NMR instrumentation; relatively rapid.
Key Limitation Requires a suitable single crystal, which can be challenging to obtain for some molecules.[7]Relies on accurate quantum mechanical calculations for interpretation; can be affected by solvent and conformational flexibility.[8]Indirect method; potential for misinterpretation if the conformational model is not valid for the specific derivative.

In-Depth Analysis and Experimental Protocols

X-ray Crystallography: The Gold Standard

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule.[9] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density within the molecule can be constructed, revealing the precise spatial arrangement of each atom.

Causality Behind Experimental Choices: The success of this technique hinges on the ability to grow a high-quality single crystal. For a hydrochloride salt like this compound, the ionic nature can be advantageous for crystallization. The presence of a chlorine atom, a "heavy" atom, is particularly beneficial for the reliable determination of the absolute configuration through anomalous dispersion.[10]

Experimental Data for this compound:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a12.1766(8) Å
b6.1741(4) Å
c10.2322(5) Å
β94.682(6)°
Volume766.69(8) ų
Z4
Data sourced from Smolecule[10]

Experimental Workflow:

Caption: X-ray Crystallography Workflow.

Detailed Protocol:

  • Crystallization: Dissolve the pure compound in a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol/water) and employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of suitable size (typically >0.1 mm in all dimensions).

  • Data Collection: Mount a selected crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data over a range of angles.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination: Utilize the anomalous scattering of the chlorine atom to determine the absolute configuration. A Flack parameter close to 0 with a small standard uncertainty confirms the correct enantiomer was modeled.

Trustworthiness and Self-Validation: The internal consistency of the crystallographic data, including low R-factors and a Flack parameter approaching zero, provides a high degree of confidence in the assigned absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-Phase Approach

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[11] This technique is particularly valuable when obtaining single crystals is difficult or when information about the molecule's conformation in solution is desired.[6]

Causality Behind Experimental Choices: The VCD spectrum is exquisitely sensitive to the three-dimensional structure of a molecule. For a flexible molecule like this compound, it is crucial to perform a conformational search and Boltzmann-average the calculated spectra of the low-energy conformers to obtain a theoretical spectrum that accurately represents the experimental one.[12] The choice of solvent is also critical, as it can influence the conformational equilibrium.[8] A non-polar, aprotic solvent like chloroform-d (CDCl₃) is often a good starting point to minimize intermolecular hydrogen bonding that can complicate the spectrum.

Hypothetical Experimental Data for this compound:

Wavenumber (cm⁻¹)Experimental VCD (ΔA x 10⁻⁵)Calculated VCD for (S)-enantiomer (ΔA x 10⁻⁵)Calculated VCD for (R)-enantiomer (ΔA x 10⁻⁵)
1685+2.5+2.8-2.8
1560-1.8-2.0+2.0
1450+1.2+1.5-1.5
1370-0.9-1.1+1.1

Experimental Workflow:

Caption: VCD Spectroscopy Workflow.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of the compound (typically 5-10 mg/mL) in a suitable deuterated solvent (e.g., CDCl₃, CCl₄). The solvent must be transparent in the IR region of interest.

  • Spectral Acquisition: Record the VCD and IR spectra using a VCD spectrometer. It is crucial to also acquire a baseline spectrum of the pure solvent in the same cell.

  • Computational Modeling: Perform a conformational search for the molecule using a suitable computational chemistry software package. Optimize the geometries of the low-energy conformers and calculate their VCD and IR spectra using Density Functional Theory (DFT).

  • Spectral Comparison and Assignment: Boltzmann-average the calculated spectra of the conformers for both the (S) and (R) enantiomers. Compare the experimental VCD spectrum with the two calculated spectra. A good match in the sign and relative intensity of the VCD bands allows for an unambiguous assignment of the absolute configuration.[13]

Trustworthiness and Self-Validation: The confidence in the VCD assignment is enhanced by a good correlation between the experimental and calculated IR spectra, which validates the computational model. Furthermore, a high similarity index between the experimental and one of the calculated VCD spectra provides a quantitative measure of confidence.

Mosher's Method: An NMR-Based Approach

Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and primary amines.[14] It involves the derivatization of the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[5]

Causality Behind Experimental Choices: The principle of Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety, which shields or deshields nearby protons in the substrate.[15] By comparing the ¹H or ¹⁹F NMR spectra of the two diastereomeric amides, a systematic difference in chemical shifts (Δδ = δS - δR) can be observed for the protons on either side of the chiral center. The sign of these Δδ values can then be correlated to the absolute configuration.[16] For a primary amine like our target molecule, it is essential to ensure complete derivatization to the bis-MTPA amide to avoid complications from the mono-derivatized species.

Hypothetical Experimental Data for the bis-MTPA amides of (S)-2-Amino-3,3-dimethylbutanamide:

Protonδ for (R)-MTPA amide (ppm)δ for (S)-MTPA amide (ppm)Δδ (δS - δR)
4.254.35+0.10
C(CH₃)₃1.051.02-0.03
CONH₂6.806.82+0.02

Experimental Workflow:

Caption: Mosher's Method Workflow.

Detailed Protocol:

  • Derivatization: In two separate reactions, react the amine with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the corresponding bis-MTPA amides.

  • Purification: Purify the resulting diastereomeric amides by chromatography to remove any unreacted starting materials or byproducts.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers in the same deuterated solvent (e.g., CDCl₃).

  • Data Analysis and Assignment: Assign the proton signals for both diastereomers. Calculate the difference in chemical shifts (Δδ = δS - δR) for each assigned proton. Based on the established conformational model of the MTPA amides, a positive Δδ for protons on one side of the chiral center and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.

Trustworthiness and Self-Validation: The consistency of the sign of the Δδ values for all protons on a given side of the chiral center provides confidence in the assignment. Inconsistent or near-zero Δδ values may indicate that the standard conformational model is not being followed, and the results should be interpreted with caution.

Conclusion: A Triad of Complementary Techniques

The definitive confirmation of the absolute configuration of this compound, as with any chiral molecule, is best approached with a clear understanding of the strengths and limitations of the available analytical tools. X-ray crystallography provides the most direct and unambiguous structural evidence, but is contingent on the formation of high-quality single crystals. VCD spectroscopy offers a powerful alternative for samples in solution, providing both configurational and conformational insights, though it relies on accurate computational modeling. Mosher's method, an established NMR-based technique, is relatively rapid and accessible, but its indirect nature requires careful interpretation.

As a Senior Application Scientist, my recommendation is to employ a multi-pronged approach whenever feasible. For a molecule of regulatory significance, initial confirmation by X-ray crystallography is highly desirable. VCD can then be used to confirm that the solid-state structure is relevant to the solution-phase conformation, while Mosher's method can serve as a rapid and complementary technique. By leveraging the synergistic information provided by this triad of techniques, researchers, scientists, and drug development professionals can establish the absolute configuration of their chiral molecules with the highest degree of confidence, ensuring the scientific integrity and regulatory compliance of their work.

References

  • Allen, D. A., Tomaso Jr, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 88(10), 1435-1437. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Nafie, L. A. (2014). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Chirality, 26(10), 596-608. [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]

  • Hoyt, S. B., & Toste, F. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]

  • Nafie, L. A. (2011). Determination of absolute configuration of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 23(5), 14-19. [Link]

  • De Camp, W. H. (1993). Chiral drugs: the FDA perspective on manufacturing and control. Journal of pharmaceutical and biomedical analysis, 11(11-12), 1167-1172. [Link]

  • Wang, B., Liu, Y., Liang, S., & Shang, S. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345. [Link]

  • Ichikawa, A., Ono, H., & Mikata, Y. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 20(7), 12880-12894. [Link]

  • Agranat, I., Caner, H., & Caldwell, J. (2022). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 65(15), 10189-10211. [Link]

  • Pure Chemistry. (2024). Determination of absolute configuration. [Link]

  • Merten, C. (2018). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. Applied Spectroscopy, 72(10), 1437-1453. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(1), 55-67. [Link]

  • Zhang, C., & Ye, Y. (2015). Determination of the Absolute Configuration of Natural Products. Natural products and bioprospecting, 5(5), 229-239. [Link]

  • ResearchGate. (n.d.). Examples of common challenges encountered when using X-ray crystal structures. [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(21), 7249-7257. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Chemistry LibreTexts. (2024). 23.2: Derivatization. [Link]

  • MDPI. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. [Link]

  • PubChem. (n.d.). (2s)-2-amino-3,3-dimethylbutanamide hydrochloride. [Link]

  • Agranat, I., Caner, H., & Caldwell, J. (2022). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 65(15), 10189-10211. [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. [Link]

  • Semantic Scholar. (n.d.). FDA's policy statement for the development of new stereoisomeric drugs. [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?[Link]

  • Cai, J., E-H, M., & Goodman, J. M. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics, 15(1), 26. [Link]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. [Link]

  • Pharmaguideline. (n.d.). Stereo Isomerism. [Link]

  • ETH Zurich. (n.d.). Methods for Spectroscopy. [Link]

  • Kurouski, D. (2015). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica chimica acta, 890, 24-38. [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?[Link]

  • ResearchGate. (n.d.). The IR and VCD spectra of enamine 15a, that is derived from the...[Link]

  • PubChem. (n.d.). (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride. [Link]

  • PubChem. (n.d.). 2-Amino-3-methylbutanamide hydrochloride. [Link]

Sources

A Comprehensive Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride is a small molecule organic compound, characterized by its amino and dimethylbutanamide moieties.[1] As with any orally administered drug candidate, understanding the relationship between its dissolution from a dosage form and its subsequent absorption into the systemic circulation is paramount for efficient and successful drug development. This relationship is formally characterized through an In Vitro-In Vivo Correlation (IVIVC).

The U.S. Food and Drug Administration (FDA) defines an IVIVC as "a predictive mathematical model describing the relationship between an in vitro property of an oral dosage form and a relevant in vivo response."[2][3] Typically, this involves correlating the rate of drug dissolution in vitro with the rate or extent of drug absorption in vivo. Establishing a robust IVIVC is a strategic tool that can accelerate drug development, support biowaivers, and ensure product quality throughout its lifecycle.[3][4]

Currently, specific experimental IVIVC data for this compound is not extensively documented in publicly available literature. Therefore, this guide serves as a comprehensive, experience-driven framework for researchers and drug development professionals. It outlines the logical sequence of experiments and the causal reasoning behind methodological choices required to establish a predictive IVIVC for this compound, hereafter referred to as 'Compound X'. The experimental data presented herein is illustrative and designed to guide the user through the process of data generation, interpretation, and modeling.

Part 1: The In Vitro Foundation: Characterization and Dissolution

The journey to a successful IVIVC begins with a thorough understanding of the drug substance's fundamental properties and its release characteristics from a formulation. This in vitro characterization is the bedrock upon which the correlation is built.

Biopharmaceutical Classification System (BCS)

The first logical step is to classify Compound X according to the Biopharmaceutics Classification System (BCS). The BCS categorizes drugs based on their aqueous solubility and intestinal permeability, two of the most significant factors influencing oral drug absorption.[5] This classification is a powerful predictor of the likelihood of achieving a successful IVIVC.[6] For instance, drugs with high permeability (BCS Class I and II) are excellent candidates because their absorption is often controlled by dissolution, a prerequisite for a meaningful correlation.[7]

Objective: To determine the aqueous solubility and intestinal permeability of this compound.

A. Solubility Determination

  • Rationale: To classify a drug as "highly soluble," the highest single therapeutic dose must be soluble in ≤250 mL of aqueous media over a pH range of 1.0 to 7.5.

  • Procedure:

    • Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 7.5.

    • Add an excess amount of Compound X to a known volume of each buffer in separate sealed flasks.

    • Equilibrate the samples at 37 ± 0.5°C in a shaking water bath for at least 48 hours to ensure equilibrium is reached.

    • After equilibration, filter the samples through a 0.45 µm filter.

    • Quantify the concentration of dissolved Compound X in the filtrate using a validated HPLC-UV method.[1]

    • Determine the lowest measured solubility across the pH range to make the final classification.

B. Permeability Assessment

  • Rationale: A drug is considered "highly permeable" when the extent of absorption in humans is determined to be ≥90% of an administered dose. The Caco-2 cell monolayer model is a widely accepted in vitro surrogate for human intestinal permeability.

  • Procedure (Caco-2 Permeability Assay):

    • Culture Caco-2 cells on semi-permeable filter supports for 21-25 days to allow for differentiation into a polarized monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Prepare a solution of Compound X in a transport buffer.

    • Add the drug solution to the apical (AP) side of the monolayer and fresh buffer to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh buffer.

    • Quantify the concentration of Compound X in the BL samples via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and compare it to values for high and low permeability reference compounds.

For this guide, we will assume the following hypothetical results for Compound X:

ParameterResultBCS Classification
Highest Dose Strength 200 mg
Lowest Aqueous Solubility (pH 1.0-7.5) 15 mg/mLHigh Solubility (200 mg / 15 mg/mL = 13.3 mL < 250 mL)
Caco-2 Papp (x 10⁻⁶ cm/s) 25High Permeability (Typically Papp > 10 x 10⁻⁶ cm/s indicates high permeability)
Overall BCS Class Class I
In Vitro Dissolution Studies

The goal of the dissolution test is to mimic the drug release process in the gastrointestinal tract.[8][9] For a successful IVIVC, the in vitro method must be "discriminating"—that is, it must be sensitive enough to detect changes in formulation or manufacturing variables that could impact in vivo performance.[10]

Objective: To develop a robust dissolution method for three immediate-release tablet formulations of Compound X with different release rates (Fast, Medium, Slow).

  • Apparatus Selection: The USP Apparatus 2 (Paddle) is commonly used for immediate-release tablets and is a suitable starting point.[11]

  • Media Selection: Given the high solubility of Compound X across the physiological pH range (as per our BCS study), a simple medium like 0.1 N HCl or pH 6.8 phosphate buffer is appropriate. Start with 900 mL of 0.1 N HCl to simulate gastric conditions.

  • Agitation Speed: Evaluate a range of speeds (e.g., 50, 75, 100 RPM). The goal is to find a speed that is not so slow that it fails to differentiate formulations, nor so fast that all formulations dissolve instantly. 50 or 75 RPM is often a good starting point.[11]

  • Procedure:

    • Assemble the USP Apparatus 2 with 900 mL of 0.1 N HCl maintained at 37 ± 0.5°C.

    • Set the paddle speed to 50 RPM.

    • Place one tablet of a given formulation (e.g., "Fast Release") into each of the 6 vessels.

    • At specified time points (e.g., 5, 10, 15, 20, 30, 45 minutes), withdraw a sample from each vessel and filter immediately.

    • Analyze the samples for the concentration of Compound X using a validated HPLC-UV method.

    • Repeat the procedure for the "Medium Release" and "Slow Release" formulations.

  • Data Analysis: Plot the mean percentage of drug dissolved versus time for each formulation. The method is considered discriminating if there are clear and consistent differences between the dissolution profiles of the three formulations.

Dissolution Testing Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Media Prepare Dissolution Medium (900mL 0.1N HCl) Temp Equilibrate to 37°C Media->Temp Apparatus Set up USP Apparatus 2 (50 RPM) Temp->Apparatus Start Add Tablet to Vessel Apparatus->Start Sample Withdraw Samples (5, 10, 15, 20, 30, 45 min) Start->Sample Filter Filter Samples Sample->Filter Quantify Quantify Drug Conc. (HPLC-UV) Filter->Quantify Plot Plot % Dissolved vs. Time Quantify->Plot

Caption: Workflow for In Vitro Dissolution Testing.

Time (min)Formulation F1 (Fast) % DissolvedFormulation F2 (Medium) % DissolvedFormulation F3 (Slow) % Dissolved
5553520
10886542
15968560
201019475
301029991
4510210198

These illustrative results show clear discrimination between the three formulations, validating the chosen dissolution method for IVIVC development.

Part 2: The In Vivo Response: Pharmacokinetics

With a discriminating in vitro method established, the next step is to measure the in vivo performance of the same formulations. This is achieved through a pharmacokinetic (PK) study, which measures the drug concentration in the body over time.[12][13]

Pharmacokinetic Studies

The primary goal of the PK study in an IVIVC context is to determine the rate and extent of drug absorption. Key parameters derived from the plasma concentration-time profile include the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which represents total drug exposure.[14][15]

Objective: To determine the pharmacokinetic profiles of formulations F1, F2, and F3 in a preclinical model.

  • Study Design: A single-dose, 3-way crossover study design is ideal. This design minimizes biological variability as each subject receives all three formulations, acting as their own control. A sufficient washout period (e.g., 1 week) must be included between dosing periods.

  • Animal Model: Male Sprague-Dawley rats (n=6) are a common and appropriate model for initial PK studies.

  • Dosing: Administer a single oral dose of each formulation (F1, F2, F3) to the rats. An intravenous (IV) dose group is also essential to determine the absolute bioavailability and to provide data for deconvolution.[14]

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) via a cannulated vessel at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately process blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.

Objective: To accurately quantify Compound X concentrations in rat plasma.

  • Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity in complex biological matrices.[16][17]

  • Sample Preparation: Use protein precipitation to extract Compound X from the plasma matrix. Add acetonitrile containing an appropriate internal standard to a plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Chromatography: Inject the supernatant onto a C18 reverse-phase HPLC column. Use an appropriate mobile phase gradient to achieve chromatographic separation.

  • Mass Spectrometry: Detect and quantify Compound X and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Validation: The method must be fully validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.

In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis Acclimate Acclimate Animals Dose Administer Oral Dose (F1, F2, or F3) Acclimate->Dose Collect Collect Blood Samples (0-24h) Dose->Collect Process Process to Plasma Collect->Process Store Store at -80°C Process->Store Extract Extract Drug from Plasma Store->Extract Analyze Quantify by LC-MS/MS Extract->Analyze PK_Calc Calculate PK Parameters Analyze->PK_Calc

Caption: Workflow for an In Vivo Pharmacokinetic Study.

ParameterFormulation F1 (Fast)Formulation F2 (Medium)Formulation F3 (Slow)
AUC₀-t (ng*h/mL) 455044904510
Cmax (ng/mL) 1250850550
Tmax (h) 0.751.53.0

The illustrative PK data shows that while the extent of absorption (AUC) is similar for all three formulations (as expected for a BCS Class I drug), the rate of absorption (Cmax and Tmax) is markedly different and aligns with the in vitro dissolution rates. This qualitative relationship is a strong indication that a quantitative IVIVC can be established.

Part 3: Bridging the Gap: The Correlation Model

The final step is to mathematically link the in vitro dissolution data with the in vivo absorption data. The goal is to develop a Level A correlation, which represents a point-to-point relationship between the two profiles and is the most successful type of correlation from a regulatory standpoint.[3][18]

Data Analysis and Modeling

To create a Level A correlation, the in vivo plasma concentration data must first be converted into a profile of cumulative drug absorption over time. This is done through a process called deconvolution.

Objective: To establish and validate a predictive mathematical model correlating in vitro dissolution and in vivo absorption.

  • Deconvolution:

    • Rationale: Deconvolution methods (e.g., Wagner-Nelson, Loo-Riegelman) use the plasma concentration data from the oral and IV doses to calculate the fraction of drug absorbed in vivo at each time point.

    • Procedure: Apply the appropriate deconvolution model to the mean plasma concentration data for each formulation (F1, F2, F3) to generate cumulative fraction absorbed vs. time profiles.

  • Correlation:

    • Rationale: A direct relationship is established by plotting the in vitro data against the in vivo data.

    • Procedure: For each formulation, plot the mean % dissolved (in vitro) against the mean % absorbed (in vivo) at corresponding time points.

    • Modeling: Fit a linear regression model to the combined data from all three formulations. The resulting equation (e.g., % Absorbed = m * (% Dissolved) + c) is the IVIVC model. A strong correlation is indicated by a coefficient of determination (R²) close to 1.

  • Validation and Predictability:

    • Rationale: The model's predictive power must be assessed. This is done by using the in vitro dissolution data of each formulation to predict its in vivo pharmacokinetic profile and comparing it to the actual observed data.[19]

    • Procedure:

      • For each formulation, use the IVIVC model to convert the in vitro dissolution profile into a predicted in vivo absorption profile.

      • Use this predicted absorption profile to simulate the plasma concentration-time curve.

      • Calculate the prediction error (PE) for Cmax and AUC between the observed and predicted values for each formulation.

      • For the IVIVC to be considered valid, the average absolute PE should be ≤10% for both Cmax and AUC, and the individual PE for each formulation should be ≤15%.[19]

IVIVC Development and Validation Workflow

G cluster_input Input Data cluster_model Model Development cluster_valid Validation InVitro In Vitro Dissolution Profiles (F1, F2, F3) Correlate Plot % Dissolved vs. % Absorbed InVitro->Correlate InVivo In Vivo Plasma Profiles (F1, F2, F3) Decon Deconvolve Plasma Data to get % Absorbed InVivo->Decon Decon->Correlate Model Generate Linear Model (IVIVC Equation) Correlate->Model Predict Predict In Vivo PK from In Vitro Data Model->Predict Compare Compare Predicted vs. Observed PK Predict->Compare PE Calculate Prediction Error (PE) Compare->PE

Caption: Workflow for IVIVC Model Development and Validation.

Illustrative Correlation Plot: A plot of % In Vitro Dissolved vs. % In Vivo Absorbed for all three formulations would yield a tight cluster of points along a straight line with an R² value of >0.98, indicating a strong linear relationship.

Illustrative Validation Results:

FormulationParameterObserved ValuePredicted ValuePrediction Error (%)
F1 (Fast)AUC455046101.3
Cmax12501195-4.4
F2 (Medium)AUC44904450-0.9
Cmax8508803.5
F3 (Slow)AUC45104390-2.7
Cmax550525-4.5
Average Absolute PE 2.9%

The average absolute prediction error is well below the 10% acceptance criterion, and all individual errors are below 15%. This would validate the IVIVC model as a reliable surrogate for in vivo bioequivalence studies.

Conclusion

This guide provides a systematic, scientifically-grounded framework for establishing an in vitro-in vivo correlation for this compound. By logically progressing from fundamental BCS characterization to the development of a discriminating dissolution method, and culminating in a well-designed pharmacokinetic study, a predictive Level A IVIVC can be successfully developed and validated.

A validated IVIVC is a powerful asset in drug development.[20] It can be used to set meaningful dissolution specifications, justify post-approval manufacturing changes without the need for additional human studies, and ultimately, improve product quality and reduce development timelines and costs.[4] For a BCS Class I compound like the one illustrated here, the probability of success is high, making the investment in these studies a scientifically and economically sound strategy.

References

  • The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC - PubMed Central. (n.d.).
  • In vivo PK / Pharmacokinetic Studies - Sygnature Discovery. (n.d.).
  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central. (n.d.).
  • In Vivo Pharmacokinetic (PK) Studies - Selvita. (n.d.).
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media. (n.d.).
  • In vitro dissolution testing methods | PDF - Slideshare. (n.d.).
  • Biopharmaceutics Classification System: A Regulatory Approach - Dissolution Technologies. (n.d.).
  • IVIVC and BCS: A Regulatory Perspective - Research Journal of Pharmacy and Technology. (n.d.).
  • In-vitro in vivo dissolution correlation BCS classification | PPTX - Slideshare. (n.d.).
  • Pharmacokinetics - ADME In Vivo & PK Studies - BioIVT. (n.d.).
  • In vitro-in vivo correlation: perspectives on model development - PubMed - NIH. (n.d.).
  • In Vivo Pharmacokinetics & Preclinical Research Services | TheraIndx Life Sciences. (n.d.).
  • What is in vitro dissolution testing? - Pion Inc. (2024, January 10).
  • In vitro - in vivo correlation and biopharmaceutical classification system (bcs): A review - Der Pharma Chemica. (n.d.).
  • What Parameters Are Acquired from a PK Study? - BioAgilytix Labs. (n.d.).
  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (n.d.).
  • Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications - Kinam Park. (n.d.).
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • Dissolution Testing: An overview - RSSL. (n.d.).
  • In vitro–In Vivo Correlations: Tricks and Traps - PMC - NIH. (2012, May 1).
  • In vitro-in vivo correlations: General concepts, methodologies and regulatory applications. (2025, August 7).
  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025, February 20).
  • Dissolution Testing For Tablets - Teledyne Labs. (n.d.).
  • Buy 2-Amino-3,3-dimethylbutanamide hydrochloride | 359844-68-1 - Smolecule. (2023, August 16).
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14).
  • A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed. (2014, January 1).

Sources

Comparative Analysis of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride Analogs and Their Cannabinoid Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride, a derivative of the non-proteinogenic amino acid L-tert-leucine, serves as a chiral building block in medicinal chemistry. While the parent compound itself has been noted for potential biological activity, particularly in the modulation of neurotransmitter systems, specific quantitative data on its mechanism of action and potency remain limited in publicly accessible scientific literature[1]. However, the structural scaffold of (S)-2-amino-3,3-dimethylbutanamide has been extensively utilized as a key component in the development of potent synthetic cannabinoid receptor agonists (SCRAs).

This guide provides a comprehensive comparison of structural analogs of (S)-2-Amino-3,3-dimethylbutanamide, with a primary focus on a well-characterized series of N-acylated derivatives that exhibit high affinity and functional activity at the human cannabinoid receptors CB1 and CB2. The analysis is grounded in experimental data from peer-reviewed studies to elucidate critical structure-activity relationships (SARs), offering valuable insights for researchers engaged in the design and development of novel therapeutic agents targeting the endocannabinoid system.

Core Structure and Rationale for Analog Development

The core structure of (S)-2-Amino-3,3-dimethylbutanamide features a bulky and sterically hindered tert-butyl group, which can influence ligand-receptor interactions by providing a significant hydrophobic contact point. The primary amide and the chiral center at the alpha-carbon are also critical features for molecular recognition and biological activity.

The development of analogs has primarily focused on the N-acylation of the primary amine with various heterocyclic carboxylic acids. This modification has proven to be a highly effective strategy for generating potent cannabinoid receptor agonists. The rationale behind this approach is to combine the favorable steric and hydrophobic properties of the tert-leucinamide moiety with heterocyclic systems known to interact with the active site of CB1 and CB2 receptors.

Comparative Analysis of Structural Analogs

A systematic study by Sparkes et al. (2022) provides a robust dataset for comparing the activity of various N-acylated tert-leucinamide derivatives. The key structural modifications involve:

  • Variation of the Amino Acid Moiety: Comparison of tert-leucinamide (ADB) with valinamide (AB) and phenylalaninamide (APP).

  • Variation of the Heterocyclic Core: Comparison of indole, indazole, and 7-azaindole cores.

The following sections will detail the impact of these structural changes on the binding affinity (Ki) and functional potency (EC50) at CB1 and CB2 receptors.

Structure-Activity Relationship: The Amino Acid Component

The bulky tert-butyl group of the tert-leucinamide moiety generally confers higher affinity and potency compared to analogs with smaller or more flexible side chains.

Table 1: Comparison of Cannabinoid Receptor Binding Affinities (Ki, nM) for Analogs with Different Amino Acid Moieties

Compound IDCore StructureAmino Acid MoietyCB1 Ki (nM)CB2 Ki (nM)
ADB-BUTICA (10) Indole-3-carboxamidetert-Leucinamide1.341.32
AB-BUTICA (9) Indole-3-carboxamideValinamide3.533.25
APP-BUTICA (11) Indole-3-carboxamidePhenylalaninamide5382190
ADB-BUTINACA (13) Indazole-3-carboxamidetert-Leucinamide1.340.912
AB-BUTINACA (12) Indazole-3-carboxamideValinamide1.181.48
APP-BUTINACA (14) Indazole-3-carboxamidePhenylalaninamide11.28.81

Data extracted from Sparkes et al. (2022)[2].

As demonstrated in Table 1, for both the indole and indazole series, the tert-leucinamide derivatives (ADB-BUTICA and ADB-BUTINACA) consistently exhibit high, nanomolar to sub-nanomolar, binding affinities for both CB1 and CB2 receptors. The valinamide analogs (AB-BUTICA and AB-BUTINACA) also show high affinity, comparable to the tert-leucinamide counterparts. In stark contrast, the phenylalaninamide analogs (APP-BUTICA and APP-BUTINACA) display significantly weaker binding, particularly at the CB2 receptor for APP-BUTICA[2]. This highlights the importance of the bulky, hydrophobic side chain of tert-leucine and valine for optimal receptor interaction.

Structure-Activity Relationship: The Heterocyclic Core

The nature of the heterocyclic core N-acylated to the tert-leucinamide plays a crucial role in determining the overall activity profile of the analogs.

Table 2: Comparison of Cannabinoid Receptor Functional Potency (EC50, nM) for tert-Leucinamide Analogs with Different Heterocyclic Cores

Compound IDCore StructureCB1 EC50 (nM)CB2 EC50 (nM)
ADB-BUTINACA (13) Indazole-3-carboxamide0.702.1
ADB-BUTICA (10) Indole-3-carboxamide1.23.5
ADB-P7AICA (19) 7-Azaindole-3-carboxamide36128

Data extracted from Sparkes et al. (2022)[2].

The functional potency data presented in Table 2 clearly indicates a hierarchical preference for the heterocyclic core: Indazole > Indole >> 7-Azaindole . ADB-BUTINACA, with its indazole core, is the most potent agonist at both CB1 and CB2 receptors among the compared analogs. The indole-containing counterpart, ADB-BUTICA, is slightly less potent but still exhibits robust sub-nanomolar to low nanomolar activity. The 7-azaindole analog, ADB-P7AICA, is significantly less potent, with EC50 values in the mid-to-high nanomolar range[2].

Experimental Methodologies

The following protocols are representative of the methods used to generate the comparative data presented in this guide.

Synthesis of N-Acylated tert-Leucinamide Analogs

The general synthetic route involves the coupling of a heterocyclic carboxylic acid with (S)-2-amino-3,3-dimethylbutanamide.

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product het_acid Heterocyclic Carboxylic Acid reagents EDC, HOBt DMF, rt het_acid->reagents t_leucinamide (S)-2-Amino-3,3-dimethylbutanamide t_leucinamide->reagents product N-Acylated tert-Leucinamide Analog reagents->product

Synthetic scheme for N-acylated tert-leucinamide analogs.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the appropriate heterocyclic carboxylic acid (e.g., 1-butyl-1H-indazole-3-carboxylic acid) in an anhydrous solvent such as dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

  • Amide Coupling: Add (S)-2-amino-3,3-dimethylbutanamide to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired N-acylated analog[2].

Cannabinoid Receptor Binding Assay (Ki Determination)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compounds.

BindingAssay cluster_components Assay Components cluster_procedure Procedure cluster_analysis Data Analysis membranes Cell Membranes (expressing CB1 or CB2) incubation Incubate components membranes->incubation radioligand Radioligand (e.g., [3H]CP55,940) radioligand->incubation test_compound Test Compound (Analog) test_compound->incubation filtration Separate bound from free ligand via filtration incubation->filtration scintillation Quantify radioactivity (Scintillation counting) filtration->scintillation ic50 Determine IC50 scintillation->ic50 ki Calculate Ki using Cheng-Prusoff equation ic50->ki

Workflow for radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell membranes prepared from cell lines (e.g., CHO or AtT-20 cells) stably expressing human CB1 or CB2 receptors[3].

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation[3][4].

Fluorescence-Based Membrane Potential Assay (EC50 Determination)

This functional assay measures the agonist activity of the compounds by detecting changes in membrane potential in cells expressing the target receptor.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line that co-expresses the cannabinoid receptor (CB1 or CB2) and a G-protein-coupled inwardly rectifying potassium (GIRK) channel (e.g., AtT20 cells)[5].

  • Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye.

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Signal Detection: Measure the change in fluorescence over time using a fluorescence plate reader. Agonist binding to the receptor will activate the GIRK channels, leading to membrane hyperpolarization and a change in the fluorescence signal.

  • Data Analysis: Plot the change in fluorescence against the concentration of the test compound to generate a dose-response curve and determine the EC50 value[5].

Conclusion

The structural framework of (S)-2-Amino-3,3-dimethylbutanamide is a versatile and effective scaffold for the development of potent cannabinoid receptor agonists. The structure-activity relationship studies clearly demonstrate that:

  • The bulky tert-butyl group of the tert-leucinamide moiety is highly favorable for strong receptor binding and functional potency, outperforming analogs with less bulky side chains like phenylalanine.

  • The choice of the N-acylated heterocyclic core is a critical determinant of activity, with indazole-3-carboxamides generally exhibiting the highest potency, followed by indole-3-carboxamides, and then 7-azaindole-3-carboxamides.

This guide provides a foundational understanding of the SARs for this class of compounds, supported by detailed experimental protocols. These insights can aid researchers in the rational design of novel analogs with tailored affinity, potency, and selectivity profiles for therapeutic applications targeting the endocannabinoid system. Further research into simpler analogs, such as those with modifications on the amide nitrogen or the tert-butyl group, would provide a more complete understanding of the pharmacophore and is a recommended area for future investigation.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride (CAS No. 70046-77-4), a common reagent in synthetic chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Hazard Identification and Initial Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is a synthetic amino acid derivative. While specific toxicity data is limited, compounds of this class should be handled with care. The primary source for specific hazard information must always be the Safety Data Sheet (SDS) provided by the manufacturer.

Based on data for structurally similar compounds, researchers should assume it may cause skin, eye, and respiratory irritation.[1][2] During combustion, it may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[3]

Table 1: Hazard Profile Summary for this compound

Hazard ClassificationDescriptionRecommended Precaution
Acute Toxicity Data not widely available. Treat as potentially harmful if swallowed, inhaled, or in contact with skin.Avoid direct contact and inhalation. Use appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation Considered a likely skin irritant based on analogous compounds.[2]Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation Considered a likely eye irritant.[1]Wear safety goggles with side shields.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[1]Handle in a well-ventilated area or a chemical fume hood to minimize dust generation.
Environmental Hazards Data not widely available. Do not allow to enter drains or waterways.[3][4]Dispose of as chemical waste; do not discard in sinks or regular trash.[1][5]

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by a framework of federal and state regulations. Two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[6][7] This includes generation, transportation, treatment, storage, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including the handling of hazardous materials and waste.[8] The Hazard Communication Standard (HazCom) and regulations for hazardous chemicals in laboratories (29 CFR 1910.1450) are particularly relevant.[9]

Your institution's Environmental Health & Safety (EH&S) office translates these regulations into specific, actionable protocols for your laboratory. Always consult your institutional guidelines first.

Pre-Disposal Planning: The Foundation of Safe Waste Management

Proper disposal begins long before the waste container is full. Careful planning minimizes risks and ensures compliance.

Waste Minimization

The most effective disposal strategy is to generate less waste. This can be achieved by:

  • Source Reduction: Order only the quantity of chemical required for your experiments.[10]

  • Scale Reduction: Reduce the scale of experiments whenever feasible to decrease the volume of waste produced.[10]

  • Inventory Management: Maintain a current chemical inventory to avoid ordering duplicate reagents.[10]

Selecting the Correct Waste Container

Container integrity is crucial to prevent leaks and exposures.

  • Compatibility: The container must be chemically compatible with the waste. For a solid like this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[11]

  • Condition: The container must be in good condition, free from cracks or deterioration.[6]

  • Headspace: Do not overfill containers. Leave at least one inch of headspace to allow for expansion and prevent spills.[11]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for disposing of solid chemical waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing:

  • Safety goggles with side shields.

  • Nitrile gloves.

  • A flame-resistant lab coat.

Step 2: Characterize and Segregate the Waste Proper segregation prevents dangerous chemical reactions.

  • This compound is a non-halogenated solid organic chemical .

  • It must be placed in a waste container specifically designated for Solid Chemical Waste .

  • Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases. Keep different waste streams separate.[11][12]

Step 3: Transfer Waste into the Designated Container

  • Perform this step in a well-ventilated area or a fume hood to minimize inhalation of any dust.

  • Carefully transfer the solid waste into the designated, pre-labeled solid waste container using a clean spatula or scoop.

  • Securely close the container lid immediately after adding the waste. Containers must remain closed except when actively adding waste.[10][11]

Step 4: Label the Waste Container Correctly Accurate labeling is a critical safety and compliance requirement. Your institution's EH&S department will provide the proper labels. The label must include:

  • The words "Hazardous Waste." [10]

  • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

  • The accumulation start date (the date the first particle of waste was added to the container).[10]

  • An indication of the hazards (e.g., "Irritant").

Step 5: Store the Waste in a Satellite Accumulation Area (SAA)

  • The labeled waste container must be stored in a designated SAA.[11]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10]

  • Inspect the SAA weekly to check for any leaks or container degradation.[6][11]

Step 6: Request a Waste Pickup

  • Once the container is full, or within one year of the accumulation start date (whichever comes first), contact your institution's EH&S department to schedule a waste pickup.[11]

  • Do not allow more than 55 gallons of hazardous waste to accumulate in your SAA.[10]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If the spill is small and you are trained to handle it, don your PPE, including double-gloving if necessary.

  • Contain and Clean:

    • For a solid spill, gently sweep the material into a designated waste container.[4][13] Avoid creating dust.[1]

    • Use a dustpan and brush designated for chemical spills.

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., water), and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department, regardless of size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

G Chemical Waste Disposal Workflow start Waste Generated (e.g., Unused Reagent) consult_sds Consult Safety Data Sheet (SDS) for Hazard Information start->consult_sds don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->don_ppe characterize Characterize Waste (Solid, Non-Halogenated) don_ppe->characterize segregate Segregate into Correct Waste Stream characterize->segregate Is it a solid chemical? container Select Compatible Container (HDPE, Screw-Top Lid) segregate->container transfer Transfer Waste to Container in Ventilated Area container->transfer label Affix Hazardous Waste Label (Name, Date, Hazards) transfer->label store Store in Satellite Accumulation Area (SAA) label->store inspect Conduct Weekly Inspections of SAA store->inspect pickup Container Full or >1 Year? inspect->pickup pickup->inspect No request_pickup Request Pickup from Environmental Health & Safety (EH&S) pickup->request_pickup Yes end_node Waste Properly Disposed request_pickup->end_node

Sources

Personal protective equipment for handling (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel reagent in drug development and chemical synthesis, (S)-2-Amino-3,3-dimethylbutanamide hydrochloride requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.

Understanding the Hazard Profile

While comprehensive toxicological data for this compound may be limited, its structural features—an amine hydrochloride salt and a fine, powdered form—suggest a primary hazard profile of skin and eye irritation.[1][2] As a solid, it also presents a risk of inhalation, which necessitates careful handling to minimize dust generation.[1][3]

Core Chemical Characteristics:

PropertyValueSource
Molecular Formula C₆H₁₅ClN₂O[4]
Appearance White to off-white solid/powder[5]
Melting Point 259 - 263 °C[1]

Personal Protective Equipment (PPE): A Multi-Tiered Approach

The selection of appropriate PPE is contingent on the scale and nature of the handling procedure. A risk-based approach ensures adequate protection without encumbering the researcher.

For routine handling of small quantities (milligrams to a few grams) on an open bench, the following PPE is mandatory:

  • Eye Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.[6][7] For tasks with a higher risk of splashing, such as when dissolving the compound, consider upgrading to chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[8] Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid skin contact.[9]

  • Body Protection: A standard, flame-resistant laboratory coat should be worn and fully buttoned to protect against incidental contact.[6]

When handling larger quantities or performing procedures that may generate dust (e.g., scraping from a container, sonication), enhanced respiratory and facial protection is crucial:

  • Respiratory Protection: A NIOSH-approved N95 respirator is recommended to prevent the inhalation of fine particulates.[9] For operations with the potential for vapor release or in poorly ventilated areas, a respirator with an organic vapor cartridge may be necessary.[10][11]

  • Face Protection: In addition to safety glasses or goggles, a face shield provides a broader barrier of protection against splashes and airborne particles.[8]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection PPE Selection for this compound start Start: Assess Procedure weighing Weighing / Small Scale Handling start->weighing < 10g large_scale Large Scale / High Dust Potential start->large_scale >= 10g or dusty ppe_tier1 Tier 1 PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_tier1 ppe_tier2 Tier 2 PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator large_scale->ppe_tier2 end Proceed with Caution ppe_tier1->end ppe_tier2->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.